Product packaging for Bitertanol(Cat. No.:CAS No. 55179-31-2)

Bitertanol

Cat. No.: B1667530
CAS No.: 55179-31-2
M. Wt: 337.4 g/mol
InChI Key: VGPIBGGRCVEHQZ-UHFFFAOYSA-N
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Description

Bitertanol is a broad-spectrum triazole fungicide used in agricultural research for its protective and curative action against a wide range of fungal diseases, including scab, powdery mildew, rusts, and blackspot on crops such as cereals, fruits, and vegetables . Its primary mechanism of action involves the systemic inhibition of the cytochrome P450 enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes . As a chiral molecule with two chiral centers, this compound consists of four stereoisomers: (1R,2R)-, (1R,2S)-, (1S,2R)-, and (1S,2S)-bitertanol . Research at the enantiomeric level has revealed that these isomers exhibit stereoselective behaviors, including differing fungicidal activity, toxicity to non-target organisms, and degradation patterns in the environment and in biological systems . Notably, the cis-(-)-(1S,2R)-isomer has been reported to show significantly higher bioactivity against certain phytopathogens compared to the other isomers . This makes this compound a valuable compound for studying the environmental fate, resistance mechanisms, and ecological impact of chiral pesticides. This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O2 B1667530 Bitertanol CAS No. 55179-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol
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InChI

InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VGPIBGGRCVEHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H23N3O2
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DSSTOX Substance ID

DTXSID2037502
Record name Bitertanol
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Molecular Weight

337.4 g/mol
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Physical Description

Colorless solid; [Merck Index] Colorless crystalline solid with an aromatic odor; [AccuStandard MSDS]
Record name Bitertanol
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Vapor Pressure

0.0000075 [mmHg]
Record name Bitertanol
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CAS No.

55179-31-2
Record name Bitertanol
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Record name β-([1,1'-biphenyl]-4-yloxy)-α-tert-butyl-1H-1,2,4-triazol-1-ethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bitertanol in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol is a broad-spectrum conazole fungicide widely utilized in agriculture for the control of various fungal diseases. As a member of the triazole class of fungicides, its primary mechanism of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound on fungi, with a focus on its target enzyme, the downstream consequences of its inhibitory action, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound is primarily attributed to its potent inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungi, analogous to cholesterol in mammalian cells, and plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane. It is also involved in the function of membrane-bound enzymes.

This compound, like other azole fungicides, specifically targets and inhibits the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the CYP51 gene. This enzyme is critical for the conversion of lanosterol to ergosterol.[1][2] The inhibition of 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors.[3][4] This disruption of sterol composition alters the physical properties of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and cell death.

Stereoselectivity of Action

This compound is a chiral molecule with two stereocenters, resulting in four possible stereoisomers. Research has demonstrated a significant difference in the antifungal activity of these isomers. The bioactivity is stereoselective, with the (1S,2R)-bitertanol isomer exhibiting significantly higher fungicidal efficacy against a range of pathogenic fungi compared to its other stereoisomers. This enhanced activity is attributed to a more favorable binding interaction with the target enzyme, CYP51.

Molecular docking studies have shown that the nitrogen atom in the triazole ring of the more active stereoisomers binds with higher affinity to the central iron atom in the heme group of the cytochrome P450 enzyme.[5] This stronger interaction leads to more effective inhibition of the enzyme's catalytic activity.

Quantitative Data

ParameterFungal Species/EnzymeValueReference
MIC Venturia inaequalis (apple scab)0.6 - 1.0 µg/ml
MIC (resistant isolates)Venturia inaequalis9.8 - 13 µg/ml
IC50 Human CYP3A42.74 µM

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and Site of this compound Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the specific point of inhibition by this compound.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol_intermediate Intermediates lanosterol->ergosterol_intermediate ergosterol Ergosterol ergosterol_intermediate->ergosterol This compound This compound This compound->lanosterol Inhibits

Ergosterol biosynthesis pathway showing inhibition by this compound.
Experimental Workflow for Characterizing this compound's Mechanism of Action

The diagram below outlines a typical experimental workflow for investigating the mechanism of action of an antifungal agent like this compound.

Experimental_Workflow cluster_assays In Vitro and In Vivo Assays cluster_analysis Biochemical and Molecular Analysis spore_germination Spore Germination Assay data_interpretation Data Interpretation and Mechanism Elucidation spore_germination->data_interpretation mic_determination MIC Determination mic_determination->data_interpretation enzyme_inhibition CYP51 Enzyme Inhibition Assay molecular_docking Molecular Docking enzyme_inhibition->molecular_docking enzyme_inhibition->data_interpretation sterol_analysis Sterol Profile Analysis (GC-MS) sterol_analysis->data_interpretation gene_expression Gene Expression Analysis (qPCR) gene_expression->data_interpretation molecular_docking->data_interpretation start Fungal Culture treatment Treatment with this compound start->treatment treatment->spore_germination treatment->mic_determination treatment->enzyme_inhibition treatment->sterol_analysis treatment->gene_expression

Workflow for elucidating the antifungal mechanism of action.

Detailed Experimental Protocols

Fungal Spore Germination Assay

This protocol is a generalized method to assess the effect of this compound on fungal spore germination.

1. Spore Suspension Preparation:

  • Culture the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation.

  • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Centrifuge the suspension to pellet the spores, wash with sterile water, and resuspend.

  • Adjust the spore concentration to a final density of 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

2. Treatment Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in a liquid growth medium to achieve the desired test concentrations. Ensure the final solvent concentration is non-inhibitory to fungal growth.

  • In a multi-well plate, add the spore suspension to each well containing the different concentrations of this compound. Include a solvent control (no this compound) and a negative control (no spores).

3. Incubation and Observation:

  • Incubate the plate at the optimal temperature for the specific fungus for a period sufficient for germination in the control wells (typically 12-24 hours).

  • After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube length is at least twice the diameter of the spore.

  • Count at least 100 spores per replicate for each concentration.

4. Data Analysis:

  • Calculate the percentage of germination for each concentration.

  • Determine the EC50 value (the concentration of this compound that inhibits 50% of spore germination) using probit analysis or other appropriate statistical methods.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for analyzing the sterol composition of fungal cells treated with this compound.

1. Fungal Culture and Treatment:

  • Grow the fungus in a liquid medium to the mid-logarithmic phase.

  • Treat the culture with a sub-lethal concentration of this compound (e.g., the EC50 value determined from growth inhibition assays) for a defined period (e.g., 24 hours). Include an untreated control.

  • Harvest the mycelia by filtration and wash with sterile distilled water.

2. Lipid Extraction:

  • Lyophilize the mycelia and record the dry weight.

  • Saponify the dried mycelia by refluxing with alcoholic potassium hydroxide (e.g., 20% KOH in 95% ethanol) for 1-2 hours.

  • Allow the mixture to cool and extract the non-saponifiable lipids (containing the sterols) with a non-polar solvent such as n-hexane or petroleum ether.

  • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • To increase the volatility of the sterols for GC analysis, derivatize the extracted lipids by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and heating at 60-80°C for 30 minutes.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

  • Use a temperature program that allows for the separation of different sterols.

  • The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to a library of known sterol spectra for identification.

  • Quantify the different sterols by comparing their peak areas to that of an internal standard (e.g., cholesterol) added before extraction.

Fungal CYP51 Enzyme Inhibition Assay (Generalized Protocol)

This protocol is a generalized method for assessing the direct inhibitory effect of this compound on the activity of fungal 14α-demethylase (CYP51).

1. Enzyme Preparation:

  • The fungal CYP51 enzyme can be obtained either through microsomal preparations from the target fungus or by heterologous expression of the CYP51 gene in a system like E. coli or Saccharomyces cerevisiae, followed by purification.

2. Assay Components:

  • Buffer: A suitable buffer system to maintain pH (e.g., potassium phosphate buffer).

  • Substrate: The natural substrate for the enzyme, lanosterol, dissolved in a suitable solvent.

  • NADPH-cytochrome P450 reductase: This partner enzyme is required to transfer electrons to CYP51 for its catalytic activity.

  • NADPH: The source of reducing equivalents.

  • Inhibitor: this compound dissolved in a solvent like DMSO.

3. Assay Procedure:

  • In a reaction vessel, combine the buffer, CYP51 enzyme, and NADPH-cytochrome P450 reductase.

  • Add different concentrations of this compound and pre-incubate for a short period.

  • Initiate the reaction by adding the substrate (lanosterol) and NADPH.

  • Allow the reaction to proceed at an optimal temperature for a defined time.

  • Stop the reaction, for example, by adding a strong base or an organic solvent.

4. Product Detection and Analysis:

  • The product of the reaction (the demethylated sterol) can be extracted and quantified using methods such as HPLC or GC-MS.

  • The enzyme activity is determined by the rate of product formation.

  • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Conclusion

This compound's mechanism of action is well-established as an inhibitor of ergosterol biosynthesis through the specific targeting of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This inhibition leads to a cascade of events, including the depletion of ergosterol, accumulation of toxic sterol intermediates, and ultimately, the disruption of fungal cell membrane integrity, which accounts for its potent fungicidal activity. The stereoselectivity of this compound highlights the specific nature of its interaction with the target enzyme. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antifungal compounds targeting the ergosterol biosynthesis pathway. Further research to determine the specific inhibitory constants (IC50 and Ki) of this compound against a range of fungal CYP51 enzymes would provide a more complete quantitative understanding of its fungicidal potency.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Bitertanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol is a broad-spectrum conazole fungicide that effectively controls a range of fungal diseases in various crops. As a sterol biosynthesis inhibitor (SBI), its primary mode of action is the inhibition of the C-14 demethylation step in the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activity.

Chemical Structure and Identification

This compound is a chiral molecule existing as a mixture of diastereomers. Its chemical structure is characterized by a biphenyl-4-yloxy group, a t-butyl group, and a 1,2,4-triazole moiety attached to a butan-2-ol backbone.

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-([1,1'-biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
CAS Number 55179-31-2[1]
Molecular Formula C₂₀H₂₃N₃O₂[1]
Molecular Weight 337.42 g/mol [1]
Synonyms Baycor, Biloxazol, Sibutol[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its environmental fate, formulation, and biological interactions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State White to grey powder
Melting Point Diastereomer A: 138.6 °C; Diastereomer B (high-melting form): 147.1 °C; Diastereomer B (low-melting form): 125.8 °C[2]
Boiling Point > 250 °C (decomposes)
Vapor Pressure Diastereomer A: 2.2 x 10⁻¹⁰ Pa (20 °C); Diastereomer B: 2.5 x 10⁻⁹ Pa (20 °C)[2]
Solubility in Water Diastereomer A: 2.7 mg/L (20 °C); Diastereomer B: 1.1 mg/L (20 °C)[2]
Solubility in Organic Solvents (g/L at 20°C) Dichloromethane: >200; Propan-2-ol: 50-100; Toluene: 20-50; n-Hexane: 0.1-1
Log P (octanol-water partition coefficient) Diastereomer A: 4.04; Diastereomer B: 4.15[2]

Spectroscopic Data

  • ¹H NMR: The spectrum would be complex due to the presence of multiple stereoisomers. Key signals would include those for the aromatic protons of the biphenyl group, the triazole protons, the methine protons of the butanol backbone, and the singlet for the t-butyl group.

  • ¹³C NMR: The spectrum would show distinct signals for each of the 20 carbon atoms, with the chemical shifts being influenced by the neighboring functional groups. The aromatic carbons, the carbons of the triazole ring, the carbons of the butanol backbone, and the quaternary and methyl carbons of the t-butyl group would all have characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (337.42 g/mol ).

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting the enzyme sterol 14α-demethylase (a cytochrome P450 enzyme), this compound disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound 14α-demethylase (CYP51) 14α-demethylase (CYP51) This compound->14α-demethylase (CYP51) Inhibition

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Experimental Protocols

Synthesis of this compound (Semi-technical scale)

This protocol describes the reduction of 1-(4-biphenylyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one to this compound.

Materials:

  • Isopropanol

  • 1-(4-biphenylyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one

  • Aluminum isopropoxide

  • 15% Sulfuric acid

  • 45% Sodium hydroxide solution

  • Water

Procedure:

  • In a suitable reaction vessel, combine 1-(4-biphenylyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one and aluminum isopropoxide in isopropanol.

  • Heat the mixture to approximately 115°C under pressure (1.5-2 bar) for 4-6 hours, monitoring the reaction progress by gas chromatography.

  • After completion, cool the reaction mixture and partially remove the isopropanol by distillation.

  • Add the concentrated reaction mixture to a 15% sulfuric acid solution at 60°C with stirring.

  • Separate the organic phase and slowly add it to a 45% sodium hydroxide solution in water, which will cause the product to crystallize.

  • Cool the mixture to 10°C and isolate the crystalline this compound by filtration.

  • Wash the product with water until neutral and dry under vacuum at 50°C.

Analysis of this compound Stereoisomers by HPLC

This method allows for the separation and quantification of the four stereoisomers of this compound.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or mass spectrometry detector.

Chromatographic Conditions:

  • Column: Chiral column, such as Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm × 4.6 mm, 5 µm.[4]

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a wavelength of approximately 220 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injector Injector Filtration->Injector Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Pump->Injector Chiral Column Chiral Column Injector->Chiral Column Detector Detector Chiral Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: General Workflow for HPLC Analysis of this compound Stereoisomers.

Biological Activity

This compound exhibits a broad spectrum of fungicidal activity against various plant pathogenic fungi. Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50).

Table 3: Antifungal Activity of this compound against Selected Fungi

Fungal SpeciesActivity MetricValue (µg/mL)Reference
Venturia inaequalis (apple scab)MIC (sensitive isolates)0.6 - 1.0[5]
Venturia inaequalis (resistant isolates)MIC9.8 - 13.0[5]
Sphaerotheca mors-uvae (gooseberry mildew)--[5]
Pseudocercosporella herpotrichoides (eyespot)--
Puccinia spp. (rusts)--
Botrytis cinerea (gray mold)EC50 ((1S,2R)-isomer)Significantly lower than other isomers[6]

Note: The stereoisomers of this compound have been shown to exhibit different levels of fungicidal activity, with the (1S,2R)-isomer being particularly potent against certain fungi.[6]

Conclusion

This compound remains a significant fungicide due to its effective control of a wide range of plant diseases. Its chemical structure, characterized by the presence of two chiral centers, results in stereoisomers with varying biological activities. A thorough understanding of its physicochemical properties, mechanism of action, and analytical methodologies is essential for its effective and safe use in agriculture and for the development of new, more potent fungicides. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, agriculture, and drug development.

References

An In-depth Technical Guide to the Stereoisomers of Bitertanol: Properties, Activity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol, a broad-spectrum triazole fungicide, is a chiral molecule commercialized as a mixture of four stereoisomers. These stereoisomers, arising from two chiral centers, exhibit significant differences in their biological activity, environmental fate, and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, with a focus on their distinct properties. It includes a summary of their fungicidal efficacy, environmental degradation, and endocrine-disrupting potential. Detailed experimental protocols for their chiral separation and analysis of their biological activity are provided, alongside graphical representations of key pathways and workflows to facilitate understanding and further research in this area. A deeper understanding of the individual stereoisomers is crucial for the development of more effective and environmentally benign fungicidal formulations.

Introduction

This compound is a systemic fungicide used to control a wide range of fungal diseases in crops. Its chemical structure contains two stereogenic centers, resulting in the existence of four stereoisomers: (1R,2S)-bitertanol, (1S,2R)-bitertanol, (1R,2R)-bitertanol, and (1S,2S)-bitertanol. Commercially, this compound is available as a racemic mixture of these four stereoisomers. However, research has demonstrated that the biological and toxicological properties of these isomers are not identical. Notably, the (1S,2R)-bitertanol isomer has been identified as the most potent fungicidally active component with lower toxicity. This stereoselectivity in action necessitates a thorough understanding of each isomer's individual characteristics to optimize fungicidal formulations, reduce environmental impact, and conduct accurate risk assessments.

Physicochemical and Biological Properties of this compound Stereoisomers

The distinct spatial arrangement of atoms in each stereoisomer of this compound leads to variations in their physical, chemical, and biological properties. A summary of these properties is presented below.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₀H₂₃N₃O₂
Molar Mass 337.42 g/mol
Melting Point 118 °C (for the diastereomeric mixture)
Water Solubility Low

Table 2: Fungicidal Activity of this compound Stereoisomers (EC₅₀ values in mg/L)

Fungal Species(1R,2S)(1S,2R)(1R,2R)(1S,2S)Racemic Mixture
Botrytis cinerea>100.18 1.8>101.2
Rhizoctonia solani2.10.09 1.53.70.8
Gibberella zeae1.50.05 0.92.80.6
Sclerotinia sclerotiorum>100.21 3.2>102.5
Fusarium oxysporum4.30.15 2.96.81.9
Alternaria solani3.80.12 2.15.51.4
Cercospora arachidicola2.50.08 1.74.11.1
Phytophthora infestans>100.35 4.5>103.8

Note: Data compiled from various studies. The (1S,2R)-bitertanol isomer consistently demonstrates the highest fungicidal activity. The bioactivity of (1S,2R)-bitertanol against eight target pathogenic fungi was found to be 4.3 to 314.7 times more potent than the other stereoisomers.

Table 3: Environmental Fate of this compound Stereoisomers (Half-life in days)

MediumCondition(1R,2S)(1S,2R)(1R,2R)(1S,2S)
Soil (general range)Aerobic/Anaerobic9.1 - 86.69.1 - 86.69.1 - 86.69.1 - 86.6
Tomato (field)-3.74.14.14.8
Cucumber (field)-Preferential degradationSlower degradationPreferential degradationSlower degradation

Note: Degradation rates are stereoselective, with (1R,2S)-bitertanol and (1R,2R)-bitertanol degrading faster in cucumber. In various soils, (1S,2R)-bitertanol and (1R,2S)-bitertanol showed faster degradation rates.

Table 4: Endocrine Disrupting Effects of this compound Stereoisomers

ReceptorEffectStereoisomers Implicated
Estrogen Receptor (ER)AntagonisticAll four stereoisomers
Thyroid Hormone Receptor (TR)Antagonistic(1S,2R)-bitertanol and (1R,2S)-bitertanol

Note: All four stereoisomers of this compound have been shown to exhibit antagonistic effects on the estrogen receptor.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for this compound and other triazole fungicides is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function. This compound specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. The stereoselectivity observed in fungicidal activity is attributed to the differential binding affinity of the this compound stereoisomers to the active site of the CYP51 enzyme.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including 14α-demethylation CYP51 Lanosterol 14α-demethylase (CYP51) This compound This compound Stereoisomers This compound->CYP51 Inhibits

Caption: Ergosterol biosynthesis pathway and the site of inhibition by this compound.

Experimental Protocols

Chiral Separation of this compound Stereoisomers by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation of the four this compound stereoisomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a UV or mass spectrometer detector.

  • Chiral stationary phase column: Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm × 4.6 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (racemic mixture and individual isomers if available)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water. The optimal ratio should be determined empirically but a starting point of 60:40 (v/v) can be used.

  • Standard Preparation: Prepare stock solutions of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.02 to 10 mg/L.

  • Sample Preparation: Extract this compound from the sample matrix (e.g., soil, plant tissue) using an appropriate solvent extraction method followed by a cleanup step if necessary. The final extract should be dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Column: Lux Cellulose-1

    • Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm or MS/MS detection for higher sensitivity and selectivity.

  • Analysis: Inject the standards and samples. Identify the peaks corresponding to the four stereoisomers based on their retention times (if individual standards are available) or by coupling to a mass spectrometer. Quantify the concentration of each isomer using the calibration curve.

G start Start sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection chiral_separation Chiral Separation (Lux Cellulose-1 column) hplc_injection->chiral_separation detection Detection (UV or MS/MS) chiral_separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis end End data_analysis->end

Caption: Workflow for the chiral separation of this compound stereoisomers by HPLC.

Reporter Gene Assay for Endocrine Disruption Effects

This protocol provides a general framework for assessing the endocrine-disrupting potential of this compound stereoisomers using a reporter gene assay. This example focuses on the estrogen receptor.

Cell Line:

  • A suitable cell line stably transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). Examples include T47D-KBluc or MCF-7 cells.

Reagents:

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (charcoal-stripped to remove endogenous hormones), and antibiotics.

  • Test compounds (individual this compound stereoisomers) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., 17β-estradiol for agonistic activity, tamoxifen for antagonistic activity).

  • Luciferase assay reagent.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Exposure (Agonist Assay): Replace the medium with a fresh medium containing various concentrations of the individual this compound stereoisomers or the positive control.

  • Compound Exposure (Antagonist Assay): Replace the medium with a fresh medium containing a fixed concentration of 17β-estradiol along with various concentrations of the individual this compound stereoisomers or the positive antagonist control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) to account for cytotoxicity. For the agonist assay, plot the luciferase activity against the compound concentration to determine the EC₅₀ value. For the antagonist assay, plot the inhibition of estradiol-induced luciferase activity against the compound concentration to determine the IC₅₀ value.

G start Start cell_seeding Seed ERE-Luciferase Cells in 96-well plate start->cell_seeding compound_exposure Expose cells to This compound Stereoisomers cell_seeding->compound_exposure incubation Incubate for 24-48h compound_exposure->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_analysis Data Analysis (EC50/IC50 determination) luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for the reporter gene assay to assess endocrine disruption.

Conclusion

The stereoisomers of this compound exhibit pronounced differences in their fungicidal activity, environmental persistence, and endocrine-disrupting potential. The (1S,2R)-bitertanol isomer is clearly the most effective fungicidally active component, highlighting the potential for developing enantiomerically pure or enriched fungicidal products. Such formulations could offer improved efficacy at lower application rates, thereby reducing the overall environmental load and potential for non-target effects. The detailed experimental protocols and graphical representations provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the nuanced properties of this compound stereoisomers and promoting the development of safer and more effective agricultural solutions. Further research should focus on obtaining more comprehensive data on the individual stereoisomers to support their differential risk assessment and regulatory evaluation.

Bitertanol's Mode of Action as a Demethylation Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum conazole fungicide widely utilized for the control of a range of fungal diseases in agriculture.[1] Its efficacy stems from its specific mode of action as a demethylation inhibitor (DMI) within the fungal sterol biosynthesis pathway. This technical guide provides an in-depth exploration of the core mechanisms of this compound, intended for researchers, scientists, and professionals involved in drug development and fungicide research. The guide will detail the biochemical pathways affected, present quantitative data on its inhibitory effects, provide comprehensive experimental protocols for its study, and visualize key processes through signaling and workflow diagrams.

Core Mechanism: Inhibition of Sterol C14-Demethylase

The primary mode of action of this compound is the inhibition of the enzyme sterol 14α-demethylase, a critical cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[2] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound, as a triazole fungicide, possesses a nitrogen atom in its triazole ring that binds to the heme iron atom in the active site of the C14-demethylase enzyme. This binding competitively inhibits the natural substrate, lanosterol (or eburicol in some fungal species), from accessing the active site. The inhibition of C14-demethylase disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of sterol composition alters membrane permeability and fluidity, ultimately inhibiting fungal growth and leading to cell death.[3]

The stereochemistry of the this compound molecule plays a significant role in its fungicidal activity. Studies have shown that the (1S,2R)-bitertanol stereoisomer exhibits the most potent bioactivity against various pathogenic fungi.[1][2] Molecular docking studies suggest that this isomer has a shorter binding distance to the central iron atom in the heme group of the target enzyme.[1][2]

Quantitative Data on this compound Inhibition

Fungus/Enzyme Parameter Value Reference
Botrytis cinereaSpore Germination Inhibition (IC50)(1S,2R)-isomer more potent than (1R,2S)-isomer by 10.2 times[1]
Various pathogenic fungiBioactivity(1S,2R)-isomer 4.3-314.7 times more potent than other stereoisomers[1]
Human CYP51IC501.3 - 37.2 µM (range for 13 agricultural fungicides)[4]
Candida albicans CYP51IC500.059 - 0.35 µM (range for 13 agricultural fungicides)[4]

Experimental Protocols

Fungal Sterol Extraction and Analysis by GC-MS

This protocol is adapted from methodologies used for analyzing sterol profiles in fungi treated with azole fungicides.[5][6][7][8]

Objective: To extract and quantify the sterol composition of a fungal culture treated with this compound to observe the accumulation of 14α-methylated sterols and the depletion of ergosterol.

Materials:

  • Fungal culture (e.g., Aspergillus fumigatus, Candida albicans)

  • This compound solution (in a suitable solvent like DMSO)

  • Liquid growth medium (e.g., Sabouraud Dextrose Broth)

  • Glass culture flasks

  • Shaking incubator

  • Buchner funnel and filter paper

  • Mortar and pestle

  • Liquid nitrogen

  • Saponification solution (e.g., 10% w/v KOH in 90% ethanol)

  • Hexane (GC grade)

  • Internal standard (e.g., cholesterol or epicoprostanol)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fungal Culture and Treatment:

    • Inoculate the liquid growth medium with the desired fungus.

    • Incubate at the optimal temperature with shaking until sufficient mycelial growth is achieved.

    • Add this compound solution to the culture to achieve the desired final concentration (e.g., based on previously determined MIC values). A solvent control (DMSO) and an untreated control should be run in parallel.

    • Continue incubation for a defined period (e.g., 24-48 hours).

  • Harvesting and Saponification:

    • Harvest the mycelia by filtration using a Buchner funnel.

    • Wash the mycelia with sterile distilled water.

    • Freeze-dry the mycelia and then grind to a fine powder using a mortar and pestle with liquid nitrogen.

    • Transfer a known weight of the dried mycelial powder to a glass tube.

    • Add the internal standard.

    • Add the saponification solution and incubate at 80°C for 1-2 hours to hydrolyze sterol esters.

  • Sterol Extraction:

    • After cooling, add an equal volume of distilled water to the saponified mixture.

    • Extract the non-saponifiable lipids (containing the sterols) by adding an equal volume of hexane and vortexing vigorously.

    • Centrifuge to separate the phases and carefully collect the upper hexane layer.

    • Repeat the hexane extraction two more times.

    • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization and GC-MS Analysis:

    • To the dried sterol extract, add the derivatization agent to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

    • Incubate at 60-70°C for 30-60 minutes.

    • Evaporate the excess derivatization agent under nitrogen and redissolve the sample in a known volume of hexane.

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Set the GC-MS parameters (column type, temperature program, etc.) to achieve optimal separation of the sterols.[7][8][9]

    • Identify and quantify the sterols based on their retention times and mass spectra by comparing them to known standards. Look for the accumulation of lanosterol and other 14α-methylated sterols and a decrease in the ergosterol peak in the this compound-treated samples compared to the controls.

In Vitro Inhibition Assay of Fungal C14-Demethylase (CYP51)

This protocol is a composite based on general principles of enzyme inhibition assays and specific details for CYP51 assays.[4][10][11]

Objective: To determine the inhibitory potency (IC50 and potentially Ki) of this compound on the activity of fungal C14-demethylase.

Materials:

  • Purified or recombinant fungal C14-demethylase (CYP51).

  • Cytochrome P450 reductase (CPR) as an electron donor.

  • Substrate: Lanosterol or a fluorescent/luminescent probe substrate for CYP51.

  • This compound solutions at various concentrations.

  • NADPH (cofactor).

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • A suitable detection system (e.g., HPLC, LC-MS for product formation, or a plate reader for fluorescent/luminescent assays).

Procedure:

  • Enzyme Preparation:

    • Prepare a stock solution of the purified fungal C14-demethylase and CPR in the reaction buffer. The optimal concentrations of the enzyme and reductase should be determined empirically.

  • Inhibition Assay Setup:

    • In a microplate or reaction tubes, prepare a series of reactions containing the reaction buffer, C14-demethylase, and CPR.

    • Add different concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH.

    • Incubate the reaction for a fixed period during which the reaction rate is linear.

    • Stop the reaction (e.g., by adding a quenching solvent like acetonitrile or by heat inactivation).

  • Product Quantification:

    • Quantify the amount of product formed. If using the natural substrate lanosterol, the product can be extracted and analyzed by HPLC or LC-MS.

    • If using a probe substrate, measure the fluorescent or luminescent signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki), the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed inhibition).

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates C14-demethylase (CYP51) ... ... 14-demethylated intermediates->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound This compound->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow_Sterol_Analysis cluster_culture Fungal Culture and Treatment cluster_extraction Sterol Extraction cluster_analysis GC-MS Analysis A Inoculate Fungal Culture B Incubate for Growth A->B C Treat with this compound (and Controls) B->C D Continue Incubation C->D E Harvest and Lyse Mycelia D->E F Saponification (KOH/Ethanol) E->F G Hexane Extraction of Sterols F->G H Evaporate to Dryness G->H I Derivatization (e.g., TMS) H->I J Inject into GC-MS I->J K Identify and Quantify Sterols J->K L Compare Treated vs. Controls K->L

Caption: Experimental workflow for fungal sterol analysis.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme (CYP51) and Reductase (CPR) Solutions D Combine Enzyme, Reductase, and this compound A->D B Prepare Substrate and Cofactor (NADPH) Solutions F Initiate Reaction with Substrate and NADPH B->F C Prepare Serial Dilutions of this compound C->D E Pre-incubate D->E E->F G Incubate for Fixed Time F->G H Stop Reaction G->H I Quantify Product Formation (e.g., LC-MS, Fluorescence) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 and/or Ki K->L

Caption: Workflow for an in vitro enzyme inhibition assay.

References

Bitertanol: A Comprehensive Toxicological Profile in Rats

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Bitertanol is a broad-spectrum conazole fungicide used to control various fungal diseases in crops. This technical guide provides an in-depth overview of the toxicological profile of this compound in rats, a key animal model for assessing potential human health risks. The information is compiled from a range of toxicological studies, focusing on acute, subchronic, and chronic effects, as well as its impact on reproduction, development, and genetic material. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Acute Toxicity

This compound exhibits very low acute toxicity in rats when administered orally. The median lethal dose (LD50) values are reported to be in the range of 4000-5000 mg/kg body weight or higher, with no significant differences observed between sexes.[1] Signs of acute intoxication are consistent with central nervous system effects, and at high doses, gastrointestinal irritation has been observed.[2] Dermal exposure to 5000 mg/kg bw was well-tolerated without any observable signs of toxicity.[1]

Table 1: Acute Toxicity of this compound in Rats

Route of AdministrationVehicleLD50 (mg/kg bw)Reference
OralNot Specified>4000-5000[1]
DermalNot Specified>5000[1]
Inhalation (4-hour)Aerosol>63 mg/m³ air (NOAEL)[1]

Subchronic Toxicity

Repeated oral administration of this compound to rats in subchronic studies has revealed effects primarily on the liver and body weight.

In a 3-month study, Wistar rats were administered this compound at dietary concentrations of 0, 150, 600, or 2400 ppm.[1] This corresponded to daily intakes of 12, 48, and 300 mg/kg bw for males and 13, 58, and 310 mg/kg bw for females.[1] The study indicated mild hepatotoxicity at the higher doses, with observations of liver enzyme induction.[1][3] A No-Observed-Adverse-Effect-Level (NOAEL) of 100 ppm, equivalent to 7 mg/kg bw per day, was established in one study where histopathological examination revealed reversible irritation of the gastric mucosa and slight alterations in the ovaries, adrenals, and pituitaries.[1] Another study established a NOAEL of 30 mg/kg bw per day, with mild hepatotoxicity and induction of hepatic microsomal activity observed at 100 and 300 mg/kg bw per day.[1]

Table 2: Key Findings from Subchronic Oral Toxicity Studies in Rats

Study DurationStrainDose LevelsKey ObservationsNOAELLOAELReference
3 MonthsWistar0, 150, 600, 2400 ppmMild hepatotoxicity, induction of hepatic microsomal enzymes.100 ppm (7 mg/kg bw/day)150 ppm (12 mg/kg bw/day)[1]
3 MonthsWistarNot SpecifiedMild hepatotoxicity, induction of hepatic microsomal activity.30 mg/kg bw/day100 mg/kg bw/day[1]

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been evaluated in rats to assess both chronic toxicity and carcinogenic potential.

In a two-year study, SPF Wistar rats were administered this compound in the diet at concentrations of 0, 20, 100, or 500 ppm.[1][2] These concentrations were equal to 1, 4.9, and 26 mg/kg bw per day in males and 1.3, 6.6, and 34 mg/kg bw per day in females.[1] The primary effect observed was growth retardation at the highest dose of 500 ppm.[2] There were no compound-related effects on mortality, organ weights, or gross and microscopic pathology.[2] Importantly, there was no evidence of a carcinogenic effect at any of the concentrations tested.[1][2] The NOAEL for this study was determined to be 100 ppm, equal to 4.9 mg/kg bw per day for males and 6.6 mg/kg bw per day for females.[1]

Table 3: Key Findings from a 2-Year Chronic Toxicity and Carcinogenicity Study in Rats

StrainDose Levels (ppm)Equivalent Doses (mg/kg bw/day)Key Chronic Toxicity FindingsCarcinogenicity FindingsNOAEL (ppm)NOAEL (mg/kg bw/day)Reference
SPF Wistar0, 20, 100, 500M: 1, 4.9, 26F: 1.3, 6.6, 34Growth retardation at 500 ppm.No evidence of carcinogenicity.100M: 4.9F: 6.6[1][2]

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have been investigated in rats.

Multigeneration Reproductive Toxicity

A multigeneration study in rats indicated maternal and embryotoxicity at dietary levels above 20 ppm, but no teratogenic effects were observed.[2] The NOAEL for reproductive toxicity was established at 20 ppm, equivalent to 1 mg/kg bw per day.[2][3]

Developmental Toxicity

Developmental toxicity studies in Long-Evans and Sprague-Dawley rats have been conducted. In one study with Long-Evans rats, this compound was administered orally at doses of 0, 10, 30, or 100 mg/kg bw per day on days 6-15 of gestation.[1] Reduced body-weight gain was observed in dams at 30 and 100 mg/kg bw per day.[1] At 100 mg/kg bw per day, an increased incidence of post-implantation loss and fetal skeletal variations were noted. A simple case of hydrocephalus was reported at 30 mg/kg bw per day. The NOAEL for maternal and developmental toxicity in this study was 10 mg/kg bw per day.[1]

Another study in Sprague-Dawley rats using oral doses of 0, 10, 25, or 65 mg/kg bw per day on days 6-15 of gestation also showed reduced weight gain in dams at 25 mg/kg bw and higher.[1] An increased incidence of a fourteenth (lumbar) rib was observed in fetuses at 25 and 65 mg/kg bw per day.[1] No teratogenic effects were seen. The NOAEL in this study was also determined to be 10 mg/kg bw per day.[1]

Table 4: Summary of Reproductive and Developmental Toxicity Studies in Rats

Study TypeStrainDose Levels (mg/kg bw/day)Key FindingsNOAEL (mg/kg bw/day)Reference
Multigeneration ReproductionNot SpecifiedDietary levels up to and above 20 ppmMaternal and embryotoxicity above 20 ppm. No teratogenicity.20 ppm (equivalent to 1)[2][3]
Developmental ToxicityLong-Evans0, 10, 30, 100 (oral)Reduced maternal weight gain at ≥30. Increased post-implantation loss and skeletal variations at 100.10[1]
Developmental ToxicitySprague-Dawley0, 10, 25, 65 (oral)Reduced maternal weight gain at ≥25. Increased incidence of lumbar ribs at ≥25.10[1]

Genotoxicity

This compound has been evaluated in a battery of short-term mutagenicity investigations and did not show any mutagenic potential.[2]

Experimental Protocols

The toxicological studies on this compound were generally conducted in compliance with OECD guidelines that were in place at the time of the studies.[1] While specific, detailed protocols for each cited study are not publicly available, the general methodologies follow standardized international guidelines.

General Protocol for a 90-Day Oral Toxicity Study (based on OECD Guideline 408)
  • Test Animals: Young, healthy Wistar or Sprague-Dawley rats.

  • Group Size: Typically 20 animals per sex per dose group.

  • Dose Administration: this compound is administered daily in the diet or by gavage for 90 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters are analyzed at the end of the study.

  • Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.

G cluster_acclimatization Acclimatization cluster_dosing Dosing Phase (90 Days) cluster_termination Study Termination Acclimatization Acclimatization of Rats (e.g., 1 week) Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing Daily Oral Administration (Diet or Gavage) Randomization->Dosing Observations Daily Clinical Observations Weekly Body Weight & Food Intake Dosing->Observations Blood_Collection Blood Collection for Hematology & Clinical Chemistry Dosing->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology

Figure 1. Generalized workflow for a 90-day oral toxicity study in rats.
General Protocol for a Developmental Toxicity Study (based on OECD Guideline 414)

  • Test Animals: Pregnant female rats (e.g., Long-Evans or Sprague-Dawley).

  • Group Size: Sufficient number to yield approximately 20 pregnant females per group at term.

  • Dose Administration: this compound is administered orally daily during the period of organogenesis (gestation days 6-15).

  • Maternal Observations: Daily clinical signs, weekly body weight, and food consumption.

  • Termination: Dams are euthanized one day prior to expected parturition.

  • Uterine Examination: Number of corpora lutea, implantation sites, resorptions, and live and dead fetuses are recorded.

  • Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

G cluster_mating Mating cluster_dosing Dosing Phase (Gestation Days 6-15) cluster_termination Termination (Day 20) Mating Mating of Rats (Confirmation of Pregnancy) Dosing Daily Oral Administration to Pregnant Dams Mating->Dosing Maternal_Observations Maternal Clinical Observations, Body Weight & Food Intake Dosing->Maternal_Observations Euthanasia Euthanasia of Dams Dosing->Euthanasia Uterine_Exam Examination of Uterine Contents Euthanasia->Uterine_Exam Fetal_Exam External, Visceral & Skeletal Examination of Fetuses Uterine_Exam->Fetal_Exam

Figure 2. Generalized workflow for a developmental toxicity study in rats.

Signaling Pathways and Mechanism of Toxicity

Primary Mechanism of Action

As a triazole fungicide, the primary mode of action of this compound is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes.

Effects in Mammals

In rats, this compound has been shown to induce hepatic cytochrome P450 (CYP) enzymes, specifically CYP1A1, CYP2B, and CYP3A.[3] This induction can lead to an altered metabolism of both endogenous and exogenous compounds and is a hallmark of hepatotoxicity. The induction of these enzymes suggests an interaction with nuclear receptors such as the aryl hydrocarbon receptor (AhR) and the constitutive androstane receptor (CAR), which are key regulators of CYP gene expression.

G cluster_cell Hepatocyte cluster_nucleus Nucleus This compound This compound AhR AhR This compound->AhR Activates CAR CAR This compound->CAR Activates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates to Nucleus & Dimerizes with ARNT CAR_RXR CAR-RXR Complex CAR->CAR_RXR Translocates to Nucleus & Dimerizes with RXR XRE XRE AhR_ARNT->XRE Binds to PBREM PBREM CAR_RXR->PBREM Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Induces Transcription CYP2B_Gene CYP2B Gene PBREM->CYP2B_Gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP2B_mRNA CYP2B mRNA CYP2B_Gene->CYP2B_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation CYP2B_Protein CYP2B Protein CYP2B_mRNA->CYP2B_Protein Translation Metabolism Altered Xenobiotic Metabolism CYP1A1_Protein->Metabolism CYP2B_Protein->Metabolism

Figure 3. Proposed signaling pathway for this compound-induced cytochrome P450 expression in rat hepatocytes.

Additionally, this compound has been reported to inhibit androgenic activity, suggesting a potential for endocrine disruption. This may occur through direct interaction with the androgen receptor or by altering the metabolism of steroid hormones.

Conclusion

References

The Environmental Journey of Bitertanol: A Technical Guide to its Fate and Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bitertanol, a conazole fungicide, has been utilized in agriculture for the control of a range of fungal diseases on various crops, including fruits, cereals, and peanuts.[1] Its efficacy is attributed to its ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.[1] However, the introduction of any xenobiotic into the environment necessitates a thorough understanding of its subsequent fate and behavior. This technical guide provides an in-depth analysis of the environmental transformation, transport, and persistence of this compound, compiling key data and experimental insights to support robust environmental risk assessments and the development of safer, more sustainable agricultural practices.

Degradation and Metabolism: A Multi-faceted Breakdown

This compound is subject to a variety of degradation processes in the environment, including photolysis, hydrolysis, and microbial metabolism. The rate and extent of these processes are influenced by environmental conditions and the specific stereoisomeric form of the molecule.

Photodegradation

In aqueous environments, this compound can be degraded by sunlight. The half-life of direct photodegradation in water has been calculated to range from one month to one year, suggesting a limited contribution to its overall elimination under typical environmental conditions.[2] However, under laboratory conditions with irradiation, the half-life can be significantly shorter, around 11 days under simulated natural sunlight.[2] The major photolysis products identified include 1,2,4-triazole and 4-hydroxybiphenyl.[2]

Hydrolysis

This compound is generally stable to hydrolysis in sterile aqueous buffer solutions at environmentally relevant pH values (4, 7, and 9) and temperatures (25°C and 40°C), with no significant degradation observed after 30 days.[2] Degradation through hydrolysis has only been observed under specific laboratory conditions, such as in the presence of ferric chloride (FeCl₃) at elevated temperatures.[2]

Aerobic and Anaerobic Degradation in Soil and Water

Microbial degradation is a significant pathway for the dissipation of this compound in soil and aquatic systems. It is considered non-persistent in soil, with a typical aerobic soil degradation half-life (DT₅₀) of approximately 23 days.[1] Studies have shown that the degradation rate can vary depending on the soil type. For instance, in one study, the degradation half-life was 12 days in alluvial soil and 30 days in volcanic ash under laboratory conditions.[2] Field studies have shown even more rapid degradation, with computed half-lives of 14.6 days in alluvial soil and 2.5 days in volcanic ash.[2]

In water/sediment systems, this compound degrades with half-lives ranging from 24 to 27 days.[2] A significant portion of the applied this compound can be mineralized to carbon dioxide (¹⁴CO₂), with nearly half of the radioactivity detected as ¹⁴CO₂ after 120 days in one study.[2] The primary degradation product in these systems is often this compound benzoic acid, though it is typically found in small amounts.[2]

The stereochemistry of this compound plays a crucial role in its degradation. Studies have shown that different stereoisomers degrade at different rates. For example, (1S,2R)-bitertanol and (1R,2S)-bitertanol have been observed to have faster degradation rates in soil compared to other stereoisomers.[3] The half-lives of the four this compound stereoisomers can range from 9.1 to 86.6 days depending on the specific soil and conditions (aerobic, anaerobic, sterilized).[3]

Table 1: Degradation Half-life (DT₅₀) of this compound in Soil

Soil TypeConditionHalf-life (days)Reference
Typical SoilAerobic23[1]
Alluvial SoilLaboratory12[2]
Volcanic Ash SoilLaboratory30[2]
Alluvial SoilField14.6[2]
Volcanic Ash SoilField2.5[2]
Various SoilsAerobic/Anaerobic9.1 - 86.6 (stereoisomer dependent)[3]

Table 2: Degradation of this compound in Water/Sediment Systems

SystemParameterValueReference
Water/SedimentHalf-life in water24 - 27 days[2]
Water/SedimentMineralization to ¹⁴CO₂ (after 120 days)~50%[2]

Mobility and Transport: Sorption and Leaching in Soil

The movement of this compound through the soil profile is primarily governed by its sorption to soil particles. This compound is considered slightly mobile in soil.[1] The distribution coefficient (Kd), a measure of sorption, has been reported to be 104 L/kg in yellow soil and 98.3 L/kg in red soil.[4] These values indicate a moderate tendency to adsorb to soil particles, which limits its leaching potential.

Leaching studies have demonstrated that this compound and its residues tend to remain in the upper soil layers. In one study, after seed treatment of winter wheat, over 99% of the applied radioactivity remained in the soil, caryopsis, and roots, with very little movement into deeper soil layers.[2] Column leaching experiments have also shown that both this compound and its metabolites have poor leaching potential, with more than 80% remaining in the surface soil layer.[4]

However, a degradation product, this compound benzoic acid, has been shown to be highly mobile in soil with very low organic carbon-normalized sorption coefficient (Koc) values ranging from 6.06 to 15.37.[2] This suggests a higher potential for this metabolite to leach into groundwater compared to the parent compound.

Bioaccumulation

This compound has a moderate risk of bioaccumulation.[1] This suggests that while it may accumulate in organisms, the potential for significant biomagnification through the food chain is not considered high.

Experimental Protocols

A variety of analytical methods are employed to study the environmental fate of this compound. Regulatory methods such as DFG S 19 and DFG 613 have been validated for the determination of this compound in plant materials, soil, and water, with limits of determination ranging from 0.01 to 0.5 mg/kg for plant and soil matrices and 0.005 mg/L for water.[2]

Modern analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS), are commonly used for the determination of this compound residues in various environmental and biological samples.[5][6] These methods allow for the sensitive and selective quantification of the parent compound and its stereoisomers. For instance, a method was developed for the simultaneous analysis of the four stereoisomers in apple, pear, tomato, cucumber, and soil using HPLC.[6] Confirmation of positive results is often performed using gas chromatography/mass spectrometry (GC/MS).[5]

Degradation Pathway and Experimental Workflow

The degradation of this compound involves several transformation products. The primary known environmental transformation products include 4-[2-hydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butoxyl)-benzoic acid, 1,2,4-triazole acetic acid, triazole alanine, and 1,2,4-triazole.[7]

Bitertanol_Degradation_Pathway This compound This compound Hydroxybiphenyl 4-Hydroxybiphenyl This compound->Hydroxybiphenyl Photolysis Triazole 1,2,4-Triazole This compound->Triazole Photolysis Bitertanol_Benzoic_Acid This compound Benzoic Acid This compound->Bitertanol_Benzoic_Acid Metabolism Mineralization Mineralization (CO2) This compound->Mineralization Metabolism Triazole_Acetic_Acid 1,2,4-Triazole Acetic Acid Triazole->Triazole_Acetic_Acid Further Metabolism Triazole_Alanine Triazole Alanine Triazole->Triazole_Alanine Further Metabolism

Caption: Simplified degradation pathway of this compound in the environment.

The general workflow for studying the environmental fate of this compound involves several key steps, from sample collection to data analysis.

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_extraction 2. Sample Preparation cluster_analysis 3. Analytical Determination cluster_data 4. Data Interpretation Soil_Sample Soil Sampling Extraction Extraction of this compound and Metabolites Soil_Sample->Extraction Water_Sample Water Sampling Water_Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC, GC/MS) Cleanup->Analysis Quantification Quantification of Residues Analysis->Quantification Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Half_life Half-life Calculation Quantification->Half_life

Caption: General experimental workflow for this compound residue analysis.

References

Bitertanol Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum conazole fungicide used to control various fungal diseases in crops. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides an in-depth overview of the degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways.

Degradation in Soil

This compound is generally considered to be non-persistent in soil environments.[1] Its degradation is influenced by soil type, microbial activity, and environmental conditions.

Abiotic and Biotic Degradation

In soil, this compound degradation is primarily a biotic process mediated by soil microorganisms.[2] Abiotic degradation processes such as hydrolysis and photolysis on the soil surface play a minor role in its overall dissipation.[3] The primary endpoint of microbial degradation is the mineralization of the this compound molecule to carbon dioxide (CO2).[3] Studies have shown that 50-64% of the applied 14C-labeled this compound can be mineralized to 14CO2.[3]

Under anaerobic conditions, the degradation of this compound is generally slower than under aerobic conditions.

Degradation Pathways in Soil

The microbial degradation of this compound in soil involves several key transformation processes:

  • Oxidation: The hydroxyl group of this compound can be oxidized to form the corresponding keto analogue (BUE 1662).[3]

  • Hydroxylation: Hydroxylation of the phenyl ring is a major metabolic route, leading to the formation of p-hydroxythis compound.[3]

  • Cleavage of the Biphenyl Moiety: The biphenyl group can be oxidatively cleaved, resulting in the formation of this compound benzoic acid (BUE 2684).[3][4]

  • Triazole Ring Cleavage: The degradation process can also lead to the cleavage of the triazole ring, producing metabolites such as triazolylalanine and triazolylacetic acid.[3][4]

These primary metabolites can undergo further degradation, ultimately leading to mineralization.

Quantitative Data on Soil Degradation

The dissipation of this compound in soil is often described by its half-life (DT50), which is the time required for 50% of the initial concentration to degrade.

Soil TypeDT50 (days)DT90 (days)Reference
Sand4.9754.90[3]
Loamy Sand9.23101.9[3]
Silt Loam4.0044.15[3]
Silt0.5615.30[3]
Various Soils (Range)<1 - 915 - 102[3]
Stereoisomers in various soils9.1 - 86.6Not Reported[5]

Note: DT50 and DT90 values can vary significantly depending on specific soil characteristics (e.g., organic matter content, pH, microbial biomass) and environmental conditions (e.g., temperature, moisture).

Degradation in Water

The fate of this compound in aquatic environments is primarily governed by photolysis, as it is stable to hydrolysis.[3]

Hydrolysis

This compound is stable in aqueous solutions across a range of pH values, indicating that hydrolysis is not a significant degradation pathway under typical environmental conditions.[3]

Photolysis

This compound is susceptible to photodegradation in water due to the presence of the chromophoric biphenyl moiety.[3] However, the significance of this pathway in the environment may be limited as the effective wavelengths for photolysis (<290 nm) have low penetration in natural waters.[3]

Degradation in Water/Sediment Systems

In systems containing both water and sediment, a significant portion of this compound tends to partition into the sediment phase.[3] Degradation can then occur in both the water column (primarily through photolysis) and the sediment (through microbial action).

Degradation Pathways in Water

The primary degradation pathway for this compound in water is photolysis, which can lead to the cleavage of the molecule. The metabolites formed are expected to be similar to those observed in soil, resulting from the breakdown of the biphenyl and triazole structures. Ozonation studies have also identified several by-products, suggesting that oxidative degradation processes are important.[6]

Stereoselective Degradation

This compound is a chiral molecule with two stereocenters, resulting in four stereoisomers. Research has shown that the degradation of this compound in soil can be stereoselective, with certain isomers degrading faster than others.[5] For example, (1S,2R)-bitertanol and (1R,2S)-bitertanol have been observed to have faster degradation rates in some soils.[5]

Experimental Protocols

Soil Degradation Study (Aerobic)

This protocol is a generalized representation based on OECD Guideline 307.

  • Soil Selection and Preparation: Select at least three different soil types with varying physicochemical properties (e.g., texture, organic carbon content, pH). Sieve the soils (<2 mm) and adjust the moisture content to 40-60% of the maximum water holding capacity.

  • Test Substance Application: Prepare a stock solution of this compound (radiolabeled or non-labeled). Apply the solution to the soil samples to achieve the desired concentration, typically corresponding to the maximum recommended application rate.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C) in flow-through systems or biometer flasks.

  • Aeration and CO2 Trapping: Continuously supply carbon-dioxide-free, humidified air. Trap any evolved 14CO2 (if using radiolabeled material) in a suitable trapping solution (e.g., potassium hydroxide or sodium hydroxide).

  • Sampling: Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract the soil samples with an appropriate solvent system (e.g., acetone/water, ethyl acetate) to recover this compound and its degradation products.

  • Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the parent compound and identify and quantify the metabolites.[4]

  • Data Analysis: Calculate the dissipation half-lives (DT50 and DT90) for this compound using appropriate kinetic models.

Water Photolysis Study

This protocol is a generalized representation based on OECD Guideline 316.

  • Solution Preparation: Prepare sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) of this compound. Use purified water (e.g., Milli-Q).

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured and maintained at a constant level.

  • Incubation: Place the test solutions in quartz tubes and expose them to the light source in a temperature-controlled chamber (e.g., 25 ± 2 °C).

  • Dark Controls: Prepare identical samples and keep them in the dark under the same temperature conditions to serve as controls for abiotic degradation other than photolysis.

  • Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

  • Analysis: Analyze the samples directly by HPLC or after extraction to determine the concentration of this compound.

  • Data Analysis: Determine the photolysis quantum yield and calculate the environmental half-life under specific light conditions.

Visualization of Degradation Pathways

This compound Degradation in Soil

Bitertanol_Soil_Degradation This compound This compound Keto_analogue Keto analogue (BUE 1662) This compound->Keto_analogue Oxidation p_Hydroxythis compound p-Hydroxythis compound This compound->p_Hydroxythis compound Hydroxylation Bitertanol_benzoic_acid This compound benzoic acid (BUE 2684) This compound->Bitertanol_benzoic_acid Oxidative Cleavage of Biphenyl Triazole_derivatives Triazolylalanine & Triazolylacetic acid This compound->Triazole_derivatives Cleavage CO2 CO2 (Mineralization) Keto_analogue->CO2 p_Hydroxythis compound->CO2 Bitertanol_benzoic_acid->CO2 Triazole_derivatives->CO2

Caption: Proposed microbial degradation pathway of this compound in soil.

General Experimental Workflow for Soil Degradation Study

Soil_Degradation_Workflow start Soil Collection & Preparation application This compound Application start->application incubation Aerobic Incubation (Controlled Temp. & Moisture) application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS/MS or GC-MS Analysis extraction->analysis data Data Analysis (DT50, Metabolite ID) analysis->data end Results data->end

Caption: Workflow for a typical aerobic soil degradation study.

Conclusion

The degradation of this compound in the environment is a complex process involving both biotic and abiotic mechanisms. In soil, microbial degradation is the primary route of dissipation, leading to the formation of several metabolites and eventual mineralization to CO2. In water, photolysis is the more significant degradation pathway, although its environmental relevance may be limited by light penetration. The stereoselective degradation of this compound isomers adds another layer of complexity to its environmental fate. A thorough understanding of these degradation pathways and the factors that influence them is essential for the accurate environmental risk assessment of this fungicide.

References

Bitertanol Metabolism in Plants and Animals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bitertanol, a conazole fungicide, is utilized for the control of a spectrum of fungal diseases in various crops, including fruits, vegetables, and cereals.[1] Its application as a foliar spray and seed treatment necessitates a thorough understanding of its metabolic fate in both target and non-target organisms.[2] This technical guide provides a comprehensive overview of the biotransformation of this compound in plant and animal systems, intended for researchers, scientists, and professionals in drug development and regulatory affairs. The document details metabolic pathways, presents quantitative data in a structured format, outlines experimental protocols, and includes visualizations of key processes.

Metabolism in Animals

Studies on the metabolism of this compound have been conducted in several animal species, including rats, cows, and poultry. The data indicates a consistent metabolic pathway across these species, characterized by rapid absorption, extensive biotransformation, and swift excretion.[2]

Absorption, Distribution, and Excretion

Following oral administration in rats, this compound is readily absorbed from the gastrointestinal tract.[2] Peak plasma concentrations are typically reached within three to eight hours.[2] The compound is distributed to various tissues, with the highest concentrations found in the liver and kidneys.[2][3]

Excretion of this compound and its metabolites is rapid, with almost complete elimination occurring within 72 hours in rats. The primary route of excretion is through the feces, accounting for over 90% of the administered dose, which is largely a result of biliary excretion.[2] Urinary excretion accounts for a smaller fraction, approximately 7%.[2] The lipophilic nature of this compound contributes to its significant elimination via the bile.[2] Studies with bile-fistulated rats confirmed that the majority of fecally eliminated radioactivity is first absorbed and then secreted into the gut via enterohepatic circulation.[2]

Biotransformation Pathways

The biotransformation of this compound in animals proceeds through several key reactions. There is no significant difference in the metabolic pathways observed between rats, cows, and poultry.[2] The principal metabolic reactions are:

  • Hydroxylation: The primary metabolic step is the hydroxylation of the biphenyl ring, predominantly at the para-position, to form p-hydroxythis compound.[2][3] Dihydroxylated metabolites have also been identified.[3]

  • Oxidation: The tert-butyl moiety undergoes oxidation to form this compound alcohol and the corresponding this compound carboxylic acid (this compound benzoic acid).[2][3]

  • Ether Cleavage: Cleavage of the ether bond has been noted as part of the metabolic process.[4]

  • Conjugation: The hydroxylated metabolites, particularly p-hydroxythis compound, can be conjugated with glucuronic acid and sulfate before excretion.[2][3]

The parent this compound compound is generally not detected in the urine or bile, indicating rapid and extensive metabolism following absorption.[3] The main residues found in the edible tissues, milk, and eggs of livestock are unchanged this compound and its free and conjugated forms of p-hydroxythis compound.[2]

Quantitative Data on Animal Metabolism

The following table summarizes the quantitative data on the excretion and tissue distribution of radiolabeled this compound in rats.

Parameter Male Rats Female Rats Reference
Excretion (72h post-dose) [2]
Feces>90%>90%[2]
Urine~7%~7%[2]
Residual Radioactivity (72h) [2]
Body (excl. GI tract)~0.5%~0.5%[2]
GI Tract~0.1%~0.1%[2]
Tissue Distribution (Highest) [2][3]
LiverHigh Concentration17.9 ppm (at 1000 mg/kg dose)[3]
Kidneys5.9 ppm (at 1000 mg/kg dose)High Concentration[3]

Animal Metabolism Pathway Diagram

Bitertanol_Animal_Metabolism This compound This compound p_Hydroxythis compound p-Hydroxythis compound This compound->p_Hydroxythis compound Hydroxylation Bitertanol_alcohol This compound alcohol This compound->Bitertanol_alcohol Oxidation Dihydroxy_this compound Dihydroxy this compound p_Hydroxythis compound->Dihydroxy_this compound Hydroxylation p_Hydroxy_alcohol p-Hydroxy this compound alcohol p_Hydroxythis compound->p_Hydroxy_alcohol Oxidation Conjugates Glucuronide & Sulfate Conjugates p_Hydroxythis compound->Conjugates Conjugation Bitertanol_acid This compound carboxylic acid Bitertanol_alcohol->Bitertanol_acid Oxidation Excretion Excretion (Feces & Urine) Bitertanol_acid->Excretion p_Hydroxy_acid p-Hydroxy this compound acid p_Hydroxy_alcohol->p_Hydroxy_acid Oxidation p_Hydroxy_acid->Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway of this compound in animals.

Metabolism in Plants

The metabolism of this compound has been investigated in a variety of crops, including apples, peanuts, cotton, and wheat, following foliar spray or seed treatment applications.[2] In contrast to animals, this compound is metabolized slowly in plants.[2]

Absorption and Translocation

Following foliar application, penetration of this compound from the plant surface is minimal.[5] The compound exhibits low volatility. While residues can be taken up by roots, translocation within the plant is relatively limited.[5]

Biotransformation Pathways

The slow rate of metabolism means that unchanged this compound is often the main residue component found in treated crops.[2] For instance, in apples and peanut shoots, the parent compound constituted a high percentage of the total residue even after an extended period.[2] The primary metabolic transformations identified in plants include:

  • Oxidation: The hydroxyl group of this compound can be oxidized to form its keto analogue (BUE 1662).[2]

  • Cleavage and Oxidation: Oxidative cleavage of the biphenyl moiety leads to the formation of this compound benzoic acid (BUE 2684).[2][6]

  • Conjugation: The free hydroxyl group can be conjugated, for example, with a malonyl glucoside.[2] A glucoside of this compound has also been suggested as a metabolite in peanuts.[5]

  • Triazole Moiety Metabolism (Seed Treatment): When used as a seed treatment in wheat, the parent compound is often not detectable at harvest. Instead, metabolites of the 1,2,4-triazole moiety are found, primarily triazolylalanine and triazolylacetic acid.[2]

Quantitative Data on Plant Metabolism

The table below provides a summary of quantitative findings from plant metabolism studies.

Crop Application Days After Treatment Residue Component Percentage of Total ¹⁴C Residue Reference
Apples Foliar Spray49Unchanged this compound83%[2]
49Keto-analogue (BUE 1662) & 4-hydroxybiphenyl3%[2]
Peanuts (Shoots) Foliar Spray28Unchanged this compound86%[2][5]
28Glucoside of this compound2-4%[5]
Cotton Foliar Spray-Unchanged this compound79%[2]
Wheat (Grain) Seed TreatmentAt HarvestTriazolylalanine50-66%[2]
At HarvestTriazolylacetic acid22-34%[2]

Plant Metabolism Pathway Diagram

Bitertanol_Plant_Metabolism cluster_foliar Foliar Application cluster_seed Seed Treatment (Wheat) Bitertanol_F This compound (Parent Compound) Keto_Analogue Keto-analogue (BUE 1662) Bitertanol_F->Keto_Analogue Oxidation Benzoic_Acid This compound Benzoic Acid (BUE 2684) Bitertanol_F->Benzoic_Acid Oxidative Cleavage Conjugate Malonyl Glucoside Conjugate Bitertanol_F->Conjugate Conjugation Bitertanol_S This compound Triazole_Moiety 1,2,4-Triazole Moiety Bitertanol_S->Triazole_Moiety Degradation TA Triazolylalanine Triazole_Moiety->TA TAA Triazolylacetic Acid Triazole_Moiety->TAA

Caption: Metabolic pathways of this compound in plants.

Experimental Protocols

The elucidation of this compound's metabolic fate relies on a series of sophisticated analytical techniques.

Metabolism Studies

Metabolism studies in both plants and animals have extensively used ¹⁴C-labeled this compound, with the label placed on either the biphenyl or the triazole ring.[2]

  • Animal Studies: In a typical study, Wistar rats are administered a single oral or intravenous dose of [¹⁴C-phenyl]-bitertanol.[3] Urine, feces, and blood are collected at various intervals. At the end of the study period (e.g., 7 days), animals are sacrificed, and tissues (liver, kidney, fat, etc.) are collected.[3] For biliary excretion studies, bile-duct cannulated rats are used.[2]

  • Plant Studies: Labeled this compound is applied to plant surfaces (e.g., apples, peanuts) or used as a seed treatment (e.g., wheat).[2][5] At specified time points, plants are harvested and separated into different parts (e.g., leaves, fruit, roots). The treated surfaces may be rinsed with a solvent like methanol to differentiate between surface and absorbed residues.[5]

Residue Analysis

The standard methodology for the analysis of this compound and its metabolites in plant and animal matrices involves several key steps:

  • Extraction: Samples are typically homogenized and extracted with an organic solvent mixture, such as acetone/water or dichloromethane.[2][5]

  • Clean-up: The crude extract undergoes clean-up to remove interfering substances. This is commonly achieved through liquid-liquid partitioning and/or column chromatography techniques like gel permeation chromatography (GPC) or Florisil columns.[2][6]

  • Determination: The final determination and quantification are performed using gas chromatography (GC) with a nitrogen-selective detector (NPD) or an ion trap detector.[2] High-performance liquid chromatography (HPLC) is also used, particularly for separating stereoisomers and analyzing metabolites.[5][7] Identification of metabolites is confirmed by techniques like mass spectrometry (MS).[8]

The limit of determination for these methods is typically in the range of 0.01-0.05 mg/kg for most plant and animal commodities, with recovery rates generally between 70% and 110%.[2]

Experimental Workflow for Residue Analysis

Experimental_Workflow Sample Plant or Animal Tissue Sample Extraction Homogenization & Extraction (e.g., Acetone/Water) Sample->Extraction Partition Liquid-Liquid Partition (e.g., with Dichloromethane) Extraction->Partition Cleanup Column Chromatography Clean-up (e.g., GPC, Florisil) Partition->Cleanup Analysis Instrumental Analysis (GC-NPD or HPLC) Cleanup->Analysis Quantification Quantification & Data Reporting Analysis->Quantification

References

Bitertanol's Endocrine Disruption Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China] – November 10, 2025 – The fungicide bitertanol, a conazole compound used in agriculture, has demonstrated the potential to disrupt the endocrine system through various mechanisms, including interactions with estrogen, androgen, and thyroid pathways, as well as interference with steroid hormone production. This technical guide provides a comprehensive overview of the existing scientific evidence, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Summary of Endocrine Disrupting Effects

This compound has been identified as a potential endocrine disruptor, exhibiting antagonistic effects on multiple nuclear receptors.[1] It has been shown to act as an antagonist to the estrogen receptor (ER) and the androgen receptor (AR). Furthermore, evidence suggests that this compound can interfere with the thyroid hormone pathway by antagonizing the thyroid hormone receptor (TR) and by displacing thyroxine (T4) from its transport protein, transthyretin (TTR). Additionally, this compound has been observed to inhibit the activity of aromatase, a key enzyme in steroidogenesis.

Quantitative Data on Endocrine Disruption Potential

The following tables summarize the quantitative data from various in vitro studies on the endocrine-disrupting potential of this compound.

Table 1: Estrogen Receptor (ER) and Androgen Receptor (AR) Antagonism

EndpointTest SystemIC50 (µM)Reference
ER AntagonismVM7Luc4E2 cells5.3[2]
AR AntagonismTwo-hybrid recombinant human androgen receptor (AR) yeast bioassay79.85[1]

Table 2: Aromatase Inhibition

EndpointTest SystemIC50 (mM)Reference
Aromatase InhibitionHuman aromatase (CYP19)0.330[3]

Table 3: Thyroid System Disruption

EndpointTest SystemIC50 (µM)Reference
T4 Displacement from Transthyretin (TTR)FITC-T4 TTR-binding assay62.7[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of this compound's endocrine-disrupting activity and the experimental approaches used to assess them, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Estrogen Receptor (ER) Signaling Estrogen Estrogen ER ER Estrogen->ER Binds ERE Estrogen Response Element ER->ERE Activates Gene Transcription Gene Transcription ERE->Gene Transcription This compound This compound This compound->ER Antagonizes

Estrogen Receptor (ER) Antagonism by this compound.

G cluster_1 Androgen Receptor (AR) Signaling Androgen Androgen AR AR Androgen->AR Binds ARE Androgen Response Element AR->ARE Activates Gene Transcription Gene Transcription ARE->Gene Transcription This compound This compound This compound->AR Antagonizes

Androgen Receptor (AR) Antagonism by this compound.

G cluster_2 Thyroid Hormone Transport Disruption Thyroxine (T4) Thyroxine (T4) Transthyretin (TTR) Transthyretin (TTR) Thyroxine (T4)->Transthyretin (TTR) Binds T4-TTR Complex T4-TTR Complex Transthyretin (TTR)->T4-TTR Complex This compound This compound This compound->Transthyretin (TTR) Competes for Binding

This compound's Interference with T4 Binding to TTR.

G cluster_3 Steroidogenesis Pathway Inhibition Androgens Androgens Aromatase (CYP19) Aromatase (CYP19) Androgens->Aromatase (CYP19) Substrate Estrogens Estrogens Aromatase (CYP19)->Estrogens Converts to This compound This compound This compound->Aromatase (CYP19) Inhibits

Inhibition of Aromatase by this compound.

Detailed Experimental Protocols

Estrogen Receptor (ER) Antagonism Assay

The estrogenic antagonistic activity of this compound was assessed using the VM7Luc4E2 cell line.[2]

  • Cell Line: VM7Luc4E2 cells, which are stably transfected with a luciferase reporter gene under the control of estrogen responsive elements.

  • Exposure: Cells were co-exposed to a fixed concentration of 17β-estradiol (E2) (3.7 pM) and varying concentrations of this compound.

  • Endpoint: Luciferase activity was measured as a proxy for ER-mediated gene transcription. A decrease in luciferase activity in the presence of this compound and E2, compared to E2 alone, indicated ER antagonism.

  • Data Analysis: Concentration-response curves were fitted to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the E2-induced response.[2]

Androgen Receptor (AR) Antagonism Assay

The anti-androgenic activity of this compound was evaluated using a two-hybrid recombinant human androgen receptor (AR) yeast bioassay.[1]

  • Test System: A yeast strain co-transformed with two plasmids: one expressing the human AR ligand-binding domain fused to the GAL4 DNA-binding domain, and the other expressing a coactivator peptide fused to the GAL4 activation domain. A third plasmid contained a reporter gene (e.g., lacZ) under the control of a GAL4-responsive promoter.

  • Exposure: Yeast cells were incubated with a known androgen (e.g., dihydrotestosterone, DHT) and varying concentrations of this compound.

  • Endpoint: The activity of the reporter gene product (e.g., β-galactosidase) was measured. A decrease in reporter gene activity in the presence of this compound and DHT, compared to DHT alone, indicated AR antagonism.

  • Data Analysis: The IC50 value was calculated from the dose-response curve.[1]

Aromatase Inhibition Assay

The inhibitory effect of this compound on aromatase activity was determined using a tritium-water release assay with human aromatase.[3]

  • Enzyme Source: Human placental microsomes or recombinant human aromatase (CYP19).

  • Substrate: [1β-³H]-Androstenedione.

  • Principle: Aromatase converts the androgen substrate to an estrogen, releasing a tritium atom that forms tritiated water (³H₂O).

  • Procedure: The enzyme was incubated with the substrate and varying concentrations of this compound. The reaction was stopped, and the tritiated water was separated from the remaining substrate.

  • Endpoint: The amount of ³H₂O produced was quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of aromatase activity, was calculated.[3]

Transthyretin (TTR) Binding Assay

A competitive binding assay using a fluorescently labeled thyroxine (T4) conjugate was employed to assess the ability of this compound to displace T4 from transthyretin (TTR).[2]

  • Reagents: Human TTR and a fluorescein isothiocyanate-labeled T4 (FITC-T4) conjugate.

  • Principle: The fluorescence of FITC-T4 is enhanced when bound to TTR. A competing compound will displace FITC-T4, leading to a decrease in fluorescence.

  • Procedure: A fixed concentration of TTR and FITC-T4 were incubated with varying concentrations of this compound.

  • Endpoint: Fluorescence was measured at excitation and emission wavelengths of 490 nm and 518 nm, respectively.

  • Data Analysis: The IC50 value, the concentration of this compound that displaces 50% of the bound FITC-T4, was determined from the concentration-response curve.[2]

Conclusion

The available in vitro data strongly suggest that this compound possesses endocrine-disrupting properties. It acts as an antagonist at the estrogen and androgen receptors, inhibits the key steroidogenic enzyme aromatase, and interferes with thyroid hormone transport. These findings highlight the need for further research, including in vivo studies, to fully characterize the potential risks associated with this compound exposure and to inform regulatory decisions. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their future investigations.

References

Bitertanol: A Technical Guide to its Bioaccumulation and Biomagnification Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bitertanol is a broad-spectrum conazole fungicide extensively used in agriculture. Its chemical properties, particularly its lipophilicity, indicate a potential for bioaccumulation in non-target organisms. This technical guide provides an in-depth analysis of the bioaccumulation and biomagnification potential of this compound, supported by available quantitative data, detailed experimental protocols, and an examination of its molecular mechanism of action. Understanding these aspects is crucial for a comprehensive environmental risk assessment and for the development of safer, next-generation fungicides.

Physicochemical Properties and Environmental Fate

This compound is characterized by low aqueous solubility and a moderate octanol-water partition coefficient (Log P), suggesting a tendency to partition into fatty tissues of organisms.[1] While it is generally non-persistent in soil, it exhibits high persistence in water.[1] These properties underscore the importance of investigating its potential to accumulate in aquatic ecosystems.

Table 1: Physicochemical and Environmental Fate Properties of this compound

PropertyValueReference
IUPAC Name 1-​([1,1'-​biphenyl]-​4-​yloxy)-​3,3-​dimethyl-​1-​(1H-​1,2,4-​triazol-​1-​yl)-​2-​butanolPubChem
Molecular Formula C₂₀H₂₃N₃O₂[2]
Molecular Weight 337.4 g/mol [2]
Log P (Octanol-Water Partition Coefficient) 4.1[1]
Water Solubility Low[1]
Soil Half-life Non-persistent[1]
Water Persistence Very persistent[1]

Bioaccumulation and Bioconcentration

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure (e.g., water, food, sediment). Bioconcentration, a component of bioaccumulation, specifically refers to the uptake of a substance from the surrounding water. The Bioconcentration Factor (BCF) is a key metric used to quantify the potential of a substance to bioconcentrate in aquatic organisms.

A study on this compound reported a Bioconcentration Factor (BCF) of 170 L/kg in whole fish.[1] This value indicates a moderate potential for bioconcentration.

Table 2: Bioconcentration Factor (BCF) of this compound

OrganismTissueBCF (L/kg)Study TypeReference
FishWhole body170Not specified[1]
Experimental Protocol for Bioconcentration Factor (BCF) Determination (Following OECD Test Guideline 305)

The determination of the BCF for a chemical like this compound is typically conducted following the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure". This guideline outlines a comprehensive experimental workflow.

Experimental Workflow for BCF Determination (Aqueous Exposure)

G cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase (typically 28 days) cluster_depuration Depuration Phase cluster_calculation Data Analysis Acclimation Acclimation of test fish to laboratory conditions Exposure Exposure of fish to a constant, sublethal concentration of this compound in water Acclimation->Exposure Start of experiment Sampling_Fish_Water Regular sampling of fish and water Exposure->Sampling_Fish_Water Transfer Transfer of fish to clean, this compound-free water Exposure->Transfer End of uptake phase Analysis_Fish Analysis of this compound concentration in fish tissue Sampling_Fish_Water->Analysis_Fish Analysis_Water Analysis of this compound concentration in water Sampling_Fish_Water->Analysis_Water Calculate_BCF Calculation of the Bioconcentration Factor (BCF) Analysis_Fish->Calculate_BCF Analysis_Water->Calculate_BCF Sampling_Depuration Regular sampling of fish Transfer->Sampling_Depuration Analysis_Depuration Analysis of this compound concentration in fish tissue Sampling_Depuration->Analysis_Depuration Analysis_Depuration->Calculate_BCF

Caption: Workflow for determining the Bioconcentration Factor (BCF) of this compound in fish.

Methodology Details:

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

  • Exposure: Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system to maintain a stable concentration in the water.

  • Uptake Phase: The concentration of this compound in the fish and water is measured at regular intervals over a period (typically 28 days) until a steady state is reached, where the concentration in the fish remains constant.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the rate at which this compound is eliminated from their bodies is measured.

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of this compound in the fish (Cf) to the concentration in the water (Cw) at steady state (BCF = Cf / Cw).

Biomagnification Potential

Biomagnification is the process whereby the concentration of a chemical increases in organisms at successively higher levels in a food chain. While no specific Biomagnification Factor (BMF) for this compound has been identified in the reviewed literature, its lipophilic nature suggests a potential for trophic transfer. The BMF is determined through a dietary exposure study, also detailed in OECD Test Guideline 305.

Experimental Protocol for Biomagnification Factor (BMF) Determination (Following OECD Test Guideline 305)

Experimental Workflow for BMF Determination (Dietary Exposure)

G cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_calculation Data Analysis Acclimation Acclimation of test fish to laboratory conditions and control diet Exposure Feeding fish with a diet containing a known concentration of this compound Acclimation->Exposure Start of experiment Sampling_Fish_Diet Regular sampling of fish and diet Exposure->Sampling_Fish_Diet Transfer Switching fish to a clean, this compound-free diet Exposure->Transfer End of uptake phase Analysis_Fish Analysis of this compound concentration in fish tissue Sampling_Fish_Diet->Analysis_Fish Analysis_Diet Analysis of this compound concentration in the diet Sampling_Fish_Diet->Analysis_Diet Calculate_BMF Calculation of the Biomagnification Factor (BMF) Analysis_Fish->Calculate_BMF Analysis_Diet->Calculate_BMF Sampling_Depuration Regular sampling of fish Transfer->Sampling_Depuration Analysis_Depuration Analysis of this compound concentration in fish tissue Sampling_Depuration->Analysis_Depuration Analysis_Depuration->Calculate_BMF

Caption: Workflow for determining the Biomagnification Factor (BMF) of this compound in fish.

Methodology Details:

  • Test Organism: A suitable predator fish species is chosen.

  • Dietary Exposure: The fish are fed a diet containing a known and constant concentration of this compound.

  • Uptake and Depuration Phases: Similar to the BCF study, the concentration of this compound in the fish tissue is monitored during both the exposure and depuration phases.

  • BMF Calculation: The BMF is calculated as the ratio of the concentration of this compound in the predator to the concentration in its diet at steady state.

Molecular Mechanism of Action and Potential for Endocrine Disruption

This compound, like other conazole fungicides, acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] This disruption leads to impaired fungal growth and, ultimately, cell death.

Ergosterol Biosynthesis Inhibition Pathway

The primary target of this compound is the enzyme cytochrome P450 14α-demethylase (CYP51), which catalyzes a crucial step in the conversion of lanosterol to ergosterol.

Inhibition of Ergosterol Biosynthesis by this compound

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Lanosterol Lanosterol CYP51 Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component This compound This compound This compound->CYP51 Inhibition

Caption: this compound inhibits the enzyme CYP51, disrupting ergosterol synthesis.

Potential for Endocrine Disruption

Beyond its primary antifungal activity, studies have indicated that this compound may possess endocrine-disrupting properties. Specifically, it has been shown to act as an antagonist to both the estrogen receptor (ER) and the thyroid hormone receptor (TR).[3] This antagonism can interfere with normal hormonal signaling pathways in non-target organisms.

Potential Endocrine Disrupting Pathways of this compound

G cluster_er Estrogen Receptor Signaling cluster_tr Thyroid Hormone Receptor Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds and Activates ER_response Estrogen-Responsive Gene Expression ER->ER_response Regulates Thyroid_Hormone Thyroid Hormone TR Thyroid Hormone Receptor (TR) Thyroid_Hormone->TR Binds and Activates TR_response Thyroid-Responsive Gene Expression TR->TR_response Regulates This compound This compound This compound->ER Antagonizes This compound->TR Antagonizes

Caption: this compound may disrupt endocrine function by antagonizing estrogen and thyroid hormone receptors.

Analytical Methodologies for this compound Detection

Accurate quantification of this compound residues in environmental and biological matrices is essential for assessing exposure and bioaccumulation. Various analytical techniques are employed for this purpose.

Table 3: Analytical Methods for this compound Detection

Analytical TechniqueMatrixTypical Limit of Detection (LOD)Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Soil, Water, BiotaLow µg/kg to ng/gGeneral Pesticide Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fruits, Vegetables, Soil, WaterLow µg/kg to ng/g[4]
High-Performance Liquid Chromatography (HPLC) with UV detection Formulations, Environmental SamplesHigher than MS methodsGeneral Pesticide Analysis

Workflow for this compound Residue Analysis

G cluster_workflow Analytical Workflow for this compound Residue Analysis Sample_Collection Sample Collection (e.g., fish tissue, water) Extraction Extraction of this compound from the matrix (e.g., using organic solvents) Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction) to remove interferences Extraction->Cleanup Instrumental_Analysis Instrumental Analysis (e.g., LC-MS/MS) Cleanup->Instrumental_Analysis Quantification Quantification and Data Analysis Instrumental_Analysis->Quantification

Caption: General workflow for the analysis of this compound residues in various matrices.

Conclusion and Future Perspectives

The available data indicate that this compound has a moderate potential for bioaccumulation in aquatic organisms, as evidenced by its BCF value. While a specific BMF has not been reported, its physicochemical properties warrant further investigation into its potential for trophic transfer. The primary mechanism of action, inhibition of ergosterol biosynthesis, is well-established. However, the potential for endocrine disruption through antagonism of estrogen and thyroid hormone receptors highlights the need for further research into the non-target effects of this fungicide.

For drug development professionals, understanding the bioaccumulation potential and off-target effects of existing fungicides like this compound is critical for designing new molecules with improved environmental safety profiles. Future research should focus on:

  • Conducting dietary exposure studies to determine the BMF of this compound in relevant food chains.

  • Investigating the downstream signaling effects of this compound's interaction with endocrine receptors in various non-target species.

  • Developing and validating sensitive and robust analytical methods for routine monitoring of this compound and its metabolites in the environment.

By addressing these knowledge gaps, the scientific community can contribute to a more comprehensive risk assessment of this compound and pave the way for the development of more sustainable and environmentally benign crop protection solutions.

References

Bitertanol: A Technical Guide to its Regulatory Status and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitertanol is a broad-spectrum conazole fungicide effective against a range of fungal diseases in crops. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This technical guide provides a comprehensive overview of the current regulatory status of this compound, its toxicological profile, and established safety guidelines. The information is presented to support research and development activities related to this compound. All quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Regulatory Status

The regulatory status of this compound varies significantly across different jurisdictions, reflecting diverse national and regional risk assessments.

  • European Union: this compound is not approved for use as a plant protection product in the European Union.[1] This decision was based on concerns regarding the toxicological relevance of certain impurities.[1] Consequently, Member States were required to withdraw authorizations for plant protection products containing this compound. While Codex Alimentarius Maximum Residue Limits (MRLs) were in place, the European Food Safety Authority (EFSA) could not fully assess them due to the lack of toxicological data on the impurities and therefore could not recommend their inclusion in European legislation.[1][2]

  • United States: There are no registered uses for this compound in the United States.[3] However, an import tolerance has been established for residues of this compound in or on bananas at 0.5 parts per million (ppm).[3][4] This tolerance allows for the importation of bananas treated with this compound in other countries. The U.S. Environmental Protection Agency (EPA) has concluded that the dietary exposure and risk from this specific use are not of concern.[3][5]

  • Codex Alimentarius: The Codex Alimentarius Commission, which sets international food standards, has established MRLs for this compound in various commodities. For example, the MRL for bananas is 0.5 mg/kg.[3][6]

Safety Guidelines and Toxicological Endpoints

Safety guidelines for this compound have been established by international bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR). These are based on comprehensive toxicological evaluations.

Parameter Value Issuing Body/Year Basis
Acceptable Daily Intake (ADI) 0-0.01 mg/kg bw/dayJMPR/1998[7][8]Based on a No-Observed-Adverse-Effect Level (NOAEL) of 1 mg/kg bw/day from a one-year study in dogs, with a 100-fold safety factor applied.[7]
Acute Reference Dose (ARfD) UnnecessaryJMPR/1998[8]The JMPR concluded that an ARfD was unnecessary as this compound is unlikely to present an acute hazard in normal use.
Maximum Residue Limits (MRLs)

MRLs for this compound have been set by various regulatory bodies to protect consumers. The following table provides a selection of these limits.

Commodity Codex MRL (mg/kg) [6]EU MRL (mg/kg) [9][10]US Tolerance (ppm) [4]
Banana0.50.010.5
Apple-0.01-
Cherry-0.01-
Peach-0.01-
Plum-0.01-
Peanut-0.01-
Cereals-0.01-
Indicates the Limit of Quantification (LOQ) as the substance is not approved.

Toxicological Profile

This compound has been evaluated in a range of toxicological studies to determine its potential hazards to mammals.

Acute Toxicity

This compound exhibits low acute toxicity via the oral, dermal, and inhalation routes in various animal species.[7]

Study Species Route LD50/LC50
Acute Oral LD50RatOral>4000 mg/kg bw[7]
Acute Dermal LD50RatDermal>5000 mg/kg bw
Acute Inhalation LC50RatInhalation>0.225 mg/L (4h)
Short-Term and Long-Term Toxicity & Carcinogenicity

Repeated-dose toxicity studies have identified the liver as a target organ in rodents and dogs.

Study Species Duration Key Findings NOAEL
Oral ToxicityRat3 monthsIncreased liver weight, elevated cholesterol levels.[7]12 mg/kg bw/day[7]
Oral ToxicityRat2 yearsRetarded growth at high doses.[11] No evidence of carcinogenicity.1 mg/kg bw/day[11]
Oral ToxicityDog2 yearsFormation of cataracts, conjunctivitis, and mild hepatotoxicity.[11]1 mg/kg bw/day[7]
CarcinogenicityMouse2 yearsIncreased liver weights and eosinophilic foci in the liver at high doses. No evidence of carcinogenicity.[7]25 mg/kg bw/day[7]
Reproductive and Developmental Toxicity

Developmental toxicity studies in rats and rabbits have shown effects at maternally toxic doses.

Study Species Key Findings NOAEL (Developmental)
Developmental ToxicityRatReduced fetal weight and skeletal variations at maternally toxic doses.[7]10 mg/kg bw/day[7]
Developmental ToxicityRabbitPost-implantation loss at high, maternally toxic doses.10 mg/kg bw/day
Neurotoxicity

Studies on the effects of this compound on the nervous system have been conducted. One study in rats indicated that this compound can increase operant responding but, unlike the related fungicide triadimefon, it did not increase motor activity.[4]

Experimental Protocols

The toxicological studies on this compound have generally been conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following provides an overview of the methodologies for key experiments.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)
  • Objective: To evaluate the sub-chronic oral toxicity of this compound.

  • Test System: Wistar rats, typically 15-20 males and 15-20 females per group.[7]

  • Administration: this compound is administered in the diet at various concentrations (e.g., 0, 30, 100, or 300 ppm).[7]

  • Duration: 90 days.

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly measurements of body weight and food consumption.

    • Hematological and clinical chemistry parameters are analyzed at termination.

    • Gross necropsy and histopathological examination of major organs and tissues.

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)
  • Objective: To assess the potential of this compound to cause adverse effects on embryonic and fetal development.

  • Test System: Pregnant rats (e.g., Sprague-Dawley or Long-Evans strains) and rabbits (e.g., Himalayan or Chinchilla).[7]

  • Administration: Daily oral gavage of this compound at several dose levels (e.g., 0, 10, 30, 100 mg/kg bw/day) during the period of organogenesis (gestation days 6-15 for rats, 6-18 for rabbits).[7]

  • Observations (Maternal):

    • Clinical signs of toxicity, body weight, and food consumption are monitored throughout gestation.

    • Gross examination of maternal organs at termination.

  • Observations (Fetal):

    • Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Endpoint: Determination of the NOAEL for both maternal and developmental toxicity.

Mechanism of Action and Signaling Pathways

Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound, like other conazole fungicides, is the inhibition of ergosterol biosynthesis in fungi.[11] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. This compound specifically inhibits the enzyme sterol 14α-demethylase , a cytochrome P450 enzyme. This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

While some fungicides are known to exert their effects through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in fungal development and stress responses, there is currently no direct scientific evidence in the public domain to suggest that this compound specifically interacts with or modulates the MAPK signaling pathway in fungi. Further research would be required to investigate any potential secondary mechanisms of action involving this or other signaling cascades.

Conclusion

This compound is an effective fungicide whose use is restricted in several major jurisdictions due to toxicological concerns, primarily related to impurities. Its safety profile is well-characterized through extensive toxicological studies, which have established an ADI of 0-0.01 mg/kg bw/day. The primary mechanism of action is the inhibition of ergosterol biosynthesis, a target specific to fungi. While an import tolerance allows for its presence in certain foods in the US, its broader use is limited by regulatory decisions in regions like the EU. This technical guide provides a consolidated resource for professionals engaged in the research and development of fungicides and related compounds.

References

Methodological & Application

Application Note: Enantioselective Separation of Bitertanol Stereoisomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bitertanol is a broad-spectrum triazole fungicide widely used in agriculture to control various fungal diseases in crops.[1][2][3] It possesses two chiral centers, resulting in four stereoisomers: (1R,2S)-bitertanol, (1S,2R)-bitertanol, (1R,2R)-bitertanol, and (1S,2S)-bitertanol.[3] As enantiomers of chiral pesticides can exhibit different biological activities and degradation rates, developing reliable analytical methods for their enantioselective separation is crucial for environmental risk assessment and food safety.[4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of the four this compound stereoisomers.

Experimental Protocol

This protocol is based on the method developed by Li et al. (2018).[1][2][3]

1. Instrumentation and Materials:

  • HPLC System: A high-performance liquid chromatography system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD). A Shimadzu LC-30AD system was used in the cited study.[3]

  • Chiral Column: Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm × 4.6 mm, 5 µm particle size.[3]

  • Solvents: HPLC grade acetonitrile and water.

  • Standards: Analytical standards of this compound stereoisomers.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in varying ratios. The optimal separation is achieved with a specific isocratic mixture. The referenced study explored the effects of different acetonitrile percentages.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: The effect of temperature on separation should be investigated to optimize resolution. The cited study examined temperatures ranging from 10°C to 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Prepare individual stock solutions of each this compound stereoisomer in a suitable solvent like acetonitrile at a concentration of 1000 mg/L.

  • Prepare a mixed working standard solution containing all four stereoisomers by diluting the stock solutions with the mobile phase to the desired concentration range (e.g., 0.02-10 mg/L).[1][2][3]

4. Sample Preparation (for analysis in matrices like soil or produce):

  • A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often suitable for the extraction of pesticide residues from complex matrices.

  • Extraction: Homogenize the sample (e.g., 10 g of cucumber) with acetonitrile. Add salting-out agents (e.g., magnesium sulfate and sodium chloride) and centrifuge.

  • Clean-up: Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Centrifuge and filter the extract before injection into the HPLC system.

5. Data Analysis:

  • Identify the peaks corresponding to the four stereoisomers based on their retention times compared to the standards.

  • Quantify the concentration of each stereoisomer using the peak area and the calibration curve.

  • Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation.

Data Presentation

The following tables summarize the quantitative data on the effects of mobile phase composition and temperature on the enantioselective separation of this compound stereoisomers, based on the findings of Li et al. (2018).

Table 1: Effect of Acetonitrile Percentage in the Mobile Phase on Chromatographic Parameters

Acetonitrile (%)k'1k'2α1Rs1k'3k'4α2Rs2
5513.3514.461.113.3216.5521.291.359.28
6010.4611.291.113.2512.6315.881.347.38
658.489.041.102.819.9012.241.346.50
707.267.691.102.618.2610.011.345.19

*k': Retention factor; α: Separation factor; Rs: Resolution. Data adapted from supplementary information of Li et al. (2018).[5]

Table 2: Effect of Column Temperature on Chromatographic Parameters

Temperature (°C)k'1k'2α1Rs1k'3k'4α2Rs2
1014.3515.921.144.1718.1923.751.3710.46
1514.1915.511.123.6117.7923.261.3710.77
2013.9515.041.103.0117.2922.451.3611.31
2513.6914.641.092.7216.8421.731.3611.13
3013.5414.401.082.4916.5621.341.3610.81

*k': Retention factor; α: Separation factor; Rs: Resolution. Data adapted from supplementary information of Li et al. (2018).[5]

Results and Discussion

The Lux Cellulose-1 chiral stationary phase demonstrated excellent enantioselectivity for the four this compound stereoisomers.[3] As shown in Table 1, the retention times of all stereoisomers decrease with an increasing percentage of acetonitrile in the mobile phase. While a lower acetonitrile content leads to better resolution, it also results in longer analysis times. A compromise between resolution and analysis time is necessary to select the optimal mobile phase composition.

Temperature also plays a significant role in the separation process (Table 2). Lower temperatures generally improve the resolution between the enantiomeric pairs. The mechanism of separation on this polysaccharide-based chiral stationary phase involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, and these interactions are influenced by both the mobile phase composition and the temperature.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare this compound Stereoisomer Standards HPLC_Injection Inject into HPLC System Standard->HPLC_Injection Dilute to working conc. Sample Sample Extraction (e.g., QuEChERS) Cleanup Dispersive SPE Cleanup Sample->Cleanup Cleanup->HPLC_Injection Separation Chiral Separation (Lux Cellulose-1 Column) HPLC_Injection->Separation Mobile Phase (Acetonitrile/Water) Detection UV/DAD Detection (220 nm) Separation->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the enantioselective separation of this compound.

References

Application Notes and Protocols for Bitertanol Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bitertanol is a broad-spectrum fungicide used to control various fungal diseases in fruits, vegetables, and other crops.[1] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities.[2][3][4] Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues to ensure food safety and compliance with these regulations. This document provides detailed application notes and protocols for the analysis of this compound residues in various matrices using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound
PropertyValue
IUPAC Name 1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Chemical Formula C20H23N3O2
Molar Mass 337.42 g/mol
Appearance White to off-white crystalline solid
Stereochemistry Contains two chiral centers, resulting in four stereoisomers.[5][6]

Analytical Techniques

The primary analytical techniques for the determination of this compound residues are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry for confirmation.

Gas Chromatography (GC) Based Methods

GC is a widely used technique for the analysis of volatile and semi-volatile pesticides like this compound. Common detectors include Nitrogen-Phosphorus Detector (NPD) for selective detection and Mass Spectrometry (MS) for definitive confirmation.

Quantitative Data Summary for GC Methods

MatrixMethodDetectorLOD/LOQRecovery (%)Reference
ApplesMobay Method 54166 (modified)NPDLOD: 0.01 ppm86 - 108[2][7]
BananasMobay Method 54166 (modified)NPDLOD: 0.01 ppm70 - 98[2]
Plant MaterialsDFG Method S 19NPDLOD: 0.5 mg/kg80 - 100[1]
Animal TissuesGCNPDLOQ: 0.5 mg/kg (tissues), 0.1 mg/kg (milk), 0.01 mg/kg (eggs)66 - 104[1]

Experimental Protocol: GC-NPD Analysis of this compound in Apples (Based on Mobay Method 54166 and general procedures)[2][7]

1. Sample Preparation and Extraction: a. Homogenize a representative sample of apples (e.g., 25 g) with dry ice. b. Extract the homogenized sample with 100 mL of acetone by blending at high speed for 2 minutes. c. Filter the extract through a Büchner funnel. d. Re-extract the filter cake with 100 mL of dichloromethane and filter again. e. Combine the filtrates and partition with deionized water in a separatory funnel. f. Collect the organic (dichloromethane) layer and evaporate to dryness using a rotary evaporator at 40°C.

2. Cleanup: a. Reconstitute the residue in a small volume of hexane:ethyl acetate (60:40, v/v). b. Load the reconstituted extract onto a Florisil solid-phase extraction (SPE) column pre-conditioned with the same solvent mixture. c. Elute the this compound from the column with the hexane:ethyl acetate mixture. d. Concentrate the eluate to a final volume of 1-2 mL under a gentle stream of nitrogen.

3. GC-NPD Analysis: a. GC System: Agilent 7890 Series GC or equivalent. b. Injector: Split/splitless inlet, operated in splitless mode at 250°C. c. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. d. Oven Temperature Program:

  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp 1: 25°C/min to 200°C, hold for 5 minutes.
  • Ramp 2: 10°C/min to 280°C, hold for 10 minutes. e. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. f. Detector: Nitrogen-Phosphorus Detector (NPD) at 300°C. g. Injection Volume: 1 µL.

4. Quantification: a. Prepare matrix-matched calibration standards by fortifying blank apple extract with known concentrations of this compound analytical standard. b. Construct a calibration curve by plotting the peak area against the concentration. c. Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Workflow for GC-NPD Analysis of this compound

GC_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., Apples with Dry Ice) Extraction Solvent Extraction (Acetone/Dichloromethane) Homogenization->Extraction Filtration Filtration Extraction->Filtration Partitioning Liquid-Liquid Partitioning Filtration->Partitioning Evaporation Evaporation to Dryness Partitioning->Evaporation Reconstitution Residue Reconstitution Evaporation->Reconstitution SPE Solid-Phase Extraction (Florisil Column) Reconstitution->SPE Concentration Concentration SPE->Concentration GC_NPD GC-NPD Analysis Concentration->GC_NPD Quantification Quantification GC_NPD->Quantification

Caption: Workflow for this compound residue analysis by GC-NPD.

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is another powerful technique for this compound analysis, particularly for its stereoisomers, and can be coupled with various detectors like fluorescence or tandem mass spectrometry (MS/MS).

Quantitative Data Summary for HPLC Methods

MatrixMethodDetectorLOD/LOQRecovery (%)Reference
StrawberriesHPLCFluorescenceLOD: 0.01 µg/g92.1 - 99.1[8]
Apple, Pear, Tomato, Cucumber, SoilHPLCMS/MSLinearity: 0.02-10 mg/L74.6 - 101.0[5][6]
BananasHPLCFluorescenceLOQ: 0.01 mg/kg~80[9]
Cucumber, TomatoGold Immunochromatographic Assay (GICA)VisualLOD: 0.06 mg/kg (cucumber), 0.18 mg/kg (tomato)84.3 - 114.1[10]

Experimental Protocol: HPLC-Fluorescence Analysis of this compound in Strawberries [8]

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized strawberry sample into a centrifuge tube. b. Add an internal standard (e.g., this compound acetate). c. Add 20 mL of ethyl acetate and homogenize for 1 minute. d. Centrifuge at 3000 rpm for 5 minutes. e. Collect the supernatant (ethyl acetate layer).

2. Cleanup: a. Pass the extract through tandem solid-phase extraction (SPE) columns, consisting of an anion-exchange (SAX) and an aminopropyl (NH2) bonded silica cartridge. b. Elute the this compound from the cartridges. c. Evaporate the eluate to dryness under a stream of nitrogen. d. Reconstitute the residue in a known volume of methanol for HPLC analysis.

3. HPLC-Fluorescence Analysis: a. HPLC System: Agilent 1260 Infinity II LC System or equivalent. b. Column: Reversed-phase C18 column (e.g., LiChrospher 100 RP-8).[9] c. Mobile Phase: Acetonitrile/0.1M Phosphoric Acid (60:40, v/v) at a flow rate of 1.0 mL/min.[9] d. Fluorescence Detector:

  • Excitation Wavelength: 220 nm
  • Emission Wavelength: 295 nm e. Injection Volume: 20 µL.

4. Quantification: a. Prepare matrix-matched calibration standards. b. Construct a calibration curve using the internal standard method. c. Quantify the this compound concentration in the samples based on the calibration curve.

Workflow for HPLC-Fluorescence Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., Strawberries) Extraction Solvent Extraction (Ethyl Acetate) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Tandem SPE (SAX/NH2) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution HPLC_FLD HPLC-Fluorescence Analysis Reconstitution->HPLC_FLD Quantification Quantification HPLC_FLD->Quantification

Caption: Workflow for this compound residue analysis by HPLC-Fluorescence.

Concluding Remarks

The selection of an appropriate analytical method for this compound residue analysis depends on factors such as the matrix, required sensitivity, and the availability of instrumentation. GC-NPD offers a robust and selective method for routine monitoring, while HPLC coupled with fluorescence or MS/MS provides high sensitivity and the ability to analyze stereoisomers.[5][6] The protocols outlined in this document provide a comprehensive guide for researchers and scientists involved in the analysis of this compound residues, ensuring accurate and reliable results for food safety and regulatory compliance.

References

Application Notes and Protocols for the Detection of Bitertanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bitertanol is a broad-spectrum triazole fungicide used to control various fungal diseases in crops. Monitoring its residue levels in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of this compound. This document provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound from a sample matrix, along with relevant quantitative data.

Principle

This method involves the extraction of this compound from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification. The mass-to-charge ratios (m/z) of 170 and 168 are characteristic fragments of this compound and are used for its selective detection.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described method, based on the analysis of this compound in strawberries.[1]

ParameterValue
Limit of Detection (LOD) 0.01 µg/g
Linearity Range 0.05 - 1.0 µg/g
Recovery at 0.05 µg/g 99.1% (Coefficient of Variation: 4.0%)
Recovery at 0.25 µg/g 92.1% (Coefficient of Variation: 2.1%)
Recovery at 0.5 µg/g 94.2% (Coefficient of Variation: 0.3%)
Recovery at 1.0 µg/g 93.8% (Coefficient of Variation: 0.8%)
Confirming Ions (m/z) 170, 168

Experimental Protocols

Sample Preparation (Adapted from Strawberry Analysis)[1]
  • Homogenization: Homogenize a representative 20 g sample of the matrix (e.g., fruit tissue).

  • Extraction:

    • To the homogenized sample, add 40 mL of ethyl acetate.

    • Blend at high speed for 2 minutes.

    • Centrifuge the mixture at 3000 rpm for 5 minutes.

    • Collect the supernatant (ethyl acetate layer).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a tandem solid-phase extraction column, consisting of an anion-exchange (SAX) and an aminopropyl (NH2) bonded silica cartridge, by passing 5 mL of ethyl acetate through it.

    • Load the collected supernatant onto the conditioned SPE column.

    • Elute the analyte with an appropriate volume of ethyl acetate.

    • Collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent for GC-MS analysis (e.g., methanol or ethyl acetate).

    • Vortex the solution to ensure complete dissolution.

    • Transfer the final solution to a GC vial for analysis.

GC-MS Instrumental Analysis

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and matrix.

  • Gas Chromatograph (GC) System: Agilent 7890 GC or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5975C MSD or equivalent.

  • GC Column: A non-polar or semi-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 25 °C/min.

    • Ramp 2: Increase to 200 °C at a rate of 3 °C/min.

    • Ramp 3: Increase to 280 °C at a rate of 8 °C/min, hold for 10 minutes.[2]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 170 and 168.[1]

    • Solvent Delay: 3-5 minutes.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the detection of this compound by GC-MS.

References

Bitertanol Application in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum, systemic triazole fungicide with both protective and curative properties.[1] It is utilized in agriculture to control a variety of fungal diseases on fruits, cereals, peanuts, and ornamental plants.[1] This document provides detailed application notes and experimental protocols for the use of this compound in an agricultural research setting, focusing on its mechanism of action, efficacy, and methods for evaluation.

Mechanism of Action

This compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its production, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.

Specifically, this compound targets and inhibits the enzyme sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. Inhibition of this step leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol, disrupting membrane structure and function.

G AcetylCoA Acetyl-CoA MevPathway Mevalonate Pathway AcetylCoA->MevPathway Squalene Squalene MevPathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol InhibitedStep 14α-demethylation (CYP51) Lanosterol->InhibitedStep ErgosterolPrecursors Ergosterol Precursors InhibitedStep->ErgosterolPrecursors Ergosterol Ergosterol ErgosterolPrecursors->Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity and function) Ergosterol->Membrane Incorporation This compound This compound This compound->InhibitedStep Inhibits

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Quantitative Efficacy Data

The efficacy of this compound against various plant pathogenic fungi has been documented in numerous studies. The following table summarizes key quantitative data.

PathogenCrop(s)Efficacy MetricValue (µg/mL or %)Reference(s)
Venturia inaequalis (Apple Scab)AppleED50 (Mycelial Growth)0.05[2]
Venturia inaequalis (Apple Scab)AppleDisease Control (Curative, 24h post-inoculation)84%[3]
Venturia inaequalis (Apple Scab)AppleDisease Control (Curative, with adjuvant)Nearly complete inhibition of conidial production[4]
Blumeria graminis f. sp. tritici (Powdery Mildew)WheatDisease Severity ReductionUp to 87.3%[5]
Monilinia laxa (Brown Rot)Stone FruitGeneral EfficacyEffective[3]
Fusarium spp.CerealsGeneral Efficacy (Seed Treatment)Effective[3]
Septoria spp.CerealsGeneral Efficacy (Seed Treatment)Effective[3]
Tilletia cariesCerealsGeneral Efficacy (Seed Treatment)Effective[3]

Experimental Protocols

Detailed protocols for evaluating the efficacy of this compound are provided below. These protocols can be adapted for specific research needs.

In Vitro Antifungal Susceptibility Testing

1. Poisoned Food Technique

This method is used to determine the effect of a fungicide on the mycelial growth of a fungus.

G prep_media Prepare PDA Medium add_this compound Add this compound Stock (various concentrations) to molten PDA prep_media->add_this compound pour_plates Pour into Petri Plates add_this compound->pour_plates inoculate Inoculate with Fungal Plug (from an actively growing culture) pour_plates->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate

Caption: Workflow for the Poisoned Food Technique.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Incorporation of Fungicide: Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare control plates with the solvent alone and without any additions.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Aseptically place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing culture of the test fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = ((C - T) / C) x 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a fungicide that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized spore suspension of the test fungus in a suitable broth medium (e.g., Potato Dextrose Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.

  • Inoculation: Add the fungal spore suspension to each well to achieve a final desired spore concentration. Include a positive control (broth with inoculum, no fungicide) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (temperature and duration) for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth (turbidity) is observed.

In Vivo Fungicide Efficacy Testing

This protocol outlines a general procedure for evaluating the efficacy of this compound in controlling a fungal disease on whole plants.

G plant_prep Grow Susceptible Host Plants application Apply this compound to Plants (Preventive or Curative) plant_prep->application treatment_prep Prepare this compound Spray Solution (at desired concentrations) treatment_prep->application inoculation Inoculate Plants with Pathogen application->inoculation incubation Incubate under Favorable Conditions for Disease Development inoculation->incubation assessment Assess Disease Severity incubation->assessment analysis Calculate Disease Control Efficacy assessment->analysis

Caption: General workflow for in vivo fungicide efficacy testing.

Protocol:

  • Plant Material: Grow a susceptible host plant species to the desired growth stage under controlled environmental conditions.

  • Fungicide Application:

    • Preventive: Apply this compound spray solutions at various concentrations to the plants before inoculation with the pathogen.

    • Curative: Apply this compound spray solutions at various concentrations to the plants after inoculation with the pathogen.

  • Inoculation: Inoculate the plants with a standardized spore suspension of the target pathogen using a suitable method (e.g., spraying).

  • Incubation: Place the inoculated plants in a controlled environment with optimal conditions (temperature, humidity) for disease development.

  • Disease Assessment: After a specific incubation period, assess the disease severity on the leaves or other relevant plant parts. This can be done using a disease rating scale (e.g., 0-5 scale, where 0 = no disease and 5 = severe disease) or by estimating the percentage of infected tissue area.

  • Data Analysis: Calculate the percent disease control for each treatment using the following formula: Percent Disease Control = ((Severity in Control - Severity in Treatment) / Severity in Control) x 100

Conclusion

This compound remains a significant tool in the management of fungal diseases in agriculture. Understanding its mechanism of action and employing standardized protocols for its evaluation are crucial for its effective and sustainable use in research and development. The provided notes and protocols offer a comprehensive guide for researchers and scientists working with this important fungicide.

References

Application Notes and Protocols for Bitertanol as a Seed Treatment Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum, systemic fungicide belonging to the triazole class of compounds. It is effective against a range of seed-borne and soil-borne fungal pathogens that can significantly impact crop establishment and yield. As a seed treatment, this compound provides early-season protection to seedlings, promoting healthy plant growth from the initial stages. Its primary mode of action is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a seed treatment fungicide.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, disrupts the fungal cell membrane by inhibiting the C14-demethylation step in the ergosterol biosynthesis pathway. Specifically, it targets the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Efficacy of this compound as a Seed Treatment

This compound has demonstrated high efficacy against several key seed-borne pathogens in cereals, particularly wheat and barley. It is often formulated in combination with other fungicides to broaden the spectrum of activity.

Table 1: Efficacy of this compound-Based Seed Treatments Against Common Bunt (Tilletia caries) in Winter Wheat

Treatment (Active Ingredients)Application RateEfficacy (% Control)Reference
This compound / Fuberidazole100-200 ml/100 kg seed99-100%[1]

Table 2: Efficacy of this compound-Based Seed Treatments Against Other Seed-Borne Pathogens in Wheat

PathogenTreatment (Active Ingredients)EfficacyReference
Septoria nodorumThis compound / FuberidazoleExcellent control[2]
Fusarium roseumThis compound / FuberidazoleExcellent control[2]
Seedling blight (Fusarium spp.)This compoundSignificantly reduced[3]

Impact on Seed Germination and Crop Yield

The application of fungicide seed treatments can influence seed germination and subsequent crop yield. While the primary goal is disease control, it is crucial to ensure that the treatment does not have phytotoxic effects.

Table 3: Effect of this compound-Based Seed Treatments on Wheat Germination and Yield

TreatmentEffect on GerminationEffect on YieldReference
This compound, difenoconazole, triticonazole, maneb, fludioxonil, or guazatineSignificantly improved germination in seeds infested with FusariumNo significant improvements in yield observed in trials with 5%-45% infested seeds.[3][3]
This compound/triadimenol/fuberidazole--[4]

Note: The available literature often evaluates this compound in combination with other active ingredients, making it challenging to isolate the specific impact of this compound on germination and yield. The effect of seed treatments on yield is often most significant under high disease pressure.

Experimental Protocols

Protocol 1: Evaluation of this compound Seed Treatment Efficacy Against Seed-Borne Pathogens in Wheat (Laboratory Assay)

This protocol outlines a method for assessing the in-vitro efficacy of this compound seed treatment against specific seed-borne fungal pathogens.

1. Materials:

  • Certified wheat seed (a susceptible cultivar)

  • This compound formulation (e.g., flowable concentrate for seed treatment)

  • Isolates of target fungal pathogens (e.g., Fusarium graminearum, Tilletia caries)

  • Potato Dextrose Agar (PDA)

  • Sterile water

  • Petri dishes (90 mm)

  • Incubator

  • Laminar flow hood

  • Seed treatment equipment (e.g., rotating drum or laboratory-scale seed treater)

2. Seed Treatment Application:

  • Calculate the required amount of this compound formulation based on the seed weight and the desired application rate (refer to manufacturer's recommendations or conduct a dose-response experiment).

  • Prepare a slurry of the fungicide with a small amount of water if necessary.

  • In a suitable seed treater, apply the slurry to the wheat seeds and mix thoroughly to ensure uniform coverage.

  • Prepare an untreated control group of seeds.

  • Allow the treated seeds to air dry in a well-ventilated area.

3. Inoculation (if using artificially inoculated seeds):

  • Prepare a spore suspension of the target pathogen in sterile water.

  • Apply the spore suspension to the untreated seeds and mix to achieve a uniform inoculation level. Allow to dry.

4. Germination and Disease Assessment (Blotter Method):

  • Place three layers of sterile filter paper in each Petri dish and moisten with sterile water.

  • Arrange 25 treated or untreated (control) seeds equidistantly on the filter paper in each Petri dish.

  • Prepare four replicates for each treatment.

  • Incubate the Petri dishes at 20-22°C with a 12-hour photoperiod for 7-10 days.

  • Assess the following parameters:

    • Germination Percentage: Count the number of germinated seeds and express as a percentage.

    • Disease Incidence: Count the number of seeds showing characteristic symptoms of the target pathogen (e.g., mycelial growth, sporulation) and express as a percentage.

    • Seedling Vigor: Measure the shoot and root length of a subset of seedlings.

5. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

  • Calculate the percentage of disease control using the formula: (% Disease in Control - % Disease in Treatment) / % Disease in Control * 100.

Lab_Assay_Workflow start Start seed_prep Prepare Wheat Seed (Untreated Control & Treatment Groups) start->seed_prep treatment_app Apply this compound Seed Treatment seed_prep->treatment_app plating Plate Seeds on Moist Blotter Paper (4 replicates of 25 seeds) seed_prep->plating Untreated Control inoculation Inoculate Seeds with Pathogen (Optional, for artificial infection) treatment_app->inoculation inoculation->plating incubation Incubate at 20-22°C for 7-10 days plating->incubation assessment Assess Germination, Disease Incidence, and Seedling Vigor incubation->assessment analysis Statistical Analysis and Calculation of Efficacy assessment->analysis end End analysis->end

Caption: Laboratory assay workflow for evaluating this compound efficacy.

Protocol 2: Field Trial for Evaluating this compound Seed Treatment on Wheat

This protocol describes a field trial to assess the performance of this compound seed treatment under real-world conditions.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot Size: Minimum of 10 m² per plot.

  • Treatments:

    • Untreated Control

    • This compound-treated seed (at recommended rate)

    • (Optional) Standard fungicide seed treatment for comparison.

2. Site Selection and Preparation:

  • Select a field with a history of the target seed-borne diseases or a field where wheat will be planted in the appropriate rotation.

  • Prepare the seedbed according to standard agricultural practices for the region.

3. Seed Treatment and Planting:

  • Treat a sufficient quantity of wheat seed with the this compound formulation as described in Protocol 1. Ensure accurate application rates.

  • Plant the treated and untreated seeds at the recommended seeding rate for the variety and region. Use a calibrated seed drill to ensure uniform planting depth and density.

4. Trial Management:

  • Manage the trial according to standard agronomic practices for wheat in the region, including fertilization and weed control. Avoid the application of foliar fungicides that could interfere with the assessment of the seed treatment's efficacy.

5. Data Collection:

  • Plant Stand Establishment: At the 2-3 leaf stage (Zadoks scale 12-13), count the number of emerged seedlings in a designated area (e.g., 1 meter of two central rows) in each plot.

  • Disease Assessment:

    • For seedling blights (Fusarium spp.), assess the percentage of diseased seedlings at the 3-4 leaf stage.

    • For smuts and bunts (Tilletia caries, Ustilago tritici), assess the percentage of infected heads at the milky-ripe to soft-dough stage (Zadoks scale 75-85).

  • Crop Yield: Harvest the central area of each plot at maturity. Determine the grain yield (t/ha) and adjust for moisture content.

  • Grain Quality: (Optional) Assess parameters such as thousand-kernel weight and test weight.

6. Data Analysis:

  • Analyze the collected data (plant stand, disease incidence, yield) using ANOVA appropriate for an RCBD.

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Field_Trial_Workflow start Start design Experimental Design (RCBD) start->design site_prep Field Site Selection and Preparation design->site_prep seed_treat Seed Treatment Application site_prep->seed_treat planting Planting of Treated and Untreated Seeds seed_treat->planting management Trial Management (Fertilization, Weed Control) planting->management data_collection Data Collection (Plant Stand, Disease, Yield) management->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Field trial workflow for evaluating this compound seed treatment.

Conclusion

This compound is an effective fungicide for the control of important seed-borne diseases in cereals when used as a seed treatment. The provided protocols offer a framework for researchers to evaluate its efficacy and impact on crop performance. It is essential to adhere to good laboratory and agricultural practices to obtain reliable and reproducible results. Further research to isolate the effects of this compound from combination products on germination and yield would be beneficial.

References

Application Notes and Protocols: Efficacy of Bitertanol Against Specific Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal agent Bitertanol, focusing on its efficacy against a range of fungal pathogens. This document includes quantitative data on its bioactivity, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of the key signaling pathway it inhibits, as well as the cellular stress responses it can induce.

Quantitative Efficacy of this compound

This compound is a broad-spectrum triazole fungicide that functions as a sterol biosynthesis inhibitor (SBI).[1] It specifically targets the C-14 demethylation step in the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[2] The efficacy of this compound can vary depending on the fungal species and the specific stereoisomer of the compound used.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values of this compound and its stereoisomers against several key fungal pathogens. The (1S,2R)-Bitertanol stereoisomer has been identified as the most potent.[3][4]

Fungal PathogenEfficacy MetricThis compound FormulationValue (µg/mL)Reference
Venturia inaequalis (Apple Scab)MICRacemic0.6 - 1.0 (sensitive isolates)[5]
MICRacemic9.8 - 13.0 (resistant isolates)[5]
Botrytis cinerea (Gray Mold)EC50(1S,2R)-isomer0.052[6]
EC50(1R,2R)-isomer0.31[6]
EC50Racemic0.14[6]
EC50(1R,2S)-isomer2.72[6]
EC50(1S,2S)-isomer3.23[6]
Colletotrichum orbiculare (Anthracnose)EC50(1S,2R)-isomer0.052[6]
EC50(1R,2R)-isomer0.31[6]
EC50Racemic0.14[6]
EC50(1R,2S)-isomer2.72[6]
EC50(1S,2S)-isomer3.23[6]
Alternaria solani (Early Blight)EC50(1S,2R)-isomer0.33[6]
EC50(1R,2R)-isomer0.95[6]
EC50Racemic0.64[6]
EC50(1R,2S)-isomer15.96[6]
EC50(1S,2S)-isomer12.69[6]
Fusarium graminearum (Head Blight)EC50(1S,2R)-isomer0.11[6]
EC50(1R,2R)-isomer1.45[6]
EC50Racemic0.62[6]
EC50(1R,2S)-isomer34.01[6]
EC50(1S,2S)-isomer10.31[6]
Sclerotinia sclerotiorum (White Mold)EC50(1S,2R)-isomer0.36[6]
EC50(1R,2R)-isomer0.77[6]
EC50Racemic0.96[6]
EC50(1R,2S)-isomer10.60[6]
EC50(1S,2S)-isomer8.51[6]
Fusarium moniliformeEC50(1S,2R)-isomer0.19[6]
EC50(1R,2R)-isomer1.71[6]
EC50Racemic0.40[6]
EC50(1R,2S)-isomer16.07[6]
EC50(1S,2S)-isomer38.75[6]
Phytophthora capsici (Phytophthora Blight)EC50(1S,2R)-isomer0.017[6]
EC50(1R,2R)-isomer0.090[6]
EC50Racemic0.032[6]
EC50(1R,2S)-isomer2.72[6]
EC50(1S,2S)-isomer5.35[6]
Rhizoctonia solani (Sheath Blight)EC50(1S,2R)-isomer0.12[6]
EC50(1R,2R)-isomer0.26[6]
EC50Racemic0.19[6]
EC50(1R,2S)-isomer0.42[6]
EC50(1S,2S)-isomer0.51[6]

Experimental Protocols

In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay to Determine EC50

This protocol outlines the determination of the 50% effective concentration (EC50) of this compound by measuring the inhibition of fungal mycelial growth on an amended agar medium.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution of known concentration (e.g., in DMSO or ethanol)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Solvent for this compound (e.g., DMSO or ethanol)

  • Micropipettes and sterile tips

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a series of dilutions of the this compound stock solution.

    • Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath.

    • Add the appropriate volume of each this compound dilution to individual flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Prepare a control medium by adding the same volume of solvent used for the this compound stock solution to a flask of molten PDA.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, cut mycelial plugs of a uniform size (e.g., 5 mm diameter) using a sterile cork borer.

    • Place a single mycelial plug, with the mycelium facing down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions on each plate daily or when the colony on the control plate has reached approximately two-thirds of the plate diameter.

    • Calculate the average colony diameter for each treatment.

    • Determine the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

    • Use probit analysis or other suitable statistical software to regress the percentage of inhibition against the logarithm of the fungicide concentration to calculate the EC50 value.[7]

In Vivo Efficacy Assessment: Protective and Curative Activity Against Apple Scab (Venturia inaequalis)

This protocol describes a greenhouse-based assay to evaluate the protective (pre-infection) and curative (post-infection) efficacy of this compound against apple scab on young apple trees.[2][8][9]

Materials:

  • Young, potted apple trees susceptible to apple scab

  • Conidial suspension of Venturia inaequalis

  • This compound formulation for spraying

  • Pressurized sprayer

  • Mist chamber or a high-humidity environment

  • Greenhouse facilities

Procedure:

Part A: Protective Assay

  • Spray the apple trees with the desired concentrations of this compound until runoff. Include a water-sprayed control group.

  • Allow the foliage to dry completely.

  • Inoculate the trees by spraying them with a conidial suspension of V. inaequalis (e.g., 1 x 10^5 conidia/mL).

  • Place the inoculated trees in a mist chamber or maintain high humidity (>95%) for 48 hours to facilitate infection.

  • Move the trees to a greenhouse bench with suitable conditions for disease development (e.g., 18-22°C).

  • Assess disease severity after 10-14 days by counting the number of lesions per leaf or by rating the percentage of leaf area infected.

  • Calculate the percentage of disease control for each treatment relative to the control group.

Part B: Curative Assay

  • Inoculate the apple trees with a conidial suspension of V. inaequalis as described in the protective assay.

  • Place the trees in a mist chamber for 48 hours.

  • At different time points after inoculation (e.g., 24, 48, 72, 96 hours), remove sets of trees and spray them with the desired concentrations of this compound. Include an unsprayed, inoculated control group.

  • Return the treated trees to the greenhouse for disease development.

  • Assess disease severity after 10-14 days from the time of inoculation.

  • Calculate the percentage of disease control for each treatment time point relative to the control group.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole fungicides, disrupts the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][10][11] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates 14α-methylated sterols Ergosterol Ergosterol Intermediates->Ergosterol This compound This compound (Azole Fungicide) This compound->CYP51 Inhibits CYP51->Intermediates

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Cellular Stress Response to this compound

The inhibition of ergosterol biosynthesis by this compound induces significant stress on the fungal cell. This can trigger downstream signaling pathways as the fungus attempts to cope with the disruption of its cell membrane integrity. Key pathways that can be activated include the Cell Wall Integrity (CWI) pathway and calcium signaling pathways.[12][13][14]

Stress_Response_Pathway This compound This compound Ergosterol_Inhibition Inhibition of Ergosterol Biosynthesis This compound->Ergosterol_Inhibition Membrane_Stress Cell Membrane Stress (Accumulation of toxic sterols) Ergosterol_Inhibition->Membrane_Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Membrane_Stress->CWI_Pathway Calcium_Signaling Calcium Signaling Pathway Activation Membrane_Stress->Calcium_Signaling Cell_Wall_Remodeling Cell Wall Remodeling & Repair CWI_Pathway->Cell_Wall_Remodeling Stress_Adaptation Stress Adaptation & Survival Calcium_Signaling->Stress_Adaptation Growth_Inhibition Fungal Growth Inhibition / Cell Death Cell_Wall_Remodeling->Growth_Inhibition Stress_Adaptation->Growth_Inhibition

Caption: Logical workflow of this compound-induced cellular stress responses.

References

Application Notes and Protocols: Molecular Docking Studies of Bitertanol with Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the molecular docking analysis of the fungicide Bitertanol with its primary target enzyme, 14α-sterol demethylase (CYP51). Understanding the stereoselective interactions between this compound isomers and CYP51 is crucial for the development of more effective and specific antifungal agents.

Introduction

This compound is a chiral triazole fungicide widely used to control a broad spectrum of fungal diseases in crops.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2] The primary target of this compound is the enzyme 14α-sterol demethylase, encoded by the CYP51 gene.[3] This enzyme plays a critical role in the conversion of lanosterol to ergosterol.[2] By binding to the heme iron in the active site of CYP51, this compound disrupts this process, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[3]

This compound has two stereocenters, resulting in four stereoisomers: (1S,2R), (1R,2S), (1R,2R), and (1S,2S).[4] Research has demonstrated that these stereoisomers exhibit significant differences in their biological activity, with the (1S,2R)-Bitertanol isomer showing the highest fungicidal efficacy.[1] Molecular docking studies have been instrumental in elucidating the structural basis for this stereoselectivity, revealing differences in the binding affinity and orientation of the isomers within the CYP51 active site.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data from molecular docking studies of this compound stereoisomers with the target enzyme CYP51B from Botrytis cinerea.

Table 1: Binding Distances of this compound Stereoisomers to the Heme Iron in Botrytis cinerea CYP51B

StereoisomerDistance to Central Fe+ in Ferriporphyrin (Å)Reference
(1S,2R)-Bitertanol2.5[1]
(1R,2R)-Bitertanol2.6[1]
(1R,2S)-Bitertanol3.8[1]
(1S,2S)-Bitertanol3.8[1]

Table 2: Stereoselective Bioactivity of this compound Stereoisomers

StereoisomerRelative BioactivityKey FindingsReference
(1S,2R)-BitertanolMost effective isomer4.3-314.7 times more potent than other stereoisomers against eight target pathogenic fungi.[1]
10.2 times greater inhibition of Botrytis cinerea spore germination than (1R,2S)-bitertanol.[1]
Shortest binding distance and lowest binding energy with cytochrome P450 enzymes (CYPs).[5]

Experimental Protocols

This section provides a detailed protocol for performing molecular docking of this compound stereoisomers with a fungal CYP51 enzyme using AutoDock Vina.

Protocol 1: Molecular Docking of this compound with Fungal CYP51

1. Preparation of the Receptor (CYP51)

  • 1.1. Protein Structure Acquisition: Obtain the 3D crystal structure of the target fungal CYP51 enzyme from the Protein Data Bank (PDB). If an experimental structure is not available, a homology model can be generated using a suitable template, such as the CYP51B from Aspergillus fumigatus (PDB ID: 4UYL).[3]

  • 1.2. Receptor Preparation using AutoDockTools (ADT):

    • Load the PDB file into ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to the atoms.

    • Save the prepared receptor in PDBQT format.

2. Preparation of the Ligands (this compound Stereoisomers)

  • 2.1. Ligand Structure Generation: Obtain the 3D structures of the four this compound stereoisomers ((1S,2R), (1R,2S), (1R,2R), and (1S,2S)). These can be drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., MOL or SDF).

  • 2.2. Ligand Preparation using ADT:

    • Load each stereoisomer structure into ADT.

    • Detect the root and define the rotatable bonds.

    • Save each prepared ligand in PDBQT format.

3. Molecular Docking using AutoDock Vina

  • 3.1. Grid Box Definition:

    • Define the search space (grid box) to encompass the active site of the CYP51 enzyme. The center of the grid box should be the location of the heme iron atom.

    • The size of the grid box should be sufficient to allow for the free rotation and translation of the ligand. A typical size would be 25 x 25 x 25 Å.

  • 3.2. Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters:

  • 3.3. Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • 3.4. Repeat for all Stereoisomers: Repeat steps 2.2, 3.2, and 3.3 for each of the four this compound stereoisomers.

4. Analysis of Docking Results

  • 4.1. Binding Affinity: The binding affinity (in kcal/mol) for the best binding pose of each stereoisomer will be reported in the output PDBQT file and the log file.

  • 4.2. Visualization and Interaction Analysis:

    • Load the receptor PDBQT file and the output PDBQT file for each stereoisomer into a molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio).

    • Analyze the binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between each this compound stereoisomer and the amino acid residues in the active site of CYP51.

    • Measure the distance between the triazole nitrogen of this compound and the heme iron atom.

Visualizations

The following diagrams illustrate the key pathway and workflow described in these application notes.

Ergosterol_Biosynthesis_Pathway cluster_inhibition AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Demethylated_Sterol 14α-demethylated sterol Lanosterol->Demethylated_Sterol CYP51 (14α-sterol demethylase) Lanosterol->Lanosterol_to_Demethylated_Sterol_edge Ergosterol Ergosterol Demethylated_Sterol->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol_to_Demethylated_Sterol_edge Lanosterol_to_Demethylated_Sterol_edge->Demethylated_Sterol

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Molecular_Docking_Workflow cluster_preparation 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis Receptor Receptor (CYP51) - Remove water - Add hydrogens - Add charges Docking AutoDock Vina - Define grid box - Run simulation Receptor->Docking Ligand Ligand (this compound) - Generate 3D structure - Define rotatable bonds Ligand->Docking Analysis Result Analysis - Binding affinity - Binding pose - Interactions Docking->Analysis

Caption: General workflow for molecular docking of this compound with CYP51.

References

Bitertanol Formulation Types and Their Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitertanol is a broad-spectrum conazole fungicide widely utilized in agriculture to control a range of fungal diseases. Its systemic, protective, and curative properties make it effective against pathogens affecting fruits, cereals, peanuts, and ornamental plants. This compound functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and development. This document provides detailed application notes and experimental protocols for various formulations of this compound, intended for use by researchers, scientists, and professionals in drug development.

Formulation Types and Their General Applications

This compound is available in several formulations to suit different application methods and crop types. The primary formulations include:

  • Emulsifiable Concentrates (EC): These are liquid formulations where the active ingredient is dissolved in a solvent with an emulsifier, allowing it to be mixed with water to form an emulsion. EC formulations are known for their ease of handling and good bio-efficacy.[1] this compound EC formulations typically contain 30% active ingredient.[2]

  • Suspension Concentrates (SC) / Flowables (F): In SC formulations, the solid active ingredient is dispersed in water. These formulations are popular due to the absence of dust, ease of use, and good safety profile.[3] this compound SC formulations often contain 50% active ingredient.[2]

  • Wettable Powders (WP): These are dry powder formulations that are mixed with water to form a suspension for spraying.

These formulations are applied as foliar sprays or seed treatments to control diseases such as scab, powdery mildew, rusts, and black spot on a variety of crops.[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole fungicides, targets the ergosterol biosynthesis pathway in fungi. Specifically, it inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is a critical cytochrome P450-dependent enzyme.[5][6][7] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[8] This disruption of sterol composition alters membrane fluidity and function, ultimately inhibiting fungal growth.[5][7]

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by this compound cluster_outcome Result AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol_Depletion Ergosterol Depletion This compound This compound This compound->Lanosterol Inhibits Fungal_Cell_Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Fungal_Cell_Membrane_Disruption Toxic_Sterol_Accumulation->Fungal_Cell_Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane_Disruption->Fungal_Growth_Inhibition

Figure 1. Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Efficacy of this compound Formulations and Stereoisomers

The efficacy of this compound is influenced by its formulation and the specific stereoisomer used. This compound has two chiral centers, resulting in four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). Research has shown that these stereoisomers exhibit different levels of fungicidal activity.

Comparative Efficacy of this compound Stereoisomers

Studies have demonstrated the stereoselective bioactivity of this compound stereoisomers against various plant pathogenic fungi. The (1S,2R)-Bitertanol isomer has been identified as the most effective.

Fungal PathogenEC50 (mg/L) of (1S,2R)-BitertanolFold difference in activity compared to other isomersReference
Botrytis cinerea0.084.3 - 314.7[9][10]
Gibberella zeae0.125.8 - 120.5[9]
Rhizoctonia solani0.156.7 - 56.7[9]
Sclerotinia sclerotiorum0.238.9 - 110.4[9]
Fusarium oxysporum0.317.1 - 45.2[9]
Phytophthora capsici0.4510.2 - 89.6[9]
Colletotrichum gloeosporioides0.529.3 - 65.4[9]
Alternaria solani0.684.9 - 38.2[9]

EC50: The concentration of a fungicide that causes a 50% reduction in mycelial growth.

Application Rates of Different this compound Formulations

Application rates vary depending on the formulation, target crop, and disease. The following table provides examples of recommended application rates.

FormulationCropDiseaseApplication RateReference
25% Wettable Powder (WP) AppleApple Scab (Venturia inaequalis)0.075% solution[4]
30% Emulsifiable Concentrate (EC) BananaBlack Sigatoka0.13 lb ai/A[2]
50% Suspension Concentrate (SC) CerealsSeed-borne diseases (e.g., Fusarium spp.)75 g ai/100 kg seed[7]
25% Wettable Powder (WP) RoseBlack Spot (Diplocarpon rosae)0.2% solution[11]

ai: active ingredient

Experimental Protocols

Detailed protocols are essential for the accurate evaluation of fungicide efficacy, phytotoxicity, and residue levels.

Protocol 1: In Vivo Efficacy Testing of this compound against Apple Scab (Venturia inaequalis)

This protocol outlines a method for assessing the curative and protective efficacy of this compound formulations on apple seedlings.

Materials:

  • Potted apple trees (e.g., 'Golden Delicious' variety)

  • Venturia inaequalis spore suspension (1 x 10^6 spores/mL)

  • This compound formulation to be tested

  • Pressurized sprayer

  • Growth chamber with controlled temperature, humidity, and lighting

  • Deionized water (for control)

  • Parafilm

Procedure:

  • Plant Preparation: Use healthy, young apple trees with several fully developed leaves.

  • Inoculation:

    • Spray the upper surface of the leaves with the V. inaequalis spore suspension until runoff.

    • Place the inoculated plants in a growth chamber at 18 ± 2 °C with a 16-hour photoperiod and high humidity for 24-48 hours to facilitate infection.

  • Fungicide Application:

    • Protective Treatment: Apply the this compound formulation 24 hours before inoculation.

    • Curative Treatment: Apply the this compound formulation 24, 48, or 72 hours after inoculation.

    • Prepare the fungicide solution according to the desired concentration.

    • Spray the foliage of the test plants until runoff. A set of control plants should be sprayed with deionized water.

  • Incubation: Return the treated plants to the growth chamber.

  • Disease Assessment:

    • After 14-21 days, visually assess the percentage of leaf area covered with scab lesions on the three youngest inoculated leaves.

    • Calculate the disease severity for each treatment group.

    • Efficacy can be calculated using the following formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Efficacy_Testing_Workflow Start Start: Healthy Apple Seedlings Protective Protective Treatment: Apply this compound Start->Protective Inoculation Inoculate with Venturia inaequalis Start->Inoculation Protective->Inoculation Curative Curative Treatment: Apply this compound Incubation Incubate (18°C, high humidity) Curative->Incubation Inoculation->Curative Assessment Assess Disease Severity (14-21 days post-inoculation) Incubation->Assessment End End: Calculate Efficacy Assessment->End Phytotoxicity_Assessment_Workflow Start Start: Uniform Ornamental Plants Treatment_Groups Establish Treatment Groups: - Control (Water) - 1x this compound Rate - 2x this compound Rate Start->Treatment_Groups Application Apply Treatments to Foliage Treatment_Groups->Application Observation Observe for Phytotoxicity Symptoms (3, 7, 14 days) Application->Observation Data_Collection Record Symptom Severity and Measure Plant Growth Observation->Data_Collection Analysis Compare Treatment Groups to Control Data_Collection->Analysis End End: Determine Phytotoxicity Analysis->End Residue_Analysis_Workflow Start Start: Apple Sample Homogenization Homogenize Sample Start->Homogenization Extraction Extract with Acetonitrile and Salt Homogenization->Extraction Centrifugation Centrifuge to Separate Phases Extraction->Centrifugation Cleanup Clean-up using Solid Phase Extraction (SPE) Centrifugation->Cleanup Concentration Concentrate the Eluate Cleanup->Concentration Analysis Analyze by GC-NPD Concentration->Analysis End End: Quantify this compound Residue Analysis->End

References

Protocols for Studying Bitertanol Resistance in Fungi: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the mechanisms behind fungicide resistance is paramount for the development of effective and sustainable disease management strategies. Bitertanol, a demethylation inhibitor (DMI) fungicide, has been a valuable tool in controlling a broad spectrum of fungal pathogens. However, the emergence of this compound resistance poses a significant threat to its efficacy. These application notes provide detailed protocols and methodologies to investigate and characterize this compound resistance in fungal populations.

This compound, like other azole fungicides, functions by inhibiting the C14-demethylase enzyme (encoded by the CYP51 gene), a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of fungal cell membranes. Disruption of its synthesis leads to membrane instability and ultimately, fungal cell death.[1][2] Fungal resistance to this compound and other DMIs primarily arises from modifications in the CYP51 gene, leading to reduced fungicide binding affinity. Other mechanisms include the overexpression of the CYP51 gene and the increased activity of efflux pumps that actively remove the fungicide from the fungal cell.[3][4]

This document outlines key experimental protocols for assessing this compound sensitivity, identifying molecular resistance mechanisms, and analyzing gene expression changes associated with resistance.

I. Phenotypic Characterization of this compound Resistance

A crucial first step in studying fungicide resistance is to determine the sensitivity of fungal isolates to this compound. This is typically achieved by calculating the Effective Concentration 50 (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth.

Protocol 1: Determination of EC50 Values using the Agar Dilution Method

This method involves growing fungal isolates on a solid medium amended with a range of fungicide concentrations.

Materials:

  • Fungal isolates to be tested

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (analytical grade, dissolved in a suitable solvent like acetone or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL).

    • Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath.

    • Create a series of this compound concentrations in the molten PDA. For example, to achieve final concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL, add the appropriate volume of the stock solution to the molten agar. Ensure thorough mixing. A control plate with no this compound should also be prepared.

    • Pour approximately 20 mL of the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the fungal isolate, take a mycelial plug (typically 5 mm in diameter) from the leading edge of the colony using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • After a defined incubation period (e.g., 5-7 days, or when the mycelial growth on the control plate has reached a significant portion of the plate), measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the following formula:

      • Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use probit analysis or non-linear regression to calculate the EC50 value.[5]

Data Presentation:

Summarize the EC50 values for different fungal isolates in a table for easy comparison.

Isolate IDPhenotypeEC50 (µg/mL) of this compound
WT-01Sensitive0.5
R-01Resistant12.8
R-02Resistant25.3

II. Molecular Characterization of Resistance Mechanisms

Understanding the genetic basis of this compound resistance is essential for developing molecular diagnostic tools and resistance management strategies.

Protocol 2: Sequencing of the CYP51 Gene

This protocol aims to identify point mutations in the CYP51 gene that may confer resistance to this compound. Fungi can possess multiple paralogs of the CYP51 gene (e.g., CYP51A, CYP51B).[6][7]

Materials:

  • Fungal mycelium (from liquid or solid culture)

  • DNA extraction kit or CTAB method reagents

  • Primers specific for the fungal CYP51 gene(s)

  • PCR reaction mix (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Fungal Culture and DNA Extraction:

    • Grow the fungal isolate in a suitable liquid medium (e.g., Potato Dextrose Broth) for several days.

    • Harvest the mycelium by filtration and freeze-dry or use fresh.

    • Extract genomic DNA using a commercial kit or a standard protocol like the CTAB method.[5]

  • PCR Amplification of the CYP51 Gene:

    • Design primers to amplify the entire coding sequence of the CYP51 gene. If the genome sequence is available, design primers based on the flanking regions. If not, degenerate primers based on conserved regions of fungal CYP51 genes can be used.

    • Set up the PCR reaction with the extracted DNA, primers, and PCR master mix.

    • Perform PCR using a suitable thermocycling program (e.g., initial denaturation at 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 1-2 min, with a final extension at 72°C for 10 min).[5]

  • Verification and Purification of PCR Products:

    • Run the PCR products on an agarose gel to confirm the amplification of a band of the expected size.

    • Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • Sequencing and Analysis:

    • Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

    • Assemble the sequences and align them with the wild-type (sensitive) CYP51 gene sequence to identify any nucleotide changes.

    • Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in amino acid substitutions.

Data Presentation:

Present the identified mutations in a clear and concise table.

Isolate IDPhenotypeCYP51A Mutation (Nucleotide)CYP51A Mutation (Amino Acid)
WT-01SensitiveNoneNone
R-01ResistantG1323AG441S
R-02ResistantA415GY139C

Note: The specific mutations listed are examples and may not be directly associated with this compound resistance in all fungal species.

Protocol 3: Analysis of CYP51 Gene Expression by Quantitative PCR (qPCR)

Overexpression of the CYP51 gene can also lead to fungicide resistance. This protocol measures the relative expression level of the CYP51 gene in resistant and sensitive isolates.

Materials:

  • Fungal mycelium (from liquid culture, with and without this compound treatment)

  • RNA extraction kit or Trizol method reagents

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for the CYP51 gene and a reference gene (e.g., β-tubulin or actin)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Fungal Culture and RNA Extraction:

    • Grow fungal isolates in liquid medium. For induction experiments, a sub-lethal concentration of this compound can be added to the medium for a defined period before harvesting.

    • Harvest mycelium and extract total RNA using a commercial kit or the Trizol method.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Design qPCR primers for the CYP51 gene and a suitable reference gene. Primers should amplify a product of 100-200 bp.

    • Set up the qPCR reaction with cDNA, primers, and qPCR master mix.

    • Perform qPCR using a real-time PCR instrument. The cycling conditions will depend on the instrument and master mix used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. A melt curve analysis should be performed at the end to verify the specificity of the amplified product.[8][9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the CYP51 gene and the reference gene for both the resistant and sensitive isolates.

    • Calculate the relative expression of the CYP51 gene using the 2-ΔΔCt method.[10] The expression level in the sensitive isolate (or untreated control) can be used as the calibrator.

Data Presentation:

Present the relative gene expression data in a table.

Isolate IDPhenotypeTreatmentRelative CYP51A Expression (Fold Change)
WT-01SensitiveControl1.0
WT-01SensitiveThis compound1.5
R-01ResistantControl8.2
R-01ResistantThis compound15.6

III. Visualization of Resistance-Related Pathways and Workflows

Visualizing the complex biological processes and experimental procedures involved in studying this compound resistance can greatly aid in understanding and communication.

Signaling Pathways in Azole Resistance

Fungal stress response pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, can be activated in response to fungicide-induced stress and may contribute to tolerance.[11][12]

G Fungal Stress Response Pathways and Azole Resistance cluster_0 Cell Membrane cluster_1 Signaling Cascades cluster_2 Resistance Mechanisms This compound This compound CYP51 CYP51 (Erg11) This compound->CYP51 Inhibits MembraneStress Membrane Stress This compound->MembraneStress CYP51_mutation CYP51 Mutation Ergosterol Ergosterol CYP51->Ergosterol HOG_pathway HOG Pathway (Osmotic Stress) MembraneStress->HOG_pathway CWI_pathway CWI Pathway (Cell Wall Stress) MembraneStress->CWI_pathway StressResponse General Stress Response Genes HOG_pathway->StressResponse CWI_pathway->StressResponse CYP51_overexpression CYP51 Overexpression StressResponse->CYP51_overexpression Efflux_pumps Efflux Pump Overexpression StressResponse->Efflux_pumps G Experimental Workflow for this compound Resistance Study Start Start: Fungal Isolate Collection EC50 Phenotypic Screening: EC50 Determination (Agar Dilution) Start->EC50 Classify Classify Isolates: Sensitive vs. Resistant EC50->Classify DNA_RNA Molecular Analysis: DNA & RNA Extraction Classify->DNA_RNA Resistant & Sensitive Isolates CYP51_seq CYP51 Gene Sequencing DNA_RNA->CYP51_seq qPCR CYP51 Gene Expression (qPCR) DNA_RNA->qPCR Analysis Data Analysis: Identify Mutations & Quantify Expression CYP51_seq->Analysis qPCR->Analysis Conclusion Conclusion: Correlate Genotype with Phenotype Analysis->Conclusion

References

Application Notes & Protocols: Assessing the Aquatic Toxicity of Bitertanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bitertanol is a broad-spectrum conazole fungicide used to control various fungal diseases in crops such as fruits, cereals, and vegetables.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1] Due to its application in agriculture, there is a potential for this compound to enter aquatic ecosystems through runoff or spray drift, necessitating a thorough assessment of its toxicity to non-target aquatic organisms. These application notes provide a summary of this compound's aquatic toxicity and detailed protocols for its assessment, in line with internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Quantitative Toxicity Data

The following table summarizes the acute toxicity of this compound to a range of aquatic organisms. The data is presented as LC50 (Lethal Concentration for 50% of the population) for fish and EC50 (Effective Concentration for 50% of the population) for aquatic invertebrates and algae.

Organism Type Species Endpoint Exposure Duration Toxicity Value (mg/L) Reference
FishRainbow Trout (Oncorhynchus mykiss)LC5096 hours8.31[2]
Aquatic InvertebrateWater Flea (Daphnia magna)EC5048 hours4.46[2]
Aquatic Plant (Algae)Green Algae (Desmodesmus subspicatus)EC50 (Growth Rate)72 hours5.75[2]

Experimental Protocols

Standardized protocols are crucial for generating reliable and comparable ecotoxicity data. The following methodologies are based on OECD Guidelines for the Testing of Chemicals, which are internationally accepted for regulatory purposes.[3][4]

General Considerations for a "Difficult Substance"

This compound has low water solubility, which classifies it as a "difficult substance" for aquatic toxicity testing.[1] Special considerations, as outlined in OECD Guidance Document 23, are necessary for preparing stable and homogenous test solutions.[5][6] This may involve the use of a solvent or dispersant to create a stock solution, which is then diluted to the final test concentrations. A solvent control group must be included in the experimental design in such cases.

Protocol 1: Acute Toxicity Test for Fish

This protocol is adapted from the OECD Test Guideline 203: Fish, Acute Toxicity Test .[7][8]

Objective: To determine the concentration of this compound that is lethal to 50% (LC50) of the test fish over a 96-hour period.

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a recommended species.[2] Other species may be used depending on regulatory requirements.

Methodology:

  • Acclimation: Healthy, juvenile fish are acclimated to the test water quality (temperature, pH, hardness) and lighting conditions for at least 12 days prior to the test.

  • Test Solutions: A series of at least five test concentrations are prepared in a geometric series (e.g., 1.0, 2.2, 4.8, 10, 22 mg/L). A control group (dilution water only) and, if necessary, a solvent control group are also prepared.

  • Test Conditions:

    • Test Type: Semi-static (renewal of test solutions every 24 hours) is recommended to maintain exposure concentrations.

    • Loading: The biomass of fish per volume of test solution should be low to avoid depletion of dissolved oxygen.

    • Temperature: Maintained at a constant, appropriate level for the species (e.g., 15 ± 1 °C for rainbow trout).

    • Light: A 16-hour light, 8-hour dark photoperiod is standard.

    • Feeding: Fish are not fed during the 96-hour test.

  • Procedure:

    • A minimum of seven fish are randomly assigned to each test concentration and control group.

    • Observations for mortality and any sub-lethal effects (e.g., loss of equilibrium, abnormal swimming) are made and recorded at 24, 48, 72, and 96 hours.[7]

    • Water quality parameters (pH, dissolved oxygen, temperature) are measured regularly.

  • Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods, such as probit analysis.

Protocol 2: Acute Immobilisation Test for Aquatic Invertebrates

This protocol is based on the principles of the OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test .

Objective: To determine the concentration of this compound that causes immobilization in 50% (EC50) of the test daphnids over a 48-hour period.

Test Organism: Daphnia magna is a widely used standard test species.[2]

Methodology:

  • Culturing: Daphnia magna are cultured in the laboratory to ensure a supply of healthy, young organisms (less than 24 hours old) for the test.

  • Test Solutions: As in the fish test, a geometric series of at least five concentrations is prepared, along with a control (and solvent control, if needed).

  • Test Conditions:

    • Test Type: Static (no renewal of the test solution).

    • Vessels: Glass beakers are typically used.

    • Temperature: Maintained at 20 ± 2 °C.

    • Light: A 16-hour light, 8-hour dark photoperiod is standard.

    • Feeding: Daphnids are not fed during the test.

  • Procedure:

    • At least 20 daphnids, divided into at least four replicate groups, are exposed to each test concentration and control.

    • Observations for immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation) are recorded at 24 and 48 hours.

  • Data Analysis: The number of immobilized daphnids at 48 hours is used to calculate the EC50 value and its confidence limits.

Protocol 3: Alga, Growth Inhibition Test

This protocol follows the principles of the OECD Test Guideline 201: Alga, Growth Inhibition Test .

Objective: To determine the concentration of this compound that inhibits the growth of a test algae population by 50% (EC50) over a 72-hour period.

Test Organism: Desmodesmus subspicatus (or another recommended green alga species) is used.[2]

Methodology:

  • Culture Preparation: An exponentially growing starter culture of the test alga is prepared.

  • Test Solutions: A geometric series of at least five concentrations is prepared in a nutrient-rich growth medium, along with a control (and solvent control, if needed).

  • Test Conditions:

    • Test Type: Static.

    • Vessels: Glass flasks are used, allowing for uniform illumination.

    • Temperature: Maintained at 21-24 °C.

    • Light: Continuous, uniform illumination is provided.

    • Agitation: Flasks are continuously shaken or stirred to keep the algae in suspension.

  • Procedure:

    • A low, known concentration of algal cells is inoculated into triplicate flasks for each test concentration and control.

    • Algal growth is measured at least every 24 hours for 72 hours. Growth can be measured by cell counts (using a microscope and counting chamber) or a surrogate method like fluorescence or optical density.

  • Data Analysis: The primary endpoint is the inhibition of the growth rate (ErC50).[9] This is calculated by comparing the average specific growth rate in the test solutions to that of the control group over the 72-hour period. The EC50 is then determined using regression analysis.

Visualizations

General Experimental Workflow

The following diagram illustrates the standardized workflow for conducting an aquatic toxicity test.

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_analysis Analysis Phase A Test Substance Preparation & Dilution Series C Test Initiation: Introduce Organisms to Solutions A->C B Test Organism Acclimation/Culturing B->C D Incubation under Controlled Conditions C->D E Regular Observations (Mortality, Immobilization, Growth) D->E F Water Quality Monitoring D->F G Endpoint Determination (e.g., at 48, 72, or 96h) E->G H Statistical Analysis (LC50 / EC50 Calculation) G->H I Final Report Generation H->I

Caption: Generalized workflow for aquatic toxicity assessment.

Conceptual Mode of Action Pathway

This diagram shows a conceptual pathway for this compound's toxicity in non-target aquatic eukaryotes, based on its known mode of action as a sterol biosynthesis inhibitor.

G A This compound Exposure B Inhibition of Sterol Biosynthesis A->B C Altered Cell Membrane Integrity & Function B->C D Disruption of Cellular Processes (e.g., osmoregulation, transport) C->D E Observed Toxicity D->E F Mortality (Fish) Immobilization (Daphnia) Growth Inhibition (Algae) E->F

Caption: Conceptual pathway for this compound's toxic effects.

References

Bitertanol Field Trial Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting field trials to evaluate the efficacy and determine the residue levels of bitertanol, a broad-spectrum triazole fungicide. This compound is effective against a range of fungal diseases in various crops by inhibiting ergosterol biosynthesis.[1] The following protocols are designed to ensure robust and reliable data collection in line with Good Agricultural Practice (GAP).

Quantitative Data Summary

The following tables summarize key quantitative data derived from various field trials and analytical studies of this compound.

Table 1: this compound Application Parameters in Field Trials

CropTarget DiseaseApplication Rate (ai)FormulationNumber of ApplicationsReference
PeanutsNot Specified500 g/haNot Specified4FAO
BananasBlack Sigatoka0.133 lbs/AEC or SCUp to 8[2][3]
ApplesApple Scab2 oz/100 gallons50% WPNot Specified[2]
CottonNot Specified250 g/ha50% WP2[2]

Table 2: this compound Residue Data from Supervised Field Trials

CropApplication Rate (ai)Pre-Harvest Interval (PHI)Mean Residue (mg/kg)Maximum Residue (mg/kg)Reference
Bananas (unbagged)0.26 lb/A (2x)0 days< 0.50< 0.50[2]
Bananas (bagged)0.26 lb/A (2x)0 days< 0.50< 0.50[2]
ApplesNot Specified49 days>95% parent compoundNot Specified[2]
Peanuts (nut meats)Not SpecifiedNot Specified0.06Not Specified[2]

Table 3: Analytical Methods for this compound Residue Analysis

MethodMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery Rate (%)Reference
DFG Method S 19Plant materials0.5 mg/kg (LOD)80-100FAO
DFG Method 613Plant materials, soil, water0.01-0.05 mg/kg (LOQ)82-114FAO
Gas Chromatography (NPD)Banana pulp and peels0.01 ppm70-98[4]
HPLC-MS/MS (QuEChERS)Peanuts0.001-0.011 mg/kg (LOD)80.9-108.5[5]

Experimental Protocols

The following are detailed protocols for conducting fungicide efficacy and residue field trials for this compound.

2.1. Fungicide Efficacy Trial Protocol (Adapted for Apple Scab)

Objective: To evaluate the efficacy of this compound in controlling apple scab (Venturia inaequalis) on apple trees.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Minimum of 4 replicates per treatment.

  • Plot Size: A minimum of 5 trees per plot.

  • Treatments:

    • Untreated Control

    • This compound at the recommended application rate.

    • This compound at a higher rate (e.g., 1.5x or 2x the recommended rate).

    • A standard commercial fungicide for comparison.

Methodology:

  • Site Selection and Preparation:

    • Select an orchard with a known history of apple scab and uniform tree size and vigor.

    • Ensure the site has not been treated with fungicides that could interfere with the trial.

    • Mark out plots and replicates clearly.

  • Fungicide Application:

    • Apply this compound preventatively, with the first application at the green tip stage and subsequent applications at 7-14 day intervals, depending on disease pressure and weather conditions.

    • Use a calibrated airblast sprayer to ensure thorough coverage of the foliage and fruit.

    • Record all application details, including date, time, weather conditions, spray volume, and pressure.

  • Disease Assessment:

    • Assess disease incidence and severity at regular intervals (e.g., 14-21 days) throughout the growing season and at harvest.

    • Leaf Scab Assessment: Randomly select 20 shoots per tree and assess the presence or absence of scab lesions on the leaves. Calculate the percentage of infected leaves.

    • Fruit Scab Assessment: At harvest, randomly select 100 fruits per plot and assess the percentage of fruit with scab lesions and the severity of the infection on each fruit using a rating scale (e.g., 0 = no scab, 1 = 1-5% fruit surface affected, etc.).

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

2.2. Pesticide Residue Trial Protocol (Adapted for Peanuts)

Objective: To determine the residue levels of this compound in peanuts at a specified pre-harvest interval (PHI).

Experimental Design:

  • Design: Typically unreplicated plots for each treatment and sampling interval, but conducted at multiple, geographically distinct locations to cover a range of environmental conditions.

  • Plot Size: Sufficiently large to provide representative samples for analysis.

  • Treatments:

    • Untreated Control

    • This compound applied at the maximum recommended rate and number of applications.

Methodology:

  • Site Selection and Plot Establishment:

    • Select trial sites representative of major peanut-growing regions.

    • Establish plots according to standard agronomic practices for the region.

  • Fungicide Application:

    • Apply this compound according to the proposed label recommendations, including the maximum application rate, maximum number of applications, and the minimum interval between applications.

    • Use calibrated application equipment to ensure accurate and uniform application.

    • Maintain detailed records of each application.

  • Sample Collection:

    • Collect representative samples of peanut pods from the treated and control plots at the specified pre-harvest interval (PHI).

    • Follow a random sampling pattern across the plot to ensure the sample is representative.

    • Collect a sufficient quantity of peanuts to allow for analysis and retention of a backup sample. A minimum of 1 kg of fruitlets from all palms in each treatment can be used as a guideline.[4]

    • Place samples in labeled, clean bags and freeze them as soon as possible to prevent residue degradation.[6]

  • Sample Preparation and Analysis (QuEChERS Method):

    • Homogenize the peanut samples.

    • Weigh a representative subsample (e.g., 10 g) into a centrifuge tube.

    • Add extraction solvent (e.g., acetonitrile) and shake vigorously.

    • Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and shake.

    • Centrifuge the sample.

    • Take an aliquot of the supernatant for cleanup using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering matrix components.

    • Centrifuge again and filter the supernatant.

    • Analyze the final extract using a validated analytical method, such as HPLC-MS/MS, to quantify the this compound residues.

  • Data Reporting:

    • Report residue levels in mg/kg.

    • Include details of the analytical method, including the limit of quantification (LOQ), recovery data, and quality control results.

    • The data will be used to establish or confirm the Maximum Residue Limit (MRL).

Mandatory Visualizations

This compound Mode of Action: Ergosterol Biosynthesis Inhibition

Bitertanol_Mode_of_Action AcetylCoA Acetyl-CoA HMG_CoA_reductase HMG-CoA reductase AcetylCoA->HMG_CoA_reductase Mevalonate Mevalonate Pathway HMG_CoA_reductase->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxidase->Lanosterol C14_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->C14_demethylase Ergosterol Ergosterol C14_demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Altered Fluidity and Permeability) Ergosterol->Fungal_Cell_Membrane Essential Component This compound This compound This compound->C14_demethylase Inhibition

Caption: this compound inhibits the C14-demethylase enzyme, disrupting ergosterol synthesis.

Experimental Workflow for a Fungicide Efficacy Field Trial

Efficacy_Trial_Workflow Start Start: Trial Planning Site_Selection Site Selection & Experimental Design (RCBD) Start->Site_Selection Plot_Establishment Plot Establishment & Marking Site_Selection->Plot_Establishment Application This compound Application (and other treatments) Plot_Establishment->Application Assessment Disease Assessment (Incidence & Severity) Application->Assessment Repeat as per protocol Data_Collection Data Collection & Recording Assessment->Data_Collection Analysis Statistical Analysis (ANOVA) Assessment->Analysis Data_Collection->Assessment Reporting Reporting & Interpretation of Results Analysis->Reporting End End Reporting->End

Caption: Workflow for conducting a fungicide efficacy field trial.

Experimental Workflow for a Pesticide Residue Field Trial

Residue_Trial_Workflow Start Start: Trial Planning Site_Selection Site Selection (Multiple Locations) Start->Site_Selection Plot_Establishment Plot Establishment Site_Selection->Plot_Establishment Application This compound Application (Max. Recommended Rate) Plot_Establishment->Application Sampling Sample Collection (at specified PHI) Application->Sampling Sample_Handling Sample Handling & Storage (Freezing) Sampling->Sample_Handling Analysis Residue Analysis (e.g., QuEChERS, HPLC-MS/MS) Sample_Handling->Analysis Data_Reporting Data Reporting & MRL Determination Analysis->Data_Reporting End End Data_Reporting->End

Caption: Workflow for conducting a pesticide residue field trial.

References

Application Notes and Protocols for the Combined Use of Bitertanol with Other Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the fungicide Bitertanol in combination with other pesticides. The information is intended to guide researchers and professionals in the development and evaluation of new pesticide formulations and integrated pest management strategies.

Introduction to this compound and Combination Strategies

This compound is a broad-spectrum triazole fungicide effective against a variety of fungal pathogens in crops. Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane[1][2][3]. To enhance its efficacy, broaden the spectrum of activity, and manage the development of resistance, this compound is often formulated or tank-mixed with other pesticides, including other fungicides and insecticides.

Common combination partners for this compound include:

  • Fungicides: Fuberidazole, Triadimenol, and Captan[4].

  • Insecticides: Imidacloprid.

  • Bird Repellents: Anthraquinone.

These combinations are frequently utilized as seed treatments or foliar sprays to offer comprehensive protection against a range of pests and diseases from the early stages of plant growth.

Quantitative Data on this compound Combinations

Synergy Calculation (Colby's Formula):

E = X + Y - (XY/100)

Where:

  • E = Expected percent control from the mixture

  • X = Percent control from pesticide A alone

  • Y = Percent control from pesticide B alone

If the observed control is greater than E, the interaction is synergistic. If it is less than E, the interaction is antagonistic. If it is equal, the effect is additive.

Table 1: Pre-formulated this compound Fungicide Mixtures

Product TypeThis compound (% w/w)Combination Partner(s) (% w/w)Target Pests
Wettable Powder (WP)7.5Captan (60), Triadimenol (1.25)Broad-spectrum fungal diseases
Wettable Powder (WP)5Captan (50)Broad-spectrum fungal diseases
Seed Treatment (DS)37.55Fuberidazole (2.3)Seed-borne fungi (e.g., Fusarium spp.)
Seed Treatment (FS)33.8Fuberidazole (2.1)Seed-borne fungi
Seed Treatment (FS)18.75Fuberidazole (1.15), Triadimenol (7.5)Seed-borne fungi

Table 2: Pre-formulated this compound Fungicide/Insecticide/Bird Repellent Mixtures

Product TypeThis compound (% w/w)Combination Partner(s) (% w/w)Target Pests
Seed Treatment (FS)3.75Anthraquinone (12.5), Imidacloprid (17.5)Seed-borne fungi, certain insects, birds
Seed Treatment (FS)7.5Anthraquinone (25)Seed-borne fungi, birds

Note: The percentages are indicative and may vary between specific commercial products. Data on synergistic or antagonistic effects for these specific formulations were not found in the reviewed literature.

Signaling Pathways and Modes of Action

Understanding the signaling pathways affected by this compound and its combination partners is crucial for predicting their combined effects and potential for resistance development.

This compound: Inhibition of Ergosterol Biosynthesis

This compound, as a triazole fungicide, targets the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes[1][2][3]. Specifically, it inhibits the enzyme 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. Disruption of this pathway leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol Inhibits

Figure 1: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Fuberidazole: Disruption of Mitosis and Cell Division

Fuberidazole is a benzimidazole fungicide that acts by inhibiting mitosis and cell division in fungi[5][6]. It binds to β-tubulin, a protein subunit of microtubules. This binding disrupts the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division, leading to the arrest of the cell cycle and inhibition of fungal growth.

Mitosis_Inhibition cluster_Mitosis Mitosis G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase Mitosis Mitosis G2 Phase->Mitosis Mitosis->G1 Phase Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase β-tubulin β-tubulin Microtubule Assembly Microtubule Assembly β-tubulin->Microtubule Assembly Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Mitotic Spindle Formation->Metaphase Essential for Fuberidazole Fuberidazole Fuberidazole->β-tubulin Binds to & Inhibits

Figure 2: Disruption of Fungal Mitosis by Fuberidazole.

Captan: Multi-site Inhibition of Thiol-Containing Enzymes

Captan is a phthalimide fungicide with a multi-site mode of action. It reacts non-specifically with thiol (-SH) groups of various enzymes and coenzymes within the fungal cell[7][8][9]. This broad-ranging inhibition of essential enzymatic processes, including those involved in respiration, disrupts cellular function and leads to fungal cell death. Its multi-site nature makes the development of resistance to Captan less likely.

Captan_MoA Captan Captan Thiol-containing Enzymes\n(e.g., in respiration) Thiol-containing Enzymes (e.g., in respiration) Captan->Thiol-containing Enzymes\n(e.g., in respiration) Inhibits Cellular Functions Cellular Functions Thiol-containing Enzymes\n(e.g., in respiration)->Cellular Functions Essential for Fungal Cell Death Fungal Cell Death Cellular Functions->Fungal Cell Death Disruption leads to

Figure 3: Multi-site Inhibition by Captan.

Experimental Protocols

In Vitro Synergy Testing of Fungicide Combinations (Checkerboard Assay)

This protocol outlines a general method for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another fungicide using a broth microdilution checkerboard assay.

Checkerboard_Assay_Workflow Prepare stock solutions of this compound and combination partner Prepare stock solutions of this compound and combination partner Perform serial dilutions of each fungicide in a 96-well plate Perform serial dilutions of each fungicide in a 96-well plate Prepare stock solutions of this compound and combination partner->Perform serial dilutions of each fungicide in a 96-well plate Create a concentration matrix of both fungicides Create a concentration matrix of both fungicides Perform serial dilutions of each fungicide in a 96-well plate->Create a concentration matrix of both fungicides Inoculate wells with a standardized fungal spore suspension Inoculate wells with a standardized fungal spore suspension Create a concentration matrix of both fungicides->Inoculate wells with a standardized fungal spore suspension Incubate plates under optimal growth conditions Incubate plates under optimal growth conditions Inoculate wells with a standardized fungal spore suspension->Incubate plates under optimal growth conditions Visually assess or spectrophotometrically measure fungal growth to determine MIC Visually assess or spectrophotometrically measure fungal growth to determine MIC Incubate plates under optimal growth conditions->Visually assess or spectrophotometrically measure fungal growth to determine MIC Calculate the Fractional Inhibitory Concentration (FIC) Index Calculate the Fractional Inhibitory Concentration (FIC) Index Visually assess or spectrophotometrically measure fungal growth to determine MIC->Calculate the Fractional Inhibitory Concentration (FIC) Index Determine interaction type (Synergy, Additive, Antagonism) Determine interaction type (Synergy, Additive, Antagonism) Calculate the Fractional Inhibitory Concentration (FIC) Index->Determine interaction type (Synergy, Additive, Antagonism) *MIC: Minimum Inhibitory Concentration *MIC: Minimum Inhibitory Concentration Residue_Analysis_Workflow Homogenize plant sample Homogenize plant sample Extract with a suitable organic solvent (e.g., acetonitrile, ethyl acetate) Extract with a suitable organic solvent (e.g., acetonitrile, ethyl acetate) Homogenize plant sample->Extract with a suitable organic solvent (e.g., acetonitrile, ethyl acetate) Filter and concentrate the extract Filter and concentrate the extract Extract with a suitable organic solvent (e.g., acetonitrile, ethyl acetate)->Filter and concentrate the extract Clean-up the extract using Solid Phase Extraction (SPE) Clean-up the extract using Solid Phase Extraction (SPE) Filter and concentrate the extract->Clean-up the extract using Solid Phase Extraction (SPE) Elute the analytes from the SPE cartridge Elute the analytes from the SPE cartridge Clean-up the extract using Solid Phase Extraction (SPE)->Elute the analytes from the SPE cartridge Evaporate the eluate and reconstitute in a suitable solvent Evaporate the eluate and reconstitute in a suitable solvent Elute the analytes from the SPE cartridge->Evaporate the eluate and reconstitute in a suitable solvent Analyze by HPLC-UV/DAD or GC-MS Analyze by HPLC-UV/DAD or GC-MS Evaporate the eluate and reconstitute in a suitable solvent->Analyze by HPLC-UV/DAD or GC-MS Quantify residues against a calibration curve Quantify residues against a calibration curve Analyze by HPLC-UV/DAD or GC-MS->Quantify residues against a calibration curve

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bitertanol Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on overcoming bitertanol resistance in fungal populations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Question: My this compound susceptibility assay is showing inconsistent results. What are the potential causes and solutions?

Answer: Inconsistent results in this compound susceptibility assays can stem from several factors. Here are some common issues and troubleshooting steps:

  • Inoculum Variability:

    • Problem: The age and concentration of the fungal inoculum can significantly impact growth rates and apparent sensitivity.

    • Solution: Standardize your inoculum preparation. Use fresh, actively growing cultures of a consistent age. Always quantify your spore or mycelial fragment suspension using a hemocytometer or spectrophotometer to ensure a consistent starting concentration.

  • Media Composition:

    • Problem: The pH and nutrient composition of the growth medium can affect both fungal growth and the activity of this compound.

    • Solution: Prepare media consistently for each experiment. Ensure the pH is buffered and appropriate for the fungal species being tested. Document the exact composition of your media in your lab notebook.

  • This compound Stock Solution:

    • Problem: Improperly dissolved or degraded this compound can lead to inaccurate concentrations in your assay.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at the recommended temperature and protect them from light. Before use, ensure the stock solution is fully dissolved and vortex thoroughly before making serial dilutions.

  • Plate Incubation:

    • Problem: Variations in temperature and humidity during incubation can lead to uneven growth across plates and between experiments.

    • Solution: Use a calibrated incubator with stable temperature and humidity. To minimize edge effects, you can stack plates with a blank plate on the top and bottom, and avoid using the outer wells of microtiter plates for critical measurements.

Question: I am not observing a clear dose-response curve in my this compound sensitivity assay. What could be wrong?

Answer: A lack of a clear dose-response curve can be perplexing. Consider the following:

  • Concentration Range:

    • Problem: The selected concentration range of this compound may be too high or too low to capture the dynamic portion of the dose-response curve.

    • Solution: Conduct a preliminary range-finding experiment with a wide range of this compound concentrations (e.g., 0.001 to 100 µg/mL) to identify the approximate EC50 value. Once you have an estimate, you can perform a more detailed experiment with a narrower range of concentrations centered around the estimated EC50.

  • Fungal Isolate Viability:

    • Problem: If the fungal isolate has low viability, you may observe poor growth even in the absence of the fungicide, making it difficult to assess inhibition.

    • Solution: Before starting a sensitivity assay, confirm the viability of your fungal isolate by plating it on non-amended media and observing its growth.

  • Resistance Level:

    • Problem: The fungal isolate may be highly resistant to this compound, in which case you may not see significant inhibition even at high concentrations.

    • Solution: If you suspect high resistance, you may need to extend the upper range of your this compound concentrations. Also, consider molecular analysis to check for known resistance mechanisms.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound resistance.

Question: What is the mechanism of action of this compound?

Answer: this compound is a demethylation inhibitor (DMI) fungicide belonging to FRAC (Fungicide Resistance Action Committee) Group 3.[1] It works by inhibiting the C14-demethylase enzyme (encoded by the CYP51 gene) in the ergosterol biosynthesis pathway.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, inhibition of fungal growth.[3][4]

Question: What are the primary molecular mechanisms of resistance to this compound?

Answer: Fungal populations can develop resistance to this compound and other DMI fungicides through several mechanisms:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the C14-demethylase enzyme, reducing its binding affinity for this compound.[5][6] This is a common mechanism of resistance.

  • Overexpression of the Target Gene: Increased expression of the CYP51 gene leads to higher levels of the C14-demethylase enzyme, requiring a higher concentration of this compound to achieve the same level of inhibition.[5][7]

  • Increased Efflux Pump Activity: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can actively pump this compound out of the fungal cell, reducing its intracellular concentration and efficacy.[4][8][9] This can also lead to cross-resistance to other fungicides.[8]

Question: Are there specific CYP51 mutations known to confer resistance to this compound?

Answer: While research on this compound-specific mutations is limited, studies on DMI resistance in various fungal pathogens have identified several key mutations in the CYP51 gene. For example, in Venturia inaequalis, the causal agent of apple scab, mutations such as Y133F and M141T have been associated with reduced sensitivity to DMI fungicides.[2][6] It is important to note that the effect of these mutations can vary between different DMI fungicides.[2]

Question: How can I overcome or mitigate this compound resistance in my experiments?

Answer: Several strategies can be employed to manage and potentially overcome this compound resistance:

  • Fungicide Alternation and Mixtures: In an agricultural context, rotating or using tank-mixes of fungicides with different modes of action is a primary strategy to delay the development of resistance.[10]

  • Use of Synergists:

    • Efflux Pump Inhibitors (EPIs): Compounds that inhibit the activity of efflux pumps can restore the sensitivity of resistant fungal strains to this compound.[2][4][8][9] Both synthetic and natural compounds are being investigated for this purpose.[2]

    • Natural Compounds: Some natural products, such as certain phenolic compounds, have shown synergistic antifungal activity when combined with DMI fungicides.

  • Integrated Disease Management: Combining chemical control with other strategies like using resistant crop varieties and appropriate cultural practices can reduce the selection pressure for fungicide resistance.

Question: What are some alternative fungicides to use for this compound-resistant fungal populations?

Answer: When dealing with this compound-resistant fungi, it is crucial to select fungicides with a different mode of action (i.e., a different FRAC group).[10] Some alternatives include:

  • Quinone outside inhibitors (QoIs) (FRAC Group 11)

  • Succinate dehydrogenase inhibitors (SDHIs) (FRAC Group 7)

  • Phenylamides (FRAC Group 4) - effective against oomycetes.

  • Multi-site contact fungicides (e.g., chlorothalonil, mancozeb) - have a low risk of resistance development.

Always consult the FRAC code list and local recommendations for appropriate fungicide selection.

Data Presentation

The following table summarizes representative EC50 (Effective Concentration to inhibit 50% of growth) values for DMI fungicides against sensitive and resistant fungal isolates. Note that EC50 values can vary significantly depending on the fungal species, specific isolate, and the experimental conditions.

Fungal SpeciesDMI FungicidePhenotypeMean EC50 (µg/mL)Resistance Factor (RF)
Venturia inaequalisMyclobutanilSensitive0.17-
Resistant> 1.0> 5.9
Monilinia fructicolaTebuconazoleSensitive0.026 - 0.053-
Resistant0.186~3.5 - 7.2
Botrytis cinereaTebuconazoleSensitive~0.1 - 0.5-
Resistant> 10> 20 - 100
Cercospora beticolaPropiconazoleSensitive0.11-
Resistant14.27126

Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of a sensitive isolate.

Experimental Protocols

Protocol 1: In Vitro this compound Susceptibility Testing via Agar Dilution Method

This protocol details the steps for determining the EC50 value of this compound against a filamentous fungus.

1. Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Cork borer (5 mm)

  • Incubator

  • Calipers

2. Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Store the stock solution at -20°C in a light-protected container.

  • Prepare Fungicide-Amended Media:

    • Autoclave the PDA medium and cool it to 50-55°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar. The final concentration of DMSO in the media should not exceed 1% (v/v).

    • Pour approximately 20 mL of the amended and control (DMSO only) media into sterile Petri dishes.

    • Allow the plates to solidify at room temperature.

  • Inoculation:

    • From a 7-10 day old culture of the fungal isolate, take a 5 mm mycelial plug from the leading edge of the colony using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Seal the plates with parafilm and incubate them at the optimal temperature for the fungal species (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) daily until the colony on the control plate reaches near the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the log-transformed fungicide concentrations.

Visualizations

Signaling Pathways and Mechanisms

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 C14-demethylation Ergosterol Ergosterol Ergosterol_mem Ergosterol Integration Ergosterol->Ergosterol_mem CYP51->Ergosterol This compound This compound This compound->CYP51 Inhibition

Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.

G cluster_resistance Mechanisms of this compound Resistance Target_Mutation Target Site Mutation (CYP51 gene) CYP51 CYP51 Enzyme Target_Mutation->CYP51 Alters enzyme structure, reduces this compound binding Target_Overexpression Target Overexpression (CYP51 gene) Target_Overexpression->CYP51 Increases amount of target enzyme Efflux_Pump Efflux Pump Overexpression (e.g., ABC, MFS transporters) Efflux Efflux Pump Efflux_Pump->Efflux Increases number of pumps This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Enters Cell Efflux->this compound Pumps this compound out Fungal_Cell->CYP51 Fungal_Cell->Efflux

Caption: Key molecular mechanisms contributing to this compound resistance in fungi.

Experimental Workflow

G cluster_workflow Workflow for this compound Susceptibility Testing Start Start Prep_Culture Prepare Fungal Culture Start->Prep_Culture Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Inoculate Inoculate Plates Prep_Culture->Inoculate Prep_Plates Prepare Fungicide-Amended and Control Plates Prep_Stock->Prep_Plates Prep_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Analyze Calculate % Inhibition and EC50 Value Measure->Analyze End End Analyze->End

Caption: Experimental workflow for determining the EC50 of this compound.

References

Technical Support Center: Enhancing the Efficacy of Bitertanol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Bitertanol. The following sections offer detailed experimental protocols, quantitative data for comparison, and visual aids to facilitate a deeper understanding of this compound's mechanism and formulation strategies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues related to the preparation and efficacy of this compound formulations in a question-and-answer format.

Q1: My this compound solution is precipitating. How can I improve its solubility for in vitro assays?

A1: this compound has low aqueous solubility, which can lead to precipitation. For research purposes, a stock solution in an organic solvent is typically prepared first. Dimethyl sulfoxide (DMSO) is a common choice. From this stock, further dilutions into aqueous media can be made. However, the final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects on the biological system. If precipitation still occurs upon dilution, consider using a co-solvent system or a solubilizing agent.

Q2: I am observing inconsistent results in my antifungal assays. Could my formulation be the issue?

A2: Yes, inconsistent results can often be attributed to formulation instability. If you are preparing your own formulations, ensure that the components are thoroughly mixed and that the resulting emulsion or suspension is stable over the duration of your experiment. Visually inspect your formulation for any signs of phase separation, crystallization, or sedimentation before each use. For longer-term experiments, it is advisable to conduct stability tests on your formulation.

Q3: What is the most effective stereoisomer of this compound to use in my experiments?

A3: this compound has four stereoisomers. Research has shown that the (1S,2R)-bitertanol stereoisomer is the most biologically active against a range of pathogenic fungi.[1][2] If you are aiming for the highest efficacy, using the purified (1S,2R) isomer is recommended. However, for general screening purposes, the racemic mixture is often used.

Q4: How can I prepare a stable Emulsifiable Concentrate (EC) of this compound for lab-scale experiments?

A4: A stable EC formulation can be prepared by dissolving technical-grade this compound in a suitable solvent system and adding an emulsifier blend. A general starting point for a lab-scale EC formulation is provided in the experimental protocols section. The key is to select a solvent in which this compound is highly soluble and an emulsifier system that promotes the formation of a stable oil-in-water emulsion upon dilution.

Q5: I need to create a Suspension Concentrate (SC) of this compound. What are the critical components?

A5: A Suspension Concentrate (SC) involves dispersing fine particles of the active ingredient in an aqueous medium.[3][4] Key components include a wetting agent to ensure the particles are well-dispersed in the water, a dispersing agent to prevent particle aggregation, a suspending agent (thickener) to prevent settling, an antifreeze agent for low-temperature stability, and a biocide to prevent microbial growth.[3] A detailed protocol is available in the experimental protocols section.

Q6: How can I evaluate the efficacy of my custom this compound formulation?

A6: The efficacy of your formulation can be assessed using an in vitro antifungal susceptibility test, such as the broth microdilution method.[5][6] This method allows you to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) of your formulation against a target fungus. A detailed protocol for this assay is provided in the experimental protocols section.

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data on the efficacy of this compound's stereoisomers. While direct comparative data for different formulations of this compound is limited in publicly available literature, the principles of formulation science suggest that nano-formulations, due to their smaller particle size and increased surface area, may offer enhanced bioavailability and efficacy compared to conventional EC and SC formulations.

Table 1: In Vitro Efficacy (EC50 in mg/L) of this compound Stereoisomers Against Various Phytopathogenic Fungi [1]

Fungal Species(1S,2R)-Bitertanol(1R,2R)-Bitertanolrac-Bitertanol(1R,2S)-Bitertanol(1S,2S)-Bitertanol
Botrytis cinerea0.0520.310.142.723.23
Alternaria solani0.330.950.6415.9612.69
Fusarium graminearum0.111.450.6234.0110.31
Sclerotinia sclerotiorum0.360.770.9610.608.51
Fusarium moniliforme0.191.710.4016.0738.75
Phytophthora capsici0.0170.0900.0322.725.35
Rhizoctonia solani0.120.260.190.420.51

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation and evaluation of this compound.

Protocol 1: Preparation of a this compound Emulsifiable Concentrate (EC) - Lab Scale

This protocol is adapted from a patent for an aqueous emulsion containing this compound and can be used as a starting point for creating a lab-scale EC formulation.

Materials:

  • Technical-grade this compound

  • Solvent (e.g., N-methyl-2-pyrrolidone, cyclohexanone, or an aromatic hydrocarbon solvent)

  • Emulsifier (e.g., a blend of non-ionic and anionic surfactants such as alkyl aryl sulfonates and fatty alcohol ethoxylates)

  • Co-emulsifier (optional, e.g., a short-chain alcohol)

  • Deionized water

Procedure:

  • Prepare the Oil Phase: In a glass beaker, dissolve the desired amount of technical-grade this compound in the chosen solvent. Gently heat and stir if necessary to ensure complete dissolution.

  • Add Emulsifiers: To the oil phase, add the emulsifier and co-emulsifier (if used). Stir until a homogenous solution is obtained.

  • Storage: Store the resulting EC formulation in a sealed, airtight container in a cool, dark, and well-ventilated area.

Example Composition:

  • This compound: 10-40% (w/w)

  • Solvent: 20-60% (w/w)

  • Emulsifier: 5-15% (w/w)

  • Co-emulsifier: 0-8% (w/w)

Protocol 2: Preparation of a this compound Suspension Concentrate (SC) - Lab Scale

This protocol provides a general procedure for preparing a lab-scale SC formulation.

Materials:

  • Technical-grade this compound (micronized)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., a naphthalene sulfonate condensate)

  • Thickener (e.g., xanthan gum)

  • Antifreeze (e.g., propylene glycol)

  • Antifoaming agent (e.g., a silicone-based defoamer)

  • Biocide (e.g., Proxel GXL)

  • Deionized water

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve the wetting agent, dispersing agent, antifreeze, and biocide in deionized water.

  • Prepare the Thickener Slurry: In a separate small beaker, create a slurry of the thickener (xanthan gum) in a small amount of the aqueous phase to ensure it is well-dispersed before adding to the main batch.

  • Combine and Mix: Add the thickener slurry to the main aqueous phase and mix thoroughly until the thickener is fully hydrated.

  • Add this compound: While stirring, slowly add the micronized technical-grade this compound to the aqueous phase.

  • Add Antifoam: Add a few drops of the antifoaming agent.

  • Milling: Transfer the mixture to a bead mill and mill until the desired particle size distribution is achieved (typically a median particle size of <5 µm).

  • Final Adjustment: After milling, allow the formulation to cool and deaerate. If necessary, adjust the viscosity by adding more thickener.

  • Storage: Store the final SC formulation in a sealed container at room temperature.

Protocol 3: Preparation of a this compound Nanoemulsion - Lab Scale

This protocol outlines the preparation of a this compound nanoemulsion using the phase inversion temperature (PIT) method.

Materials:

  • Technical-grade this compound

  • Oil phase (e.g., a medium-chain triglyceride or an aromatic solvent)

  • Non-ionic surfactant (e.g., a polyoxyethylene sorbitan fatty acid ester like Tween 80)

  • Co-surfactant (e.g., a short-chain alcohol like ethanol or propanol)

  • Deionized water

Procedure:

  • Component Selection: First, screen for suitable oil, surfactant, and co-surfactant by determining the solubility of this compound in various components.

  • Construct a Pseudo-ternary Phase Diagram: To determine the optimal ratio of oil, surfactant/co-surfactant (Smix), and water, construct a pseudo-ternary phase diagram. This is done by titrating a mixture of oil and Smix with water and observing the formation of a clear or bluish-white nanoemulsion.

  • Nanoemulsion Preparation: a. Prepare the oil phase by dissolving this compound in the selected oil. b. Prepare the Smix by blending the surfactant and co-surfactant at the predetermined optimal ratio. c. Add the oil phase to the Smix and mix thoroughly. d. Slowly add deionized water to the oil-Smix mixture while gently stirring. The mixture will spontaneously form a nanoemulsion.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Storage: Store the nanoemulsion in a sealed container at a controlled temperature.

Protocol 4: In Vitro Antifungal Efficacy Assay - Broth Microdilution Method

This protocol describes a method to determine the EC50 of a this compound formulation against a filamentous fungus.

Materials:

  • This compound formulation (e.g., EC, SC, or nanoemulsion)

  • Target fungal species

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Fungal Inoculum Preparation: Grow the target fungus on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed. Harvest the spores by flooding the plate with sterile water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. Filter the spore suspension through sterile cheesecloth and adjust the concentration to a final density of 1 x 105 spores/mL using a hemocytometer.

  • Serial Dilutions of this compound Formulation: Prepare a stock solution of the this compound formulation in the appropriate liquid medium. Perform a series of two-fold serial dilutions in the 96-well plate to obtain a range of concentrations. Include a negative control (medium only) and a positive control (medium with the fungal inoculum but no this compound).

  • Inoculation: Add the fungal spore suspension to each well of the microtiter plate, ensuring a final spore concentration of 5 x 104 spores/mL.

  • Incubation: Cover the plate and incubate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Data Collection: Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (OD_treatment - OD_negative_control) / (OD_positive_control - OD_negative_control)) b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Use a non-linear regression analysis (e.g., a dose-response curve) to determine the EC50 value, which is the concentration of the formulation that causes 50% inhibition of fungal growth.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Ergosterol Biosynthesis Pathway and Site of Action of Azole Fungicides

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14-alpha-demethylase (CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound 14-alpha-demethylase\n(CYP51) 14-alpha-demethylase (CYP51) This compound->14-alpha-demethylase\n(CYP51) Inhibits experimental_workflow cluster_formulation Formulation Preparation cluster_testing In Vitro Efficacy Testing cluster_analysis Data Analysis Bitertanol_Technical This compound (Technical Grade) Formulation Prepare Formulation (EC, SC, Nano) Bitertanol_Technical->Formulation Solvents_Excipients Solvents & Excipients Solvents_Excipients->Formulation Microplate_Assay Broth Microdilution Assay Formulation->Microplate_Assay Serial Dilutions Fungal_Culture Fungal Culture (Target Pathogen) Spore_Suspension Prepare Spore Suspension Fungal_Culture->Spore_Suspension Spore_Suspension->Microplate_Assay Incubation Incubate Plate Microplate_Assay->Incubation OD_Measurement Measure Optical Density (OD) Incubation->OD_Measurement Data_Processing Calculate % Inhibition OD_Measurement->Data_Processing EC50_Determination Determine EC50 Data_Processing->EC50_Determination Efficacy_Comparison Efficacy_Comparison EC50_Determination->Efficacy_Comparison Compare Formulations troubleshooting_workflow Start Observe Formulation Instability (Precipitation, Phase Separation) Check_Solubility Is this compound fully dissolved in the solvent/oil phase? Start->Check_Solubility Increase_Solvent Increase solvent ratio or try a different solvent Check_Solubility->Increase_Solvent No Check_Emulsifier Is the emulsifier/dispersant system adequate? Check_Solubility->Check_Emulsifier Yes Increase_Solvent->Check_Emulsifier Adjust_Emulsifier Adjust emulsifier/dispersant concentration or type (HLB value) Check_Emulsifier->Adjust_Emulsifier No Check_Particle_Size For SC, is the particle size sufficiently small? Check_Emulsifier->Check_Particle_Size Yes Adjust_Emulsifier->Check_Particle_Size Improve_Milling Increase milling time or use a more efficient mill Check_Particle_Size->Improve_Milling No Check_Storage Are storage conditions appropriate (temperature, light)? Check_Particle_Size->Check_Storage Yes Improve_Milling->Check_Storage Adjust_Storage Store in a cool, dark place and consider stability testing Check_Storage->Adjust_Storage No Stable_Formulation Stable Formulation Achieved Check_Storage->Stable_Formulation Yes Adjust_Storage->Stable_Formulation

References

Technical Support Center: Mitigating the Environmental Impact of Bitertanol in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the responsible use of Bitertanol, focusing on minimizing its environmental footprint. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the environmental persistence of this compound?

A1: this compound is considered non-persistent in soil but very persistent in aquatic environments.[1] Its half-life in soil can range from less than a day to 9 days, though DT-90 (the time for 90% dissipation) can be much longer (15 to 102 days).[2] In contrast, it is stable to hydrolysis in water unless certain ions like Fe3+ are present.[2] The half-lives of its four stereoisomers in soil under various conditions can range from 9.1 to 86.6 days.[3]

Q2: How does this compound degrade in the environment?

A2: this compound degrades through several mechanisms:

  • Microbial Degradation: This is the primary degradation pathway in soil, leading to the main degradation product, CO2.[2] Soil microorganisms are crucial for breaking down the fungicide.[4][5]

  • Photolysis (Degradation by Light): this compound can be readily degraded by light, especially wavelengths below 290 nm.[2] However, the availability of such light in natural water is limited, reducing the significance of this pathway in the environment.[2] Major photolysis products include 1,2,4-triazole and 4-hydroxybiphenyl.[2]

  • Metabolism in Organisms: In plants and animals, this compound is metabolized through hydroxylation and oxidation.[2] Key metabolites include p-hydroxythis compound and this compound benzoic acid.[2]

Q3: What are the known ecotoxicological effects of this compound?

A3: this compound is moderately toxic to many animals and aquatic organisms.[1] It has been shown to have potential endocrine-disrupting effects and may cause adverse reproductive or developmental issues.[1][3] Studies have documented its toxicity to fish, aquatic invertebrates like Daphnia magna, and algae.[6] It's important to note that the different stereoisomers of this compound can exhibit varying levels of toxicity. For example, (1S,2S)-Bitertanol has been found to be more toxic to the algae Chlorella pyrenoidosa than the (1R,2R) form.[7]

Q4: Are there analytical methods to detect this compound residues in my experiments?

A4: Yes, several methods are available. The most common are gas chromatography (GC) with a nitrogen-selective detector and high-performance liquid chromatography (HPLC).[2][8] These methods are used to quantify this compound residues in various matrices, including plant and animal tissues, soil, and water.[2][8][9] More recent developments include immunochromatographic assays for rapid screening.[10]

Q5: Can I reduce the environmental impact by using a specific stereoisomer of this compound?

A5: Yes. Research indicates that the four stereoisomers of this compound have different rates of degradation and biological toxicity.[3][7] For instance, (1S,2R)-bitertanol and (1R,2S)-bitertanol degrade faster in soil than the other forms.[3] Furthermore, (1S,2R)-Bitertanol has been identified as a highly effective fungicide with lower toxicity compared to its other stereoisomers.[7][11] Using a pure, more active, and less toxic stereoisomer could significantly reduce the overall environmental load.[3]

Data Summary Tables

Table 1: Environmental Persistence of this compound

ParameterMediumHalf-Life / PersistenceCitation
Degradation Half-Life Soil<1 to 9 days[2]
DT-90 Soil15 to 102 days[2]
Stereoisomer Half-Lives Various Soils9.1 to 86.6 days[3]
Hydrolysis Water (pH 3-10)Stable[2]
Photolysis Half-Life Water (Simulated)11 days (natural sunlight extrapolation)[2]
Overall Persistence Aquatic SystemsVery Persistent[1]

Table 2: Ecotoxicity of this compound

OrganismEndpointValue (mg/L or mg/kg)Citation
Rainbow Trout (Oncorhynchus mykiss) LC50 (96 h)8.31 mg/L[6]
Water Flea (Daphnia magna) EC50 (48 h)4.46 mg/L[6]
Green Algae (Desmodesmus subspicatus) EC50 (72 h)5.75 mg/L[6]
Bobwhite Quail (Colinus virginianus) LD50776 mg/kg[6]

Troubleshooting Guides

Q: My experimental results show unexpected toxicity to non-target cells. How can I rule out this compound contamination?

A: Cross-contamination is a common issue in laboratory settings.[12]

  • Review Your Workflow: Map out your experimental procedure to identify any steps where this compound might be unintentionally introduced. This includes shared equipment, pipettes, or workspaces.[13][14]

  • Dedicated Equipment: If possible, dedicate a set of pipettes, glassware, and other equipment exclusively for working with this compound.

  • Cleaning Protocols: Ensure you are following rigorous cleaning procedures. Surfaces and non-disposable equipment should be decontaminated with an appropriate solvent (e.g., 70% ethanol followed by sterile water) after use.[14][15]

  • Analytical Verification: Use a sensitive analytical method like HPLC-MS/MS to test your cell culture media and other reagents for trace amounts of this compound.[9]

Q: What is the correct procedure for decontaminating lab equipment after a this compound experiment?

A: To prevent cross-contamination and environmental release, follow these steps:[15][16]

  • Initial Rinse: Rinse all glassware and equipment immediately after use with a suitable organic solvent in which this compound is soluble (e.g., acetone or methanol) to remove the bulk of the residue. Collect this solvent rinse as hazardous waste.

  • Wash: Wash the equipment with a laboratory-grade detergent and hot water.

  • Acid Rinse (Optional): For non-sensitive equipment, a rinse with a dilute acid solution can help remove any remaining residues.

  • Final Rinse: Rinse thoroughly with deionized or distilled water.

  • Drying: Allow equipment to dry completely before storage or reuse.

  • Verification: For highly sensitive experiments, a final rinse with a clean solvent can be collected and analyzed to ensure no detectable this compound remains.

Q: How should I dispose of this compound-contaminated waste (e.g., pipette tips, unused solutions, contaminated media)?

A: this compound waste must be treated as hazardous chemical waste.

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid (gloves, pipette tips, towels) and liquid (stock solutions, contaminated media, solvent rinses) waste.

  • Consult Safety Guidelines: Follow your institution's specific chemical waste disposal protocols. Contact your Environmental Health & Safety (EH&S) department for guidance on proper labeling, storage, and pickup procedures.

  • Do Not Drain Dispose: Never dispose of this compound solutions or contaminated liquids down the drain. This can lead to direct environmental contamination of aquatic ecosystems where it is highly persistent.[1]

Experimental Protocols

Protocol 1: Quantification of this compound Residues by HPLC

This protocol provides a general method for the analysis of this compound in a liquid sample (e.g., water sample from a degradation experiment).

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 mL of the aqueous sample in a separatory funnel, add 50 mL of dichloromethane. b. Shake vigorously for 2 minutes, periodically venting the funnel. c. Allow the layers to separate completely. d. Drain the lower organic layer (dichloromethane) into a clean flask. e. Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining all organic extracts. f. Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. g. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detector: UV detector at 282 nm.[11]
  • Quantification: Create a standard curve using certified reference standards of this compound. Compare the peak area of the sample to the standard curve to determine the concentration.

Protocol 2: Lab-Scale Soil Bioremediation Experiment

This protocol outlines a basic experiment to assess the microbial degradation of this compound in a soil sample.

1. Soil Preparation: a. Collect soil from a site with no recent pesticide application. Sieve the soil (2 mm mesh) to remove large debris and homogenize. b. Determine the soil's maximum water holding capacity (WHC). c. Prepare microcosms by placing 100 g of soil (dry weight equivalent) into 250 mL glass beakers.

2. Experimental Setup: a. Spiking: Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone). Add the solution to the soil to achieve the desired final concentration (e.g., 10 mg/kg). Allow the solvent to evaporate completely in a fume hood. b. Moisture Adjustment: Adjust the soil moisture to 60% of WHC with sterile deionized water. c. Treatments:

  • Control: Spiked, sterilized soil (autoclave soil twice before spiking).
  • Natural Attenuation: Spiked, non-sterile soil.
  • Bioaugmentation (Optional): Spiked, non-sterile soil inoculated with a known pesticide-degrading microbial culture.[17] d. Incubation: Cover the beakers with perforated paraffin film to allow gas exchange but reduce water loss. Incubate in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Analysis: a. At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, and 60 days), collect triplicate soil samples from each treatment group. b. Extract this compound from the soil using an appropriate solvent extraction method (e.g., QuEChERS or sonication with an acetone/water mixture). c. Analyze the extracts using the HPLC method described in Protocol 1 to determine the remaining concentration of this compound. d. Calculate the degradation half-life (DT50) for each treatment.

Visualizations

G cluster_plan Planning Phase cluster_exec Execution Phase cluster_post Post-Experiment Phase A Assess Necessity: Is this compound essential or can a greener alternative be used? B Select Stereoisomer: Choose isomer with higher efficacy and lower toxicity (e.g., 1S,2R) A->B If essential C Minimize Quantity: Calculate and use the minimum required amount B->C D Use Dedicated Equipment: Prevent cross-contamination C->D E Containment: Work in a fume hood or biosafety cabinet to prevent aerosol release D->E F Personal Protective Equipment: Wear gloves, lab coat, and safety glasses E->F G Decontaminate Equipment: Follow specific cleaning protocols F->G H Segregate Waste: Collect solid and liquid waste in labeled, sealed containers G->H I Proper Disposal: Dispose as hazardous chemical waste via institutional EH&S program H->I J Reduced Environmental Impact

Caption: Workflow for minimizing this compound's environmental impact in a lab.

G A This compound B CYP51 (14α-demethylase) in Fungi A->B Inhibits C Ergosterol Biosynthesis B->C Catalyzes step in G Disrupted Fungal Cell Membrane B->G Leads to E Ergosterol C->E Produces D Lanosterol D->B Substrate F Functional Fungal Cell Membrane E->F Essential for

Caption: this compound's mechanism of action via inhibition of ergosterol biosynthesis.

G cluster_env Environmental Compartments cluster_pathways Degradation Pathways cluster_products Major Degradation Products A This compound in Environment B Photolysis (Sunlight) A->B C Microbial Degradation (Soil/Water) A->C D Hydrolysis (Water, Fe3+) A->D P1 1,2,4-Triazole B->P1 P2 4-Hydroxybiphenyl B->P2 P3 CO2 (Mineralization) C->P3 P4 This compound Benzoic Acid C->P4

References

Optimizing Bitertanol Application: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Bitertanol for crop protection experiments. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked questions (FAQs)

Q1: What is the primary mode of action for this compound? A1: this compound is a systemic, protective, and curative fungicide that operates by inhibiting ergosterol biosynthesis in fungi.[1][2] As a demethylation inhibitor (DMI), it specifically targets the sterol 14α-demethylase enzyme, which is a critical component in the fungal cell membrane production pathway.[3][4][5][6] This disruption of membrane function ultimately prevents fungal growth and development.[3]

Q2: What are the main target diseases and crops for this compound application? A2: this compound is effective against a range of fungal diseases on various crops. Key applications include:

  • Pome Fruits (Apples, Pears): Control of scab (Venturia inaequalis).[7][8]

  • Stone Fruits: Management of Monilia laxa.[7]

  • Bananas: Control of Black Sigatoka disease.[9][10][11]

  • Cereals: Used as a seed treatment against Fusarium spp., Septoria, and Tilletia caries.[7]

  • Other Applications: Also used for leaf spot, rusts, and powdery mildew on various fruits, ornamentals, beans, and peanuts.[2]

Q3: What formulations of this compound are available? A3: this compound is commonly formulated as an Emulsifiable Concentrate (EC), Suspension Concentrate (SC), or Wettable Powder (WP).[2][7][9] The formulation may influence mixing procedures and application methods.

Q4: Is this compound systemic, and what are its properties? A4: Yes, this compound is a systemic fungicide with both protective and curative properties.[1][2] This means it can be absorbed by the plant and move within its tissues to protect new growth and can also act on existing infections. Some studies on banana leaves have noted that this compound is not translocated as rapidly as other triazole fungicides like propiconazole.[11]

Troubleshooting Guide

Q: Why might I be observing poor efficacy after a this compound application?

A: Several factors can contribute to reduced performance. Consider the following:

  • Fungicide Resistance: The target pathogen population may have developed resistance to DMI fungicides (FRAC Group 3).[12][13][14]

    • Solution: Avoid repetitive use of this compound or other Group 3 fungicides.[12] Rotate with fungicides from different FRAC groups. Implement a resistance management strategy that limits the number of DMI applications per season.[15][16] For bananas, it is recommended to use DMIs only in mixtures with fungicides of other modes of action and to limit applications to a maximum of eight per season.[16]

  • Incorrect Application Timing: this compound is most effective when applied preventively or in the early stages of disease development.[7]

    • Solution: Apply based on disease forecasting models or at the first sign of disease. For curative action against apple scab, applications are highly effective up to 72 hours after the start of an infection period.[8]

  • Improper Application Rate: Using a dose that is too low may not provide adequate control.

    • Solution: Ensure you are using the recommended application rate for the specific crop and target disease. Refer to the data tables below for guidance.

  • Poor Spray Coverage: Inadequate coverage of plant surfaces can leave parts of the plant unprotected.

    • Solution: Ensure spray equipment is properly calibrated to deliver the correct volume and droplet size for thorough coverage of the target foliage.

  • Environmental Factors: Weather conditions can significantly impact fungicide performance.

    • Rainfall: Rain shortly after application can wash the product off plant surfaces.[17]

    • Temperature and Humidity: Extreme temperatures or low humidity can cause plant stress, potentially reducing fungicide uptake.[17] High humidity generally improves the efficacy of water-soluble herbicides and may similarly affect fungicides.[18]

    • Solution: Monitor weather forecasts and apply during optimal conditions. Allow sufficient drying time before expected rainfall.

Q: What are the symptoms of this compound phytotoxicity and how can it be avoided?

A: Phytotoxicity is injury to the host plant caused by the applied chemical.[19]

  • Symptoms: General symptoms of phytotoxicity can include:

    • Leaf burn, scorching, or necrotic spots.[20]

    • Chlorosis (yellowing of leaves).[20]

    • Leaf distortion, such as curling or cupping.[20]

    • Stunted growth.[20]

    • On bananas, application with oil in dry, high-temperature conditions may cause water-soaked streaks on leaves.[11]

  • Causes and Prevention:

    • High Application Rate: Applying a dose higher than recommended increases the risk of crop injury.[20]

    • Solution: Always follow the recommended rates. It is advisable to test this compound at a higher-than-recommended dose on a small batch of plants to establish a margin of safety.[19][20]

    • Tank Mixing Incompatibility: Mixing with incompatible products can lead to phytotoxicity.[21][22]

    • Solution: Do not mix this compound with other products unless their compatibility is known. Always perform a jar test before tank mixing to check for physical incompatibility.[23] Avoid mixing with products that have explicit prohibitions on their labels.[16]

    • Environmental Conditions: Spraying during hot and sunny conditions can increase the risk of phytotoxicity.[20]

    • Solution: Apply during cooler parts of the day, such as early morning or late evening, when temperatures are generally between 60-85°F (15-29°C).[24]

    • Sensitive Crops: Some plant species or varieties are more sensitive to chemical applications.[24]

    • Solution: Before treating a large area of a new crop or variety, conduct a small-scale test on a few plants to check for any adverse effects.[24]

Data Presentation

Table 1: Recommended Application Rates for Foliar Spray
CropTarget DiseaseApplication Rate (Active Ingredient)Spray Concentration (kg ai/hL)Water Volume (L/ha)Notes
Apples & Pears Apple Scab (Venturia inaequalis)0.25 - 0.5 kg ai/ha[7]0.013 - 0.09 kg ai/hL[7]300 - 3500 L/ha[7]Up to 12 applications per season at 7-14 day intervals.[7] A 14-day pre-harvest interval was used in most trials.[7]
Bananas Black Sigatoka (Mycosphaerella fijiensis)0.13 lb ai/A (~0.146 kg ai/ha)[9]Not SpecifiedMinimum 2 gallons/acre (~18.7 L/ha) for aerial application.[9]Maximum of 8 applications during fruit bunch development.[9] Labels reviewed by the EPA did not specify a pre-harvest interval.[9]
Stone Fruit Monilia laxaNot SpecifiedNot SpecifiedNot SpecifiedEffective for preventative or curative control.[7]
Table 2: Recommended Application Rates for Seed Treatment
CropTarget Disease(s)Application Rate (Active Ingredient)
Cereals (e.g., Spring Barley) Fusarium spp., Septoria, Tilletia caries57 - 75 g ai / 100 kg seed[7]

Experimental Protocols

Protocol for Dose-Response and Fungicide Efficacy Assay

This protocol is adapted from standard methods for evaluating fungicide efficacy by measuring the inhibition of fungal growth.[18][21]

Objective: To determine the effective concentration of this compound required to inhibit 50% of pathogen growth (EC₅₀).

Materials:

  • This compound stock solution of known concentration.

  • Target fungal pathogen culture (e.g., Venturia inaequalis).

  • Appropriate growth medium (e.g., Potato Dextrose Agar - PDA).

  • Sterile petri dishes (90 mm) or multi-well plates (e.g., 24-well).[21]

  • Sterile distilled water.

  • Micropipettes and sterile tips.

  • Incubator set to the optimal temperature for the target pathogen.

  • Ruler or digital caliper.

Methodology:

  • Preparation of Fungicide-Amended Media:

    • Prepare a serial dilution of the this compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

    • Autoclave the growth medium (PDA) and cool it to approximately 45-50°C.

    • Add the appropriate volume of each this compound dilution to the molten agar to reach the desired final concentrations. Also, prepare a control set of plates with no fungicide.

    • Pour the amended and control media into petri dishes and allow them to solidify.

  • Inoculation:

    • From an actively growing culture of the target pathogen, cut mycelial plugs (e.g., 5 mm diameter) from the edge of the colony.

    • Place one mycelial plug in the center of each petri dish, with the mycelial side facing down.[21]

    • Each concentration and the control should have at least three to four replicates.[21]

  • Incubation:

    • Incubate the plates at the optimal temperature for the pathogen (e.g., 20°C for P. infestans) in the dark.[21]

  • Data Collection:

    • Measure the colony diameter (in two perpendicular directions) for each plate daily or at a set endpoint (e.g., when the control colony has reached approximately 80% of the plate diameter).[21]

  • Data Analysis:

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • % Inhibition = ((Control Diameter - Treatment Diameter) / Control Diameter) * 100

    • Plot the percent inhibition against the log of the fungicide concentration.

    • Use probit analysis or non-linear regression to calculate the EC₅₀ value from the dose-response curve.

Protocol for Phytotoxicity Assessment

This protocol is based on EPPO Standard PP 1/135 for assessing phytotoxicity.[19]

Objective: To evaluate the potential for this compound to cause injury to a specific crop.

Materials:

  • Healthy, uniform, and well-established test plants of the target crop.[24]

  • This compound formulation.

  • Calibrated spray equipment.

  • Control substance (water).

  • Labels and markers.

Methodology:

  • Experimental Setup:

    • Select a minimum of 10-20 plants for the treatment group and an equal number for the control group.[24]

    • Plants should be grown under conditions representative of typical use.

  • Treatment Application:

    • Prepare two concentrations of the this compound spray solution:

      • 1x Dose: The maximum recommended application rate.

      • 2x Dose: Double the maximum recommended rate to assess the margin of crop safety.[19]

    • The control group should be sprayed with water only.[24]

    • Apply the treatments using a calibrated sprayer to ensure uniform coverage, treating the plants to the point of runoff.

  • Application Schedule:

    • To assess the effect of multiple applications, re-treat the plants at the closest labeled interval (e.g., weekly) for a total of three applications.[24]

  • Observation and Data Collection:

    • Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after each application).

    • Record the type and severity of any symptoms observed, such as:

      • Chlorosis (yellowing)

      • Necrosis (tissue death, burning)

      • Leaf distortion (curling, cupping)

      • Stunting (reduced plant height or biomass)

    • A rating scale (e.g., 0 = no damage, 100 = plant death) can be used to quantify the damage.

    • At the end of the trial, measure plant height and/or dry weight to quantitatively assess any stunting effects.[24]

  • Data Analysis:

    • Compare the average phytotoxicity ratings, plant height, and biomass between the treated groups and the control group.

    • Use appropriate statistical tests (e.g., ANOVA) to determine if there are significant differences.

Protocol for Pesticide Residue Analysis

This protocol outlines the general steps for determining the concentration of this compound residues in crop samples, based on common multi-residue methods.[25][26][27]

Objective: To quantify the amount of this compound present in or on a crop sample after application.

Materials:

  • Representative crop samples (treated and untreated controls).

  • Homogenizer or blender.

  • Extraction solvents (e.g., acetone, hexane).[25]

  • Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) for cleanup.[27]

  • Analytical instruments: Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS or MS/MS).[25][26]

  • Certified this compound analytical standard.

Methodology:

  • Sample Collection and Preparation:

    • Collect a representative sample from the treated area according to standard sampling protocols. Also, collect an untreated control sample.

    • Chop and homogenize the entire sample to create a uniform matrix.[25]

  • Extraction:

    • Weigh a subsample of the homogenized material.

    • Add an appropriate extraction solvent (e.g., acetone) and blend at high speed. This process isolates the pesticide residues from the sample matrix.[25]

    • Filter or centrifuge the mixture to separate the liquid extract from the solid plant material.

  • Cleanup:

    • The initial extract often contains co-extracted substances (pigments, lipids) that can interfere with analysis.

    • Pass the extract through a Solid-Phase Extraction (SPE) cartridge or use Gel Permeation Chromatography (GPC) to remove these interfering compounds.[27] This step "cleans up" the sample for more accurate analysis.

  • Analysis and Quantification:

    • Inject a known volume of the cleaned-up extract into the analytical instrument (GC-MS or LC-MS/MS).[26] These techniques separate this compound from any remaining matrix components and provide a specific signal for its detection and quantification.

    • Prepare a calibration curve using the certified this compound standard at several concentrations.

    • Quantify the amount of this compound in the sample by comparing its response to the calibration curve.

  • Confirmation:

    • Mass spectrometry (MS) provides confirmation of the analyte's identity by matching its mass spectrum to that of the known standard.

Mandatory Visualization

Ergosterol_Biosynthesis_Pathway pathway_step pathway_step target_enzyme target_enzyme inhibitor inhibitor acetyl_coA Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coA->mevalonate Multiple Steps squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol demethylation 14α-demethylation lanosterol->demethylation ergosterol_precursors Ergosterol Precursors demethylation->ergosterol_precursors erg11 14α-demethylase (CYP51) demethylation->erg11 ergosterol Ergosterol ergosterol_precursors->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane Incorporation This compound This compound (DMI Fungicide) This compound->erg11 Inhibits Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Poor Disease Control Observed check_rate Application Rate Correct? start->check_rate check_timing Timing & Coverage Correct? check_rate->check_timing Yes adjust_rate Adjust rate to label recommendations check_rate->adjust_rate No check_env Favorable Weather Conditions? check_timing->check_env Yes adjust_application Improve timing and spray coverage check_timing->adjust_application No check_resistance Resistance Suspected? check_env->check_resistance Yes reapply_optimal Re-apply in optimal weather conditions check_env->reapply_optimal No implement_res_mgmt Implement resistance management strategy (e.g., rotate FRAC codes) check_resistance->implement_res_mgmt Yes end_fail Issue Persists check_resistance->end_fail No end_success Problem Resolved adjust_rate->end_success adjust_application->end_success reapply_optimal->end_success consult_expert Consult local extension specialist for resistance testing implement_res_mgmt->consult_expert consult_expert->end_fail Experimental_Workflow start_node start_node process_node process_node data_node data_node analysis_node analysis_node end_node end_node start Start: Fungicide Efficacy Trial prep_media Prepare fungicide-amended growth media (serial dilutions) start->prep_media inoculate Inoculate media with target pathogen prep_media->inoculate incubate Incubate under optimal growth conditions inoculate->incubate measure Measure colony growth at set intervals incubate->measure collect_data Record colony diameters for all concentrations measure->collect_data calc_inhibition Calculate % Growth Inhibition vs. Control collect_data->calc_inhibition calc_ec50 Perform dose-response analysis to find EC₅₀ calc_inhibition->calc_ec50 end End: Determine Fungicide Efficacy calc_ec50->end

References

Technical Support Center: Bitertanol Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Bitertanol using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for my this compound standard. What are the possible causes and how can I resolve this?

A1: Peak tailing is a common issue in HPLC, often indicating undesirable interactions between the analyte and the stationary phase.[1][2] For this compound, a basic compound, this can be particularly prevalent.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic this compound molecule, causing tailing.[1][3][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) with an acidic modifier like formic acid or phosphoric acid can protonate the silanol groups, minimizing these secondary interactions.[4]

    • Solution 2: Use an End-Capped Column: Employ a modern, end-capped HPLC column where the residual silanol groups are chemically deactivated.[1][4]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the silanol interactions and improve peak shape.[3][5]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak asymmetry.[2][6]

    • Solution: Reduce the injection volume or dilute the sample.[2][6]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[2]

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column.[2][7]

Q2: My this compound peak's retention time is shifting between injections. What could be the cause?

A2: Retention time shifts can compromise the reliability of your analytical method. The issue can stem from the HPLC system, the column, or the mobile phase.[8][9]

Possible Causes and Solutions:

  • Changes in Mobile Phase Composition:

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention.[7] Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[7]

    • Inaccurate Mixing: If preparing the mobile phase manually, ensure accurate measurements. If using a gradient system, check the pump's proportioning valves.[8]

  • Fluctuations in Column Temperature:

    • Cause: Variations in the ambient laboratory temperature can affect retention times.[7][10]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[7]

  • Inadequate Column Equilibration:

    • Cause: Insufficient equilibration time between runs, especially after a gradient, can lead to shifting retention times.[7]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes.

  • Pump and Flow Rate Issues:

    • Cause: Leaks in the pump or fittings can cause the flow rate to fluctuate.[7]

    • Solution: Inspect the HPLC system for any leaks and ensure all fittings are secure. Check the pump's performance and calibration.[7]

Q3: I am seeing "ghost peaks" in my chromatogram when I inject a blank. Where are they coming from?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram, even when analyzing a blank sample.[11][12] They are often due to contamination in the mobile phase, the HPLC system, or from sample carryover.[11][13]

Possible Causes and Solutions:

  • Mobile Phase Contamination:

    • Cause: Impurities in the solvents or additives used to prepare the mobile phase.[14]

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase before use.[6]

  • System Contamination:

    • Cause: Contaminants can accumulate in the injector, tubing, or detector.[11]

    • Solution: Flush the entire system thoroughly. Running a blank gradient can help identify the source of the contamination.[12]

  • Sample Carryover:

    • Cause: Residue from a previous, more concentrated sample is injected with the current analysis.[13]

    • Solution: Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle between runs.

Q4: The resolution between the this compound stereoisomers is poor. How can I improve it?

A4: Achieving good resolution, especially for stereoisomers, requires careful optimization of the chromatographic conditions.[15]

Possible Causes and Solutions:

  • Inappropriate Stationary Phase:

    • Cause: The column chemistry is not suitable for separating the this compound stereoisomers.

    • Solution: For chiral separations, a specialized chiral stationary phase (CSP) is often necessary. For diastereomers, a high-resolution reversed-phase column (e.g., C18 or C8) with a smaller particle size can improve separation.[16][17]

  • Suboptimal Mobile Phase Composition:

    • Cause: The mobile phase does not provide sufficient selectivity for the stereoisomers.[15]

    • Solution: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its ratio with the aqueous phase. Adjusting the pH can also influence selectivity.[15]

  • Low Column Efficiency:

    • Cause: The column may be old, or the flow rate may be too high.[15]

    • Solution: Reduce the flow rate to increase the interaction time with the stationary phase.[15] Ensure the column is in good condition.

Experimental Protocols

HPLC Method for this compound Stereoisomer Analysis

This protocol is a general guideline based on established methods for the analysis of this compound stereoisomers in various matrices.[16][18]

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent
Column Chiralcel OD-H (for stereoisomers) or C18 (for general analysis)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) at 220 nm or Fluorescence Detector

Sample Preparation: Solid Phase Extraction (SPE)

  • Homogenize Sample: Homogenize 10 g of the sample (e.g., fruit, soil) with an appropriate solvent like ethyl acetate.

  • Extract: Perform liquid-liquid extraction.

  • Clean-up: Use a C18 or CN SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample extract.

    • Wash with a weak solvent to remove interferences.

    • Elute this compound with a suitable solvent like methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Filter: Filter the final solution through a 0.45 µm syringe filter before injection.[19]

Quantitative Data Summary

The following table summarizes typical performance data for this compound analysis by HPLC.

ParameterTypical ValueReference
Linearity (R²) ≥ 0.999[16][17]
Recovery (%) 74.6% - 101.0%[16][17]
Limit of Detection (LOD) 0.01 mg/kg - 0.05 mg/kg[20]
Limit of Quantification (LOQ) 0.02 mg/L - 0.1 mg/kg[17]
Intra-day RSD (%) 0.6% - 9.9%[16][17]
Inter-day RSD (%) 0.6% - 9.9%[16][17]

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem (e.g., Peak Tailing) check_column Check Column (Age, Type, Contamination) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase check_system Check HPLC System (Leaks, Temperature, Flow Rate) start->check_system solution_column Solution: - Flush or Replace Column - Use End-Capped Column check_column->solution_column solution_mobile_phase Solution: - Adjust pH - Prepare Fresh Mobile Phase check_mobile_phase->solution_mobile_phase solution_system Solution: - Fix Leaks - Use Column Oven check_system->solution_system end_node Problem Resolved solution_column->end_node solution_mobile_phase->end_node solution_system->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Sample_Preparation_Workflow start Start: Sample homogenize 1. Homogenize Sample start->homogenize extract 2. Liquid-Liquid Extraction homogenize->extract spe_cleanup 3. Solid-Phase Extraction (SPE) Clean-up extract->spe_cleanup evaporate 4. Evaporate to Dryness spe_cleanup->evaporate reconstitute 5. Reconstitute in Mobile Phase evaporate->reconstitute filter 6. Filter (0.45 µm) reconstitute->filter inject Inject into HPLC filter->inject

Caption: A typical sample preparation workflow for this compound analysis.

References

Technical Support Center: Bitertanol Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in Bitertanol residue analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound residues, offering potential causes and solutions to mitigate matrix effects.

Issue Potential Cause Troubleshooting Steps
Poor Recovery of this compound Ion Suppression: Co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal.[1][2][3]1. Optimize Sample Preparation:     a. Implement or enhance cleanup steps in your extraction protocol (e.g., QuEChERS with different sorbents) to remove interfering matrix components.[4][5]     b. Dilute the sample extract to reduce the concentration of matrix components. A dilution factor of 15 to 40-fold can significantly reduce ion suppression.[1][6] 2. Modify Chromatographic Conditions:     a. Adjust the gradient elution profile to improve separation between this compound and interfering compounds.[1] 3. Use Matrix-Matched Calibration:     a. Prepare calibration standards in a blank matrix extract that is similar to the sample matrix to compensate for signal suppression.[7][8]
Signal Enhancement Matrix-Induced Enhancement: In Gas Chromatography (GC), non-volatile matrix components can coat the injection port and column, preventing the thermal degradation of analytes and leading to an artificially high signal.[2][9]1. Use Analyte Protectants:     a. Add analyte protectants to both sample extracts and calibration standards to create a consistent enhancement effect.[7][10] 2. Optimize GC Inlet Parameters:     a. Use a fresh, deactivated liner and optimize the injection temperature to minimize interactions between the analyte and active sites.[9] 3. Employ Matrix-Matched Calibration:     a. As with ion suppression, matrix-matched standards can help to accurately quantify this compound in the presence of signal enhancement.[2]
Inconsistent or Irreproducible Results Variable Matrix Composition: Differences in the composition of the sample matrix between samples can lead to varying degrees of matrix effects.[1][11]1. Standardize Sample Collection and Preparation:     a. Ensure a consistent and homogenized sample is used for extraction. 2. Implement Robust Quality Control:     a. Analyze quality control (QC) samples with known concentrations of this compound in a representative matrix alongside every batch of samples to monitor method performance. 3. Use Isotope-Labeled Internal Standards:     a. If available, a stable isotope-labeled internal standard for this compound can co-elute and experience similar matrix effects, providing a more accurate quantification.
Peak Shape Distortion Co-eluting Interferences: High concentrations of matrix components can affect the chromatographic peak shape of this compound.[12][13]1. Improve Chromatographic Separation:     a. Test different stationary phases or mobile phase compositions to resolve this compound from interfering peaks.[14] 2. Enhance Sample Cleanup:     a. Utilize more selective solid-phase extraction (SPE) sorbents to remove compounds that are structurally similar to this compound or that have high affinity for the analytical column.

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of this compound residue analysis?

Matrix effects are the alteration of the analytical signal of a target analyte (this compound) due to the co-eluting components of the sample matrix.[4] These effects can manifest as either signal suppression (decrease in signal) or signal enhancement (increase in signal), leading to inaccurate quantification of the analyte.[1][2][7]

2. How can I determine if my analysis is affected by matrix effects?

You can assess matrix effects by comparing the response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significant difference in the signal indicates the presence of matrix effects.[2][3] The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value < 100% indicates signal suppression, while a value > 100% suggests signal enhancement. A matrix effect between 80% and 120% is often considered acceptable.[7]

3. What is the QuEChERS method and how does it help with matrix effects?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique in pesticide residue analysis.[9] It involves an extraction step with a solvent (typically acetonitrile) and a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents. The cleanup step is crucial for removing many interfering matrix components, thereby reducing matrix effects.[4][5]

4. When should I use matrix-matched calibration versus solvent-based calibration?

Solvent-based calibration is suitable when matrix effects are negligible. However, if significant matrix effects are observed, matrix-matched calibration is recommended.[2][7] This involves preparing calibration standards in a blank matrix extract that has been processed in the same way as the samples. This approach helps to compensate for the signal suppression or enhancement caused by the matrix.[8]

5. Can dilution of my sample extract eliminate matrix effects?

Diluting the sample extract can be a simple and effective strategy to reduce matrix effects.[1][6] By lowering the concentration of co-eluting matrix components, their impact on the ionization of this compound is minimized. However, it's important to ensure that the diluted concentration of this compound remains above the limit of quantitation (LOQ) of the analytical method.[15]

Experimental Protocols

Generic QuEChERS Protocol for this compound Analysis

This protocol provides a general workflow for the extraction and cleanup of this compound from a complex matrix. Optimization may be required based on the specific matrix.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Homogenize Sample B 2. Weigh 10-15g of sample into a 50 mL centrifuge tube A->B C 3. Add 10 mL of acetonitrile B->C D 4. Add QuEChERS extraction salts (e.g., MgSO4, NaCl) C->D E 5. Shake vigorously for 1 minute D->E F 6. Centrifuge at >3000 rcf for 5 minutes E->F G 7. Transfer supernatant to a d-SPE tube F->G H 8. d-SPE tube contains MgSO4 and PSA (and C18 or GCB if needed) G->H I 9. Vortex for 30 seconds H->I J 10. Centrifuge at >3000 rcf for 5 minutes I->J K 11. Take an aliquot of the supernatant J->K L 12. Filter through a 0.22 µm filter K->L M 13. Analyze by LC-MS/MS or GC-MS/MS L->M

Caption: QuEChERS workflow for this compound residue analysis.

Logical Workflow for Troubleshooting Matrix Effects

This diagram outlines a systematic approach to identifying and mitigating matrix effects in your analytical method.

G cluster_mitigation Mitigation Strategies start Start Analysis dev Method Development/ Validation start->dev assess_me Assess Matrix Effects (Post-extraction spike vs. Solvent) dev->assess_me me_sig Significant Matrix Effect? assess_me->me_sig no_me Proceed with Solvent Calibration me_sig->no_me No dilute Dilute Sample Extract me_sig->dilute Yes end Routine Analysis no_me->end cleanup Optimize Sample Cleanup (e.g., different d-SPE sorbents) dilute->cleanup chrom Modify Chromatography cleanup->chrom mmc Use Matrix-Matched Calibration chrom->mmc mmc->assess_me Re-assess

References

Technical Support Center: Enhancing the Stability of Bitertanol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address stability challenges encountered during the formulation of Bitertanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A1: The primary degradation pathway for this compound is photolysis, especially when exposed to UV light. It is generally stable against hydrolysis in aqueous solutions with a pH range of 4 to 9.[1] Under UV exposure, it can degrade into major products such as 4-Hydroxybiphenyl and 1,2,4-triazole. Thermal degradation can also occur under high-temperature storage conditions.

Q2: Which formulation types are most common for this compound and what are their inherent stability challenges? A2: this compound is commonly formulated as Wettable Powders (WP) and Suspension Concentrates (SC), also known as flowables.[2]

  • Wettable Powders (WP): Challenges include potential dustiness, which poses inhalation risks, and poor dispersion if not formulated correctly, leading to clumping and nozzle blockage.[3][4] Physical stability, such as caking during storage, can also be an issue.

  • Suspension Concentrates (SC): These water-based formulations face challenges like crystal growth of the active ingredient, sedimentation (settling of solid particles), and changes in viscosity over time, all of which can affect shelf-life and performance.[1][5]

Q3: What general strategies can enhance the stability of this compound in formulations? A3: Key strategies include:

  • Photoprotection: Utilizing UV-absorbing agents or, more effectively, microencapsulating the this compound particles to create a physical barrier against UV radiation.[6]

  • Physical Stabilization of SCs: Incorporating appropriate wetting and dispersing agents to prevent particle agglomeration, and using rheology modifiers like xanthan gum to create a stable suspension that prevents settling.[5][7]

  • Physical Stabilization of WPs: Selecting high-quality inert carriers and effective wetting/dispersing agents to ensure rapid wetting and uniform suspension when mixed with water.[3]

  • Chemical Stabilization: Using buffers to maintain an optimal pH and avoiding excipients or tank-mix partners that are known to be incompatible with triazole fungicides.[8][9]

Q4: What is the goal of an accelerated stability study? A4: An accelerated stability study uses exaggerated storage conditions, such as elevated temperature, to speed up chemical degradation and physical changes.[10] The goal is to predict the long-term shelf-life of a formulation in a much shorter timeframe, typically within weeks, rather than years.[11] This allows for faster screening of different formulation prototypes.

Troubleshooting Guides

Guide 1: Wettable Powder (WP) Formulation Issues
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Wettability / Clumping on mixing - Inadequate or incorrect wetting agent. - Hydrophobic nature of this compound or carrier. - Caking of powder due to moisture absorption during storage.1. Verify Wetting Agent: Ensure the wetting agent is anionic and used at the recommended concentration (typically 1-2%).[12] 2. Optimize Carrier: Use a highly porous, inert carrier like silica or specific clays. 3. Improve Mixing: Prepare a slurry by mixing the WP with a small amount of water before adding it to the main spray tank.[4] 4. Packaging: Store the formulation in moisture-proof packaging.
Poor Suspensibility / Rapid Settling - Ineffective or insufficient dispersing agent. - Incorrect particle size of this compound or carrier. - Incompatibility with tank-mix partners (e.g., high-electrolyte fertilizers).1. Select Dispersant: Use a robust dispersing agent like a naphthalene sulfonate condensate at 2-5% concentration.[12] 2. Particle Size Control: Ensure the active ingredient is milled to a median particle size of <5 µm. 3. Conduct Jar Test: Before tank-mixing, perform a compatibility test in a small jar to check for flocculation or rapid settling.[8]
Caking During Storage - High humidity and/or temperature during storage. - Hygroscopic nature of the inert filler/carrier. - Compaction of the powder.1. Select Non-Hygroscopic Carrier: Choose carriers with low moisture absorption. 2. Add Anti-caking Agent: Incorporate a small amount of silica-based anti-caking agent. 3. Control Storage Conditions: Store in a cool, dry place.
Guide 2: Suspension Concentrate (SC) Formulation Issues
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Sedimentation / Settling - Insufficient viscosity. - Ineffective suspension system. - Particle agglomeration (flocculation).1. Optimize Rheology Modifier: Add or increase the concentration of a thickener like xanthan gum to build viscosity and yield stress, which holds particles in suspension.[5] 2. Improve Dispersion: Ensure adequate wetting and dispersing agents are used to keep particles separated.[7] 3. Check Particle Size: A smaller, uniform particle size (<5 µm) is less prone to rapid settling.[13]
Crystal Growth - Partial solubility of this compound in the aqueous phase, especially at elevated temperatures. - Ostwald ripening (growth of larger crystals at the expense of smaller ones).1. Minimize Water Solubility: While this compound's solubility is low, ensure no co-solvents are present that might increase it. 2. Add Crystal Growth Inhibitor: Incorporate specific polymers or surfactants that adsorb to the crystal surface and inhibit further growth. Anionic blends can be effective.[13] 3. Control Particle Size: A narrow particle size distribution can reduce the driving force for Ostwald ripening.
Phase Separation (Syneresis) - Breakdown of the suspension network. - Poor interaction between the thickener, dispersant, and active ingredient.1. Verify Excipient Compatibility: Ensure the chosen dispersant and rheology modifier are compatible and work synergistically.[7] 2. Adjust Thickener Concentration: Optimize the concentration of the rheology modifier. 3. Homogenization: Ensure thorough high-shear mixing during production to form a stable, uniform network.
High Viscosity / Poor Flowability - Excessive concentration of rheology modifier. - Flocculation of particles leading to a structured network. - Swelling of clay-based thickeners.1. Reduce Thickener: Lower the concentration of the rheology modifier. 2. Improve Dispersion: Add more dispersing agent to break up flocculates. This often significantly reduces viscosity.[7] 3. Temperature Control: Note that viscosity is temperature-dependent; test flowability at various relevant temperatures.[14]

Quantitative Data Summary

The following tables present illustrative data on the stability of this compound in different formulation types under accelerated storage conditions. Note: These values are representative examples to demonstrate stability-enhancing principles.

Table 1: Chemical Stability of this compound (40% AI) in Different Formulations (Condition: Accelerated Storage at 54°C for 14 Days)

Formulation TypeStabilizing Agent(s)Initial AI Content (%)Final AI Content (%)Degradation (%)
Unformulated TechnicalNone40.035.212.0%
Wettable Powder (WP)Standard Wetting/Dispersing Agents40.039.02.5%
Suspension Concentrate (SC)Standard Wetting/Dispersing/Suspending Agents40.038.63.5%
Enhanced SC Above + UV Protectant & Crystal Growth Inhibitor 40.0 39.4 1.5%
Enhanced SC (Encapsulated) Microencapsulated AI + Suspending Agents 40.0 39.8 0.5%

Table 2: Physical Stability of this compound Suspension Concentrate (400 g/L) (Condition: Accelerated Storage at 54°C for 14 Days)

Formulation ComponentSuspensibility (%)Viscosity (mPa·s)Sedimentation
Initial (Day 0) 98350None
Final (Day 14) - No Rheology Modifier 65150Hard Cake
Final (Day 14) - With Xanthan Gum 95340Soft/No Sediment

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Formulations

Objective: To evaluate the chemical and physical stability of a this compound formulation under elevated temperature conditions to predict its long-term shelf life.

Methodology:

  • Initial Analysis (Time 0):

    • Take a representative sample of the freshly prepared this compound formulation.

    • Analyze for active ingredient (AI) concentration using a validated HPLC method (see Protocol 2). This is the initial (100%) value.

    • Assess and record all relevant physical properties:

      • For WP: Appearance, pH of a 1% dispersion, and suspensibility (e.g., CIPAC MT 184).

      • For SC: Appearance, pH, viscosity, pourability, and suspensibility (e.g., CIPAC MT 184).

  • Storage:

    • Place a sufficient amount of the formulation in its intended commercial packaging.

    • Store the packages in a calibrated oven at a constant temperature of 54 ± 2°C .[11]

  • Final Analysis (Time 14 Days):

    • After 14 days, remove the packages from the oven and allow them to equilibrate to room temperature (approx. 20-25°C) for 24 hours.

    • Visually inspect the packaging for any signs of corrosion, leakage, or deformation.

    • Re-homogenize the sample according to its type (e.g., by inverting the container for an SC).

    • Repeat all chemical (AI concentration) and physical analyses performed at Time 0.

  • Evaluation:

    • Calculate the percentage degradation of this compound: [(Initial Conc. - Final Conc.) / Initial Conc.] * 100.

    • Compare the physical properties before and after storage. A stable formulation should show minimal changes and continue to meet specifications. For example, a decrease in AI content of >3-5% is often considered significant.

Protocol 2: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in a formulation sample.

Methodology:

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 90:10 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 282 nm.[7]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Accurately weigh ~25 mg of analytical grade this compound standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to create a stock solution.

    • Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh an amount of formulation equivalent to ~25 mg of this compound into a 50 mL volumetric flask.

    • Add ~40 mL of methanol and sonicate for 15 minutes to extract the AI.

    • Dilute to volume with methanol and mix thoroughly.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analysis and Calculation:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample solution.

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Protocol 3: Microencapsulation of this compound for Enhanced Photostability

Objective: To encapsulate this compound within a polymer shell to protect it from UV degradation, using an oil-in-water emulsion solvent evaporation method.

Methodology:

  • Prepare Organic Phase (Oil Phase):

    • In a glass beaker, dissolve 1 gram of this compound and 2 grams of a wall material polymer (e.g., Poly(methyl methacrylate) - PMMA) in 20 mL of a volatile organic solvent (e.g., dichloromethane).[6] This solvent must be immiscible with water.

    • Stir with a magnetic stirrer until all components are fully dissolved.

  • Prepare Aqueous Phase (Water Phase):

    • In a larger beaker, prepare 100 mL of a 1% w/v aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA). The PVA will prevent the oil droplets from coalescing.

  • Form Primary Emulsion (o/w):

    • While stirring the aqueous phase at high speed (e.g., 1000-2000 rpm) with an overhead stirrer or homogenizer, slowly pour the organic phase into the aqueous phase.

    • Continue homogenization for 5-10 minutes to form a fine oil-in-water emulsion. The droplet size will determine the final microcapsule size.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and continue stirring at a lower speed (e.g., 300-400 rpm) at room temperature for 4-6 hours.

    • This allows the dichloromethane to slowly evaporate from the oil droplets, causing the polymer to precipitate and form a solid shell around the this compound core.

  • Harvest and Wash Microcapsules:

    • Once the solvent has evaporated, collect the hardened microcapsules by filtration or centrifugation.

    • Wash the collected microcapsules several times with deionized water to remove residual PVA.

    • Dry the microcapsules in a desiccator or a low-temperature oven (e.g., 40°C).

  • Characterization:

    • Confirm successful encapsulation using Scanning Electron Microscopy (SEM) to visualize the microcapsules.

    • Determine encapsulation efficiency by dissolving a known mass of microcapsules, extracting the this compound, and quantifying it via HPLC.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation & Initial Analysis (Day 0) cluster_storage 2. Accelerated Storage cluster_final 3. Final Analysis & Evaluation prep Prepare Formulation (WP or SC) sample_t0 Take Initial Sample prep->sample_t0 store Store in Package at 54°C for 14 Days prep->store chem_t0 Analyze AI Content (HPLC) sample_t0->chem_t0 phys_t0 Assess Physical Properties (Viscosity, Suspensibility, etc.) sample_t0->phys_t0 equil Equilibrate to Room Temperature store->equil sample_t14 Take Final Sample equil->sample_t14 chem_t14 Analyze AI Content (HPLC) sample_t14->chem_t14 phys_t14 Assess Physical Properties sample_t14->phys_t14 eval Evaluate Data: - Calculate % Degradation - Compare Physical Properties chem_t14->eval phys_t14->eval

Caption: Workflow for an accelerated stability study of a this compound formulation.

Troubleshooting_Logic start Formulation Instability Observed q_type What is the formulation type? start->q_type wp_issue WP Issue: - Caking - Poor Wetting - Poor Suspension q_type->wp_issue Wettable Powder (WP) sc_issue SC Issue: - Sedimentation - Crystal Growth - Phase Separation q_type->sc_issue Suspension Conc. (SC) q_wp What is the specific WP problem? wp_issue->q_wp q_sc What is the specific SC problem? sc_issue->q_sc sol_caking Solution: - Check Carrier - Use Anti-caking Agent - Improve Packaging q_wp->sol_caking Caking / Moisture sol_wetting Solution: - Optimize Wetting Agent - Prepare Slurry First q_wp->sol_wetting Wetting / Dispersion sol_sediment Solution: - Optimize Rheology Modifier - Improve Dispersant System q_sc->sol_sediment Sedimentation / Separation sol_crystal Solution: - Add Crystal Growth Inhibitor - Control Particle Size q_sc->sol_crystal Crystal Growth

Caption: Decision tree for troubleshooting common this compound formulation issues.

Degradation_Pathway cluster_factors Degradation Factors cluster_products Degradation Products cluster_solutions Stabilization Strategies This compound This compound HPB 4-Hydroxybiphenyl This compound->HPB Major Pathway Triazole 1,2,4-Triazole This compound->Triazole Major Pathway Other Other Formulation- Specific Byproducts This compound->Other Minor Pathway UV UV Light (Photolysis) UV->this compound Encap Microencapsulation UV->Encap Package Opaque Packaging UV->Package Temp High Temp. (Thermal) Temp->this compound Storage Controlled Storage Temp->Storage Chem Chemical Incompatibility (e.g., extreme pH) Chem->this compound Buffer Use of Buffers Chem->Buffer

Caption: Relationship between degradation factors, products, and stabilization strategies.

References

Technical Support Center: Bitertanol Detection at Low Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the detection of bitertanol, a widely used triazole fungicide, at low concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low recovery of this compound from my samples. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. This compound is commonly extracted using acetone/water mixtures followed by liquid-liquid partitioning with dichloromethane.[1] Ensure the solvent ratios are accurate and that the homogenization or shaking process is vigorous enough for thorough extraction. For complex matrices, consider using techniques like Chem-Elut to improve extraction efficiency.[1]

  • Analyte Loss During Clean-up: this compound analysis often requires extensive clean-up steps to remove interfering matrix components, which can lead to analyte loss.[1]

    • Solid-Phase Extraction (SPE): If using SPE cartridges (e.g., anion-exchange and aminopropyl bonded silica), ensure the cartridge has been properly conditioned and that the elution solvent is appropriate for this compound.[2] Incomplete elution will result in low recovery.

    • Gel Permeation Chromatography (GPC): When using GPC for clean-up of fatty samples, verify that the column is properly calibrated for the molecular weight of this compound to prevent it from being eluted with the high molecular weight interferences.[1]

  • Sample pH: The pH of the sample and extraction solvents can influence the recovery of this compound. Ensure the pH is optimized for your specific sample matrix and extraction method.

  • Storage Stability: this compound residues may degrade in stored analytical samples. It is crucial to analyze samples as soon as possible after collection or to ensure they are stored under validated conditions to maintain residue stability.[1]

Q2: My chromatograms show significant matrix effects, making it difficult to accurately quantify this compound at low concentrations. How can I mitigate this?

A2: Matrix effects, the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, are a common challenge in trace analysis. Here are strategies to minimize their impact:

  • Enhanced Clean-up: The most direct way to reduce matrix effects is to improve the clean-up procedure to remove more of the interfering components. Consider multi-step clean-up protocols, such as a combination of liquid-liquid partitioning and solid-phase extraction.[1]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and clean-up procedure as your samples. This helps to compensate for signal suppression or enhancement. A study on this compound stereoisomers successfully used matrix-matched calibration curves for analysis in apple, pear, tomato, cucumber, and soil.[3][4]

  • Isotope Dilution Mass Spectrometry (IDMS): If using a mass spectrometry-based method, employing a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects and variations in instrument response.

  • Chromatographic Separation: Optimize your chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve better separation of this compound from co-eluting matrix components.

Q3: What is the most sensitive method for detecting this compound at very low concentrations?

A3: The sensitivity of this compound detection depends on the analytical technique and the sample matrix.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered one of the most sensitive and selective methods for the determination of this compound residues.[1] It provides low limits of detection and confirmation of the analyte's identity.

  • HPLC with Fluorescence Detection: High-performance liquid chromatography (HPLC) with fluorescence detection can also offer high sensitivity for this compound analysis.[1]

  • Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD): GC-NPD is a commonly used method for this compound determination and can achieve low limits of detection.[1][5]

  • Immunoassays: For rapid screening, a gold immunochromatographic assay (GICA) has been developed for the visual detection of this compound in food samples with good sensitivity.[6]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and recovery rates for this compound in various matrices as reported in the literature.

Table 1: Limits of Detection (LOD) for this compound

Analytical MethodMatrixLimit of Detection (LOD)Reference
GC with Nitrogen-Selective DetectorPlant materials, Animal products0.01-0.05 mg/kg[1]
GC with Ion Trap or NPDNon-fatty and fatty foods0.05 mg/kg[1]
Thin-Layer Chromatography with UV DetectionGround and drinking water0.05 µg/L[1]
HPLC with Fluorescence DetectionRaw and processed plant commodities0.02 mg/kg[1]
HPLC with Fluorescence DetectionBeverages0.002 mg/kg[1]
LC-MS/MSWheat forage, grain, and straw0.05 mg/kg[1]
Gold Immunochromatographic Assay (GICA)Cucumber0.06 mg/kg[6]
Gold Immunochromatographic Assay (GICA)Tomato0.18 mg/kg[6]
HPLC with Fluorescence DetectionStrawberries0.01 µg/g[2]

Table 2: Recovery Rates for this compound

Analytical MethodMatrixFortification LevelsRecovery Rate (%)Reference
GC with Nitrogen-Selective DetectorPlant and animal commoditiesNot specified70-110[1]
GC with Ion Trap or NPDNon-fatty and fatty foodsNot specified90-100[1]
Method for total this compoundBovine and poultry tissues, milk, eggs0.05, 0.1, 0.5, 2 mg/kg60-120[1]
Thin-Layer Chromatography with UV DetectionGround and drinking waterNot specified85-116[1]
HPLC with Fluorescence DetectionVarious commodities0.002 to 20 mg/kg65-105[1]
HPLC (Stereoisomer analysis)Apple, pear, tomato, cucumber, soil0.02-10 mg/L74.6-101.0[3][4]
Gold Immunochromatographic Assay (GICA)Cucumber, TomatoSpiked samples84.3-114.1[6]
GC Method (Modified Method 54166)Banana pulp0.1 and 0.2 ppm78-88[5]
GC Method (Modified Method 54166)Banana peel0.1 and 0.2 ppm70-98[5]
HPLC with Fluorescence DetectionStrawberries0.05, 0.25, 0.5, 1.0 µg/g92.1-99.1[2]

Experimental Protocols

1. General Protocol for this compound Analysis in Plant Material using GC-NPD

This protocol is a generalized procedure based on common methodologies.[1]

  • Extraction:

    • Homogenize a representative sample (e.g., 50 g) with an acetone/water mixture (e.g., 2:1 v/v).

    • Filter the homogenate and rinse the filter cake with additional acetone/water.

    • Combine the filtrates.

  • Liquid-Liquid Partitioning:

    • Add saturated sodium chloride solution and dichloromethane to the filtrate in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the dichloromethane (lower) layer.

    • Repeat the partitioning of the aqueous layer with fresh dichloromethane.

    • Combine the dichloromethane extracts.

  • Clean-up (Gel Permeation Chromatography - GPC):

    • Concentrate the combined organic phase.

    • Inject the concentrated extract onto a GPC system calibrated for this compound to separate it from high molecular weight interferences.

    • Collect the fraction containing this compound.

  • Determination:

    • Concentrate the collected fraction and reconstitute in a suitable solvent (e.g., ethyl acetate).

    • Inject an aliquot into a gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD).

    • Quantify the this compound concentration by comparing the peak area to that of a calibration curve prepared with known standards.

2. Protocol for this compound Stereoisomer Analysis in Fruits and Soil by HPLC

This protocol is based on a method developed for the simultaneous analysis of four this compound stereoisomers.[3][4]

  • Extraction:

    • Homogenize the sample (e.g., 10 g of fruit or 5 g of soil) with acetonitrile.

    • Add anhydrous magnesium sulfate and sodium chloride, and shake vigorously.

    • Centrifuge the sample.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Take an aliquot of the supernatant and add primary secondary amine (PSA) sorbent and C18 sorbent.

    • Vortex and then centrifuge.

  • Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered extract into an HPLC system equipped with a chiral column (e.g., Lux Cellulose-1).

    • Use a suitable mobile phase (e.g., a mixture of n-hexane and isopropanol) for the separation of the stereoisomers.

    • Detect the stereoisomers using a UV or mass spectrometer detector.

    • Quantify each stereoisomer using matrix-matched calibration curves.

Visualizations

experimental_workflow_GC_NPD cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_cleanup Clean-up cluster_analysis Analysis homogenization Sample Homogenization (Acetone/Water) filtration Filtration homogenization->filtration partitioning Partitioning with Dichloromethane filtration->partitioning gpc Gel Permeation Chromatography (GPC) partitioning->gpc gc_npd GC-NPD Analysis gpc->gc_npd troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions solution_node solution_node problem Low this compound Recovery cause1 Inefficient Extraction problem->cause1 cause2 Analyte Loss During Clean-up problem->cause2 cause3 Improper Sample pH problem->cause3 cause4 Analyte Degradation problem->cause4 sol1 Optimize Extraction Solvent & Method cause1->sol1 sol2 Validate & Optimize Clean-up Steps cause2->sol2 sol3 Adjust Sample pH cause3->sol3 sol4 Ensure Proper Sample Storage cause4->sol4

References

Technical Support Center: Bitertanol Soil Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting experiments on the impact of soil type on Bitertanol degradation rates.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation rate of this compound in soil?

A1: this compound is generally considered to be non-persistent in soil.[1] The degradation rate, often expressed as a half-life (DT50), can vary significantly depending on the soil type and environmental conditions. Reported half-lives range from less than one day to several weeks. For instance, one study found the half-life to be 14 days in silt loam.[2] Another study reported half-lives of 17 days in loamy sand and 30 days in sandy loam at 22°C.[2]

Q2: How does soil type influence the degradation of this compound?

A2: Soil properties such as texture (the proportion of sand, silt, and clay), organic matter content, and pH are key factors influencing this compound degradation.[3][4] Soils with higher microbial activity and organic matter content generally exhibit faster degradation rates due to increased microbial populations and enzymatic activity.[3][4]

Q3: What is the role of soil organic matter in this compound degradation?

A3: Soil organic matter can both increase and decrease the degradation rate of pesticides. It serves as a nutrient source for microorganisms, which can enhance microbial degradation.[3][4] However, high organic matter can also lead to increased adsorption of this compound to soil particles, potentially reducing its bioavailability for microbial breakdown.[5]

Q4: How does soil pH affect the degradation of this compound?

A4: Soil pH can influence both the chemical and microbial degradation of pesticides.[4] For many pesticides, microbial activity is optimal in a pH range of 6.0-7.0.[4] Extreme pH values can inhibit microbial populations responsible for degradation. Additionally, pH can affect the chemical stability of this compound through hydrolysis.[4]

Q5: What are the major degradation products of this compound in soil?

A5: The primary degradation product of this compound in soil is this compound benzoic acid (BUE 2684).[2] Another identified metabolite is the keto analogue of the parent compound (BUE 1662).[2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No degradation of this compound observed. 1. Sterile soil conditions: The soil may have very low microbial activity. 2. Incorrect analytical method: The method may not be sensitive enough or may be subject to interference. 3. Adsorption to labware: this compound may be adsorbing to the surfaces of the experimental vessels.1. Assess microbial activity: Measure soil respiration or microbial biomass to confirm viable microbial populations. 2. Validate analytical method: Run a method validation with spiked samples to check for recovery and sensitivity. 3. Use appropriate labware: Employ silanized glassware or other low-adsorption materials.
Highly variable degradation rates between replicates. 1. Inhomogeneous soil samples: The soil used in the replicates may not be uniform. 2. Inconsistent moisture levels: Variations in soil moisture can significantly impact microbial activity. 3. Uneven application of this compound: The initial concentration of this compound may differ between replicates.1. Thoroughly mix soil: Ensure the bulk soil sample is well-homogenized before weighing out replicates. 2. Maintain consistent moisture: Carefully control and monitor the water content of each replicate throughout the experiment. 3. Standardize application: Use a precise method to apply the this compound solution evenly to the soil.
Faster than expected degradation. 1. Enhanced microbial degradation: The soil may contain a microbial population adapted to degrading this compound or similar compounds. 2. Abiotic degradation: Factors like photolysis (if exposed to light) or hydrolysis could be contributing to the degradation.1. Use sterile controls: Include autoclaved or gamma-irradiated soil samples to differentiate between biotic and abiotic degradation. 2. Conduct experiments in the dark: To eliminate the possibility of photodegradation.
Slower than expected degradation. 1. Low microbial activity: The soil may have a naturally low microbial population or has been stored improperly. 2. Suboptimal environmental conditions: Temperature, moisture, or pH may not be ideal for microbial degradation. 3. High adsorption: this compound may be strongly bound to soil particles, reducing its availability to microbes.1. Use fresh soil: Collect and use fresh soil samples whenever possible. 2. Optimize conditions: Adjust temperature and moisture to levels known to be favorable for microbial activity (e.g., 20-25°C and 40-60% of water holding capacity). 3. Analyze for bound residues: Use stronger extraction methods to determine the amount of non-extractable this compound.

Data on this compound Degradation Rates in Different Soil Types

Soil TypeTemperature (°C)Half-life (DT50) in daysReference
Loamy Sand2217Brennecke (1982a) cited in FAO report[2]
Sandy Loam2230Brennecke (1982a) cited in FAO report[2]
Loamy Sand970Brennecke (1982a) cited in FAO report[2]
Sandy Loam9179Brennecke (1982a) cited in FAO report[2]
Silt LoamNot Specified14Puhl and Hurley (1979b) cited in FAO report[2]
Various SoilsVarious Conditions9.1 - 86.6 (for stereoisomers)Li et al. (2018)[2]

Experimental Protocols

Protocol: Aerobic Soil Degradation of this compound (based on OECD Guideline 307)

This protocol outlines a general procedure for assessing the aerobic degradation of this compound in soil.

1. Soil Collection and Preparation:

  • Collect fresh soil from the desired location, avoiding areas with recent pesticide application.

  • Pass the soil through a 2 mm sieve to remove large debris and ensure homogeneity.

  • Determine the soil's physicochemical properties, including texture, pH, organic carbon content, and water holding capacity (WHC).

  • Pre-incubate the soil at the test temperature for 7-14 days to allow microbial populations to stabilize.

2. Preparation of Test Substance and Application:

  • Prepare a stock solution of this compound (radiolabeled or non-radiolabeled) in a suitable solvent.

  • Apply the this compound solution to the soil samples to achieve the desired final concentration. The application should be done as evenly as possible.

  • Allow the solvent to evaporate in a fume hood.

3. Incubation:

  • Place the treated soil samples into incubation vessels (e.g., biometer flasks).

  • Adjust the soil moisture to 40-60% of the WHC.

  • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

  • Maintain aerobic conditions by ensuring adequate airflow.

  • Include traps for volatile organics and CO2 if using radiolabeled this compound to determine mineralization.

4. Sampling and Analysis:

  • Collect triplicate soil samples at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture).

  • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).[6]

5. Data Analysis:

  • Calculate the concentration of this compound and its degradation products at each time point.

  • Determine the degradation kinetics and calculate the half-life (DT50) and the time for 90% degradation (DT90) using appropriate kinetic models (e.g., first-order kinetics).

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Soil_Collection 1. Soil Collection & Sieving Soil_Characterization 2. Soil Characterization (pH, OM, Texture) Soil_Collection->Soil_Characterization Pre_Incubation 3. Pre-incubation (7-14 days) Soil_Characterization->Pre_Incubation Application 4. This compound Application Pre_Incubation->Application Incubation 5. Incubation (Dark, Controlled T & M) Application->Incubation Sampling 6. Time-course Sampling Incubation->Sampling Extraction 7. Solvent Extraction Sampling->Extraction HPLC_Analysis 8. HPLC Analysis Extraction->HPLC_Analysis Data_Analysis 9. Data Analysis (DT50, DT90) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a this compound soil degradation study.

Factors_Influencing_Degradation cluster_soil Soil Properties cluster_environmental Environmental Conditions cluster_microbial Microbial Factors Bitertanol_Degradation This compound Degradation Soil_Type Soil Type (Texture) Soil_Type->Bitertanol_Degradation influences Organic_Matter Organic Matter Organic_Matter->Bitertanol_Degradation influences pH pH pH->Bitertanol_Degradation influences Temperature Temperature Temperature->Bitertanol_Degradation influences Moisture Moisture Moisture->Bitertanol_Degradation influences Microbial_Activity Microbial Activity & Biomass Microbial_Activity->Bitertanol_Degradation drives

Caption: Key factors influencing the degradation rate of this compound in soil.

References

Technical Support Center: Bioremediation of Bitertanol-Contaminated Sites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioremediation of sites contaminated with the fungicide bitertanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioremediation strategies for this compound contamination?

A1: The primary bioremediation strategies for this compound, a triazole fungicide, involve microbial degradation, phytoremediation, and enzymatic treatment. Microbial degradation utilizes bacteria and fungi to break down the contaminant. Phytoremediation employs plants to absorb, accumulate, and/or degrade this compound. Enzymatic treatment involves the use of specific enzymes to transform this compound into less toxic compounds.

Q2: What are the known microbial degradation products of this compound?

A2: In mammalian systems, the main metabolite of this compound is p-hydroxythis compound. Environmental transformation products can include 4-[2-hydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butoxyl)-benzoic acid, 1,2,4-triazole acetic-acid, triazole alanine, and 1,2,4-triazole[1]. The complete mineralization to CO2 has also been observed in soil studies[2].

Q3: Are there specific microorganisms identified for this compound degradation?

A3: While specific bacterial or fungal strains that exclusively degrade this compound are not extensively documented in publicly available literature, studies on other triazole fungicides have identified potential candidates. Genera such as Bacillus, Pseudomonas, Klebsiella, and Citrobacter have been shown to degrade other triazole fungicides and could be promising for this compound bioremediation[3][4]. Further screening and isolation from this compound-contaminated sites are recommended to identify highly efficient degrading strains.

Q4: What is the persistence of this compound in the environment?

A4: this compound is considered non-persistent in soil, with a typical aerobic soil degradation half-life (DT₅₀) of around 23 days, and a laboratory DT₅₀ at 20°C of 8.5 days[5]. However, it is very persistent in water[5]. The half-lives of its four stereoisomers in different soils can range from 9.1 to 86.6 days[6].

Q5: What analytical methods are suitable for monitoring this compound degradation?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is a common and effective method for the quantitative analysis of this compound and its metabolites in environmental samples[2][7][8].

Troubleshooting Guides

Microbial Degradation Experiments
Problem Potential Cause(s) Troubleshooting Steps
Low or no degradation of this compound 1. Inappropriate microbial strain(s). 2. Suboptimal environmental conditions (pH, temperature, oxygen). 3. Low bioavailability of this compound. 4. Presence of inhibitory substances. 5. Insufficient acclimation period for microorganisms.1. Isolate and screen for indigenous microorganisms from the contaminated site with a history of this compound exposure. Consider using a microbial consortium. 2. Optimize pH (typically near neutral), temperature (mesophilic range, e.g., 25-35°C), and aeration for aerobic degradation. 3. Add a surfactant to increase the solubility and bioavailability of this compound. Ensure adequate mixing of the culture. 4. Analyze the sample for the presence of other toxic compounds that may inhibit microbial activity. 5. Gradually expose the microbial culture to increasing concentrations of this compound to allow for adaptation.
Inconsistent or irreproducible results 1. Inhomogeneous inoculum. 2. Variability in experimental setup. 3. Analytical errors during quantification.1. Ensure the microbial inoculum is well-mixed and has a consistent cell density for each replicate. 2. Standardize all experimental parameters, including media composition, inoculum size, incubation conditions, and sampling times. 3. Validate the analytical method for accuracy, precision, and linearity. Include appropriate quality control samples (blanks, spikes, and duplicates).
Difficulty in isolating this compound-degrading microorganisms 1. Low population of degraders in the source sample. 2. Inadequate enrichment medium. 3. Competition from faster-growing non-degrading microorganisms.1. Use a larger volume of the environmental sample for enrichment. 2. Use a minimal salt medium with this compound as the sole carbon and nitrogen source to selectively enrich for degraders. 3. Add antifungal or antibacterial agents to the enrichment medium to suppress the growth of unwanted microorganisms.
Analytical (HPLC) Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Peak tailing or fronting 1. Column overload. 2. Interactions with active sites on the column. 3. Mismatch between sample solvent and mobile phase.1. Decrease the sample concentration or injection volume. 2. Use a base-deactivated column. Add a competing base to the mobile phase. 3. Dissolve the sample in the initial mobile phase.
Baseline noise or drift 1. Contaminated mobile phase or detector flow cell. 2. Air bubbles in the system. 3. Fluctuations in column temperature.1. Use high-purity solvents and filter the mobile phase. Flush the detector flow cell. 2. Degas the mobile phase. Purge the pump. 3. Use a column oven to maintain a stable temperature.
Poor resolution between this compound and its metabolites 1. Inappropriate mobile phase composition. 2. Unsuitable column. 3. Flow rate is too high.1. Optimize the gradient or isocratic mobile phase composition. 2. Try a column with a different stationary phase or a longer column. 3. Reduce the flow rate to increase the interaction time with the stationary phase.

Data Presentation

Table 1: Degradation Half-life (DT₅₀) of this compound Stereoisomers in Different Environmental Matrices

StereoisomerMatrixConditionDT₅₀ (days)Reference
(1R,2S)-bitertanolTomatoField3.7[4]
(1S,2R)-bitertanolTomatoField4.1[4]
(1R,2R)-bitertanolTomatoField4.1[4]
(1S,2S)-bitertanolTomatoField4.8[4]
Racemic this compoundSoil (Typical)Aerobic23[5]
Racemic this compoundSoil (Lab, 20°C)Aerobic8.5[5]
Four StereoisomersVarious SoilsLab9.1 - 86.6[6]

Experimental Protocols

Protocol 1: Isolation of this compound-Degrading Bacteria

This protocol outlines a method for isolating bacteria capable of degrading this compound from contaminated soil.

1. Enrichment Culture: a. Prepare a Mineral Salt Medium (MSM) containing: (NH₄)₂SO₄ (2.0 g/L), K₂HPO₄ (1.5 g/L), KH₂PO₄ (0.5 g/L), MgSO₄·7H₂O (0.2 g/L), CaCl₂·2H₂O (0.01 g/L), and FeCl₃ (0.01 g/L). Adjust the pH to 7.0. b. Add this compound as the sole carbon source to the MSM at a concentration of 50 mg/L. c. Inoculate 100 mL of the this compound-MSM with 10 g of sieved, this compound-contaminated soil. d. Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7-10 days. e. After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh this compound-MSM and incubate under the same conditions. Repeat this step 3-4 times to enrich for this compound-degrading bacteria.

2. Isolation of Pure Cultures: a. After the final enrichment step, prepare serial dilutions (10⁻¹ to 10⁻⁶) of the culture in sterile saline solution (0.85% NaCl). b. Spread-plate 100 µL of each dilution onto MSM agar plates containing 50 mg/L this compound. c. Incubate the plates at 30°C for 5-7 days and observe for the growth of distinct colonies. d. Pick individual colonies and re-streak onto fresh this compound-MSM agar plates to obtain pure cultures.

3. Identification of Isolates: a. Characterize the pure isolates based on their morphological (colony shape, color, size) and biochemical characteristics. b. For molecular identification, extract genomic DNA from the isolates and amplify the 16S rRNA gene using universal bacterial primers. c. Sequence the amplified PCR product and compare the sequence with a public database (e.g., NCBI BLAST) to identify the bacterial species.

Protocol 2: this compound Degradation Assay in Liquid Culture

This protocol describes a method to assess the degradation of this compound by isolated bacterial strains in a liquid medium.

1. Inoculum Preparation: a. Grow the isolated bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass. b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes), wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

2. Degradation Experiment: a. Prepare 250 mL Erlenmeyer flasks containing 100 mL of MSM supplemented with 50 mg/L of this compound. b. Inoculate the flasks with 1% (v/v) of the prepared bacterial inoculum. c. Prepare a sterile control flask without bacterial inoculum to assess abiotic degradation. d. Incubate the flasks on a rotary shaker at 150 rpm and 30°C in the dark.

3. Sampling and Analysis: a. At regular time intervals (e.g., 0, 1, 3, 5, 7, and 10 days), withdraw 1 mL aliquots from each flask. b. Centrifuge the aliquots to remove bacterial cells. c. Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate). d. Analyze the organic extract for the remaining concentration of this compound using HPLC-UV or LC-MS/MS.

4. Data Analysis: a. Calculate the degradation percentage of this compound at each time point relative to the initial concentration. b. Determine the degradation rate and half-life of this compound by fitting the data to appropriate kinetic models (e.g., first-order kinetics).

Visualizations

Experimental_Workflow_for_Isolation_of_Bitertanol_Degraders cluster_0 Enrichment Phase cluster_1 Isolation & Purification Phase cluster_2 Identification Phase soil_sample This compound-Contaminated Soil Sample enrichment_medium Mineral Salt Medium (MSM) + this compound (50 mg/L) soil_sample->enrichment_medium Inoculate incubation1 Incubate (7-10 days, 30°C, 150 rpm) enrichment_medium->incubation1 subculture Subculture (3-4 times) incubation1->subculture subculture->incubation1 serial_dilution Serial Dilution subculture->serial_dilution Transfer spread_plating Spread Plate on MSM-Bitertanol Agar serial_dilution->spread_plating incubation2 Incubate (5-7 days, 30°C) spread_plating->incubation2 colony_picking Pick Distinct Colonies incubation2->colony_picking re_streaking Re-streak for Purity colony_picking->re_streaking pure_culture Pure Culture of This compound Degrader re_streaking->pure_culture characterization Morphological & Biochemical Tests pure_culture->characterization dna_extraction Genomic DNA Extraction pure_culture->dna_extraction pcr 16S rRNA Gene PCR dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing blast BLAST Analysis sequencing->blast identification Bacterial Identification blast->identification

Caption: Workflow for isolating this compound-degrading bacteria.

Proposed_Bitertanol_Degradation_Pathway This compound This compound hydroxy_this compound p-Hydroxythis compound This compound->hydroxy_this compound Hydroxylation keto_analog Keto-analog of this compound This compound->keto_analog Oxidation triazole_ring_products Triazole Ring Products (e.g., 1,2,4-triazole) This compound->triazole_ring_products Cleavage bitertanol_benzoic_acid This compound Benzoic Acid hydroxy_this compound->bitertanol_benzoic_acid Oxidation ring_cleavage Aromatic Ring Cleavage Products keto_analog->ring_cleavage Further Degradation bitertanol_benzoic_acid->ring_cleavage Further Degradation mineralization CO2 + H2O + Biomass ring_cleavage->mineralization triazole_ring_products->mineralization

Caption: Proposed microbial degradation pathway for this compound. microbial degradation pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of Bitertanol and Other Triazole Fungicides for Scab Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the triazole fungicide bitertanol with other prominent triazoles for the control of scab, a significant fungal disease affecting various crops, notably apples. The information presented is collated from experimental data to aid in research and development efforts.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides, including this compound, function as demethylation inhibitors (DMIs) within the fungal ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, triazoles disrupt the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, ultimately compromising fungal cell membrane integrity and inhibiting fungal growth.[2]

Comparative Efficacy of Triazole Fungicides Against Apple Scab

The following tables summarize quantitative data from various studies comparing the efficacy of this compound and other triazole fungicides in controlling apple scab (Venturia inaequalis).

Table 1: Curative Activity of Triazole Fungicides Against Apple Scab on Leaves

FungicideConcentration (µg/ml)Application Time (hours post-inoculation)Disease Control (%)Reference
This compound 2502484[3]
48-120Equal to Triforine[3]
125 (with adjuvant)up to 72Highly Effective[4]
Fenarimol 37.5up to 72Highly Effective[4]
Etaconazole 15up to 72Highly Effective[4]
Propiconazole Not SpecifiedNot Specified16.9 - 51.5[5]

Note: "Highly Effective" indicates that the treatment prevented the formation of apple scab lesions. The study by Schwabe et al. (1984) noted that applications 120 hours after inoculation resulted in many chlorotic lesions for all tested triazoles.

Table 2: Protective Activity of Triazole Fungicides Against Apple Scab

FungicideConcentration (µg/ml)Application Time (hours pre-inoculation)Disease Control (%)Reference
This compound (with adjuvant)12524-120Decrease faster than captan and mancozeb[4]
Fenarimol 37.524-120Decrease faster than captan and mancozeb[4]
Etaconazole 1524-120Decrease faster than captan and mancozeb[4]

Note: This study highlights that the protective activity of the tested triazoles diminishes more rapidly over time compared to standard protectant fungicides like captan and mancozeb.

Experimental Protocols

The following is a generalized methodology for evaluating the in vivo efficacy of fungicides against apple scab, based on common practices cited in the literature.[6][7][8]

1. Plant Material and Inoculum Preparation:

  • Plants: Young, healthy apple trees (e.g., cultivar 'Golden Delicious') with actively growing shoots are used.[7]

  • Fungal Isolate: A virulent isolate of Venturia inaequalis is cultured on a suitable medium, such as potato dextrose agar (PDA).

  • Inoculum: Conidial suspensions are prepared by washing the surface of the fungal cultures with sterile distilled water containing a wetting agent (e.g., Tween 80). The concentration of the suspension is adjusted to a standard level (e.g., 1 x 10^5 to 5 x 10^5 conidia/ml) using a hemocytometer.[9]

2. Fungicide Application:

  • Preventive (Protective) Application: Fungicide solutions of desired concentrations are sprayed onto the foliage until runoff, typically 24 to 48 hours before inoculation with the pathogen.[9]

  • Curative (Post-infection) Application: Fungicide solutions are applied at specific time points (e.g., 24, 48, 72, 96, 120 hours) after inoculation.[4]

  • Control: A set of plants is treated with a water or a solution containing only the solvent and surfactant used for the fungicides to serve as a negative control.

3. Inoculation and Incubation:

  • The conidial suspension of V. inaequalis is sprayed evenly onto the upper and lower surfaces of the leaves of the test plants.

  • Inoculated plants are then placed in a high-humidity environment (e.g., a mist chamber or covered with plastic bags) at a controlled temperature (e.g., 18-20°C) for a period sufficient to allow for infection (typically 48 hours).[6][10]

  • Following the infection period, the plants are moved to a greenhouse with controlled temperature and photoperiod for disease development.[10]

4. Disease Assessment:

  • After a suitable incubation period (e.g., 14-21 days), the severity of scab on the leaves is assessed visually.

  • Disease severity is often rated on a categorical scale, such as a 0 to 7 scale, where 0 represents no disease symptoms and higher numbers indicate an increasing percentage of leaf area covered by scab lesions.[8][11]

  • The efficacy of the fungicide treatment is calculated based on the reduction in disease severity compared to the untreated control.[11]

Visualizations

Ergosterol Biosynthesis Pathway and Triazole Inhibition

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Triazoles Triazole Fungicides (e.g., this compound) Triazoles->Enzyme Inhibits Enzyme->Ergosterol Demethylation

Caption: Inhibition of ergosterol biosynthesis by triazole fungicides.

Experimental Workflow for Fungicide Efficacy Evaluation

Fungicide_Evaluation_Workflow Start Start: Healthy Apple Seedlings FungicideApp Fungicide Application (Preventive or Curative) Start->FungicideApp Control Control Treatment (No Fungicide) Start->Control Inoculation Inoculation with Venturia inaequalis FungicideApp->Inoculation Control->Inoculation Incubation Incubation in High Humidity Inoculation->Incubation Greenhouse Growth in Greenhouse Incubation->Greenhouse Assessment Disease Severity Assessment Greenhouse->Assessment DataAnalysis Data Analysis & Efficacy Calculation Assessment->DataAnalysis

References

Comparative Efficacy of Bitertanol Stereoisomers: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bitertanol, a broad-spectrum triazole fungicide, is a chiral molecule existing as four distinct stereoisomers. Research has consistently demonstrated significant differences in the fungicidal efficacy and biological activity among these isomers. This guide provides a comprehensive comparison of this compound stereoisomers, supported by experimental data, to inform research and development in the field of antifungal agents. The (1S,2R)-Bitertanol isomer has been identified as the most potent, exhibiting significantly higher fungicidal activity compared to its other stereoisomers.[1][2]

Quantitative Comparison of Fungicidal Activity

The following tables summarize the comparative efficacy of this compound stereoisomers against various pathogenic fungi and their inhibitory effect on the target enzyme, cytochrome P450 14α-demethylase (CYP51).

Table 1: In Vitro Fungicidal Activity (EC50, µg/mL) of this compound Stereoisomers

Fungal Species(1S,2R)-Bitertanol(1R,2S)-Bitertanol(1R,2R)-Bitertanol(1S,2S)-BitertanolRacemic this compoundReference
Botrytis cinerea0.18>180.18>180.18[3]
Alternaria solani0.113.240.524.890.87[1]
Fusarium oxysporum0.085.670.458.231.23[1]
Gibberella zeae0.0618.880.33>201.05[1]
Rhizoctonia solani0.154.120.786.541.56[1]
Sclerotinia sclerotiorum0.227.891.029.872.34[1]
Colletotrichum gloeosporioides0.136.230.887.121.89[1]
Phytophthora infestans0.094.560.675.981.32[1]

Table 2: Inhibition of Botrytis cinerea Spore Germination

StereoisomerInhibitionReference
(1S,2R)-Bitertanol10.2 times greater than (1R,2S)-bitertanol[1][2]

Table 3: Molecular Docking Interaction with CYP51

StereoisomerDistance to Heme Iron (Å)Reference
(1S,2R)-Bitertanol2.5[1][2]
(1R,2S)-Bitertanol3.8[1][2]
(1R,2R)-Bitertanol2.6[1][2]
(1S,2S)-Bitertanol3.8[1][2]

Experimental Protocols

Separation of this compound Stereoisomers

A high-performance liquid chromatography (HPLC) method is employed for the chiral separation of this compound stereoisomers.

  • Instrumentation: HPLC system equipped with a chiral column (e.g., Chiralpak IG).[4]

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 90:10, v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at 282 nm.

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C).

  • Confirmation: The absolute configuration and optical rotation of the separated stereoisomers are confirmed by X-ray diffraction and HPLC tandem circular dichroism detection, respectively.[4][5]

Fungicidal Bioassay: Mycelial Growth Inhibition

This assay determines the concentration of each stereoisomer that inhibits 50% of the mycelial growth (EC50) of a target fungus.

  • Culture Medium: Potato Dextrose Agar (PDA) is commonly used.

  • Procedure:

    • A stock solution of each this compound stereoisomer is prepared in a suitable solvent (e.g., acetone).

    • Serial dilutions of each stereoisomer are made and added to the molten PDA medium to achieve a range of final concentrations.

    • The PDA medium containing the test compound is poured into sterile Petri dishes.

    • A mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus is placed at the center of each plate.

    • Plates are incubated at an optimal temperature for the specific fungus (e.g., 25 ± 1°C) for a defined period.

    • The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing no fungicide.

    • The EC50 value is determined by probit analysis of the dose-response data.

Fungicidal Bioassay: Spore Germination Inhibition

This assay evaluates the effect of the stereoisomers on the germination of fungal spores.

  • Spore Suspension: Spores of the target fungus (e.g., Botrytis cinerea) are harvested from a sporulating culture and suspended in a suitable germination medium (e.g., potato-glucose broth).[6]

  • Procedure:

    • Aliquots of the spore suspension are added to the wells of a microtiter plate.

    • Each this compound stereoisomer is added to the wells at various concentrations.

    • The plate is incubated under conditions conducive to spore germination (e.g., 20°C for 24 hours).[7]

    • The percentage of germinated spores is determined by microscopic examination.

    • The concentration of the compound that inhibits 50% of spore germination is calculated.

CYP51 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the this compound stereoisomers on the target enzyme, CYP51.

  • Enzyme Source: Recombinantly expressed fungal CYP51 (e.g., from Candida albicans expressed in Saccharomyces cerevisiae).[8]

  • Substrate: A fluorescent probe that is a substrate for CYP51.

  • Procedure:

    • The recombinant CYP51 enzyme is incubated with varying concentrations of each this compound stereoisomer in a buffer solution.

    • The fluorescent substrate is added to initiate the reaction.

    • The rate of the enzymatic reaction is measured by monitoring the change in fluorescence over time using a microplate reader.

    • The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined from the dose-response curve.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound inhibits the ergosterol biosynthesis pathway in fungi by targeting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylation (CYP51) This compound This compound Stereoisomers This compound->Lanosterol Inhibits CYP51 Inhibition Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for the comparative efficacy assessment of this compound stereoisomers.

G cluster_workflow Experimental Workflow start Start: Racemic this compound separation Chiral HPLC Separation start->separation isomers Isolated Stereoisomers (1S,2R), (1R,2S) (1R,2R), (1S,2S) separation->isomers bioassays Fungicidal Bioassays isomers->bioassays enzyme_assay CYP51 Inhibition Assay (IC50) isomers->enzyme_assay mycelial Mycelial Growth Inhibition (EC50) bioassays->mycelial spore Spore Germination Inhibition bioassays->spore data_analysis Data Analysis & Comparison mycelial->data_analysis spore->data_analysis enzyme_assay->data_analysis conclusion Conclusion: Efficacy Ranking data_analysis->conclusion

References

Comparative Toxicity Analysis of Bitertanol and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of the fungicide Bitertanol and its principal metabolites. The information herein is intended to support research and development activities by offering a concise overview of their relative toxicities, mechanisms of action, and the experimental protocols used for their assessment. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided.

Executive Summary

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the available quantitative toxicity data for this compound and its metabolite, 1,2,4-triazole.

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg bw)NOAEL (mg/kg bw/day)
This compound RatOral>50002.5 (chronic, dog)
MouseOral>500025 (chronic, mouse)
DogOral>50001 (chronic, dog)
1,2,4-Triazole RatOral165016 (reproductive)
RabbitDermal>200 and <200030 (developmental)

Note: Specific LD50 and NOAEL values for p-hydroxythis compound, this compound acid, and p-hydroxythis compound acid are not available in the reviewed literature. It is generally understood that hydroxylation and carboxylation are metabolic steps that facilitate detoxification and excretion, suggesting these metabolites are likely less toxic than this compound.

Mechanism of Action and Signaling Pathways

The primary mode of action for this compound is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial in the sterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. In mammals, this pathway leads to the production of cholesterol. Inhibition of this pathway can lead to a deficiency in essential sterols and an accumulation of precursor molecules, which can be cytotoxic.

The metabolite 1,2,4-triazole does not share this primary mechanism of action but exhibits its own distinct toxicity profile, including neurotoxicity.

This compound Metabolic Pathway

The following diagram illustrates the metabolic conversion of this compound in mammals.

Bitertanol_Metabolism This compound This compound p_hydroxythis compound p-hydroxythis compound This compound->p_hydroxythis compound Hydroxylation bitertanol_acid This compound Acid This compound->bitertanol_acid Oxidation triazole 1,2,4-Triazole This compound->triazole Cleavage p_hydroxybitertanol_acid p-hydroxythis compound acid p_hydroxythis compound->p_hydroxybitertanol_acid Oxidation

Caption: Metabolic pathway of this compound.

This compound Mechanism of Toxicity: Inhibition of Sterol Biosynthesis

This diagram outlines the signaling pathway affected by this compound's inhibition of CYP51.

Sterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Cholesterol Cholesterol CYP51->Cholesterol Disruption Disruption of Membrane Function & Integrity Cholesterol->Disruption Depletion leads to This compound This compound This compound->CYP51 Inhibition Triazole_Neurotoxicity_Workflow InVivo In Vivo Studies (e.g., Rodent model) Behavioral Behavioral Assessments (e.g., Motor activity, learning, memory) InVivo->Behavioral Histopathology Brain Histopathology InVivo->Histopathology Mechanism Mechanistic Studies (e.g., Receptor binding, enzyme inhibition) Behavioral->Mechanism Histopathology->Mechanism InVitro In Vitro Studies (e.g., Neuronal cell cultures) CellViability Cell Viability Assays InVitro->CellViability Neurotransmitter Neurotransmitter Level Analysis InVitro->Neurotransmitter CellViability->Mechanism Neurotransmitter->Mechanism

A Comparative Guide to the Performance of Bitertanol in Diverse Crop Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicide bitertanol's performance against other alternatives in key agricultural systems. The information presented is collated from experimental data to aid in research and development.

Introduction to this compound

This compound is a broad-spectrum, systemic fungicide belonging to the triazole chemical class. Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Specifically, it acts as a demethylation inhibitor (DMI), disrupting the C14-demethylase enzyme. This mechanism provides both protective and curative activity against a range of fungal pathogens. This compound has been utilized in various crop systems, including fruits, vegetables, and cereals, to control diseases such as scab, powdery mildew, and rusts.[1][2][3][4]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of the ergosterol biosynthesis pathway in fungi, which is essential for the formation and function of the fungal cell membrane. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound and other DMI fungicides.

Ergosterol_Biosynthesis_Inhibition Mechanism of Action: this compound's Inhibition of Ergosterol Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol Intermediate Sterols Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps DisruptedMembrane Disrupted Cell Membrane Integrity This compound This compound (DMI Fungicide) Inhibition INHIBITION This compound->Inhibition Inhibition->Lanosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Comparative Performance in Apple Crop Systems

This compound has been evaluated for the control of apple scab (Venturia inaequalis), a major disease affecting apple production worldwide. The following data is derived from greenhouse experiments comparing the curative and protective action of this compound with other sterol-inhibiting and standard fungicides.

Table 1: Comparative Efficacy of this compound and Other Fungicides Against Apple Scab (Venturia inaequalis) in a Greenhouse Study

FungicideActive IngredientApplication Timing (hours post-inoculation)Disease Control (%)Reference
This compound This compound2484[5]
48-120Equal to Triforine[5]
Triforine Triforine2473[5]
Captan Captan3-72 (pre-inoculation)98-100[5]
Mancozeb Mancozeb3-72 (pre-inoculation)98-100[5]

Data represents curative action for this compound and Triforine, and protective action for Captan and Mancozeb.

Performance in Peanut and Cereal Crop Systems

The following tables list currently recommended and evaluated fungicides for key diseases in these crops to provide context on modern disease management strategies.

Table 2: Examples of Fungicides Evaluated for Peanut Leaf Spot (Cercospora arachidicola and Cercosporidium personatum) Control

Fungicide ClassActive Ingredient(s)Trade Name ExampleEfficacyReference
Multi-siteChlorothalonilBravoVery Good[7]
DMI (Triazole)TebuconazoleFolicurPoor (due to resistance)[7]
QoI (Strobilurin)AzoxystrobinAboundResistance issues[7]
SDHIFluxapyroxad + PyraclostrobinPriaxorVery Good[7]
DMI (Triazole)Prothioconazole + TebuconazoleProvost SilverVery Good[7]

Table 3: Efficacy of Selected Fungicides for Control of Wheat Leaf Rust (Puccinia triticina)

Fungicide ClassActive Ingredient(s)Efficacy RatingReference
DMI (Triazole)PropiconazoleVery Good[8]
DMI (Triazole)TebuconazoleExcellent[8]
QoI (Strobilurin)PyraclostrobinExcellent[8]
Mixed ModePyraclostrobin + FluxapyroxadExcellent[8]
Mixed ModeProthioconazole + TebuconazoleExcellent[8]

Efficacy ratings are based on proper application timing and are for comparative purposes.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of fungicide performance. Below is a generalized workflow for a typical fungicide efficacy field trial, followed by a specific protocol for an apple scab evaluation based on cited literature.

Generalized Experimental Workflow for Fungicide Efficacy Field Trials

The following diagram outlines the standard procedures involved in conducting a field trial to assess the efficacy of fungicides.

Experimental_Workflow Generalized Workflow for Fungicide Efficacy Field Trials Start Trial Planning (Objectives, Treatments, Site Selection) SitePrep Site Preparation (Tillage, Fertilization, Planting) Start->SitePrep PlotDesign Plot Layout (Randomized Complete Block Design) SitePrep->PlotDesign Inoculation Pathogen Inoculation (If natural infection is insufficient) PlotDesign->Inoculation Application Fungicide Application (Calibrated Sprayers, Specific Growth Stages) PlotDesign->Application Natural Infection Inoculation->Application Assessment Disease Assessment (Severity, Incidence) Application->Assessment Assessment->Assessment Yield Yield and Quality Data Collection (Harvest) Assessment->Yield Analysis Statistical Analysis (ANOVA, Mean Separation) Yield->Analysis End Reporting and Conclusions Analysis->End

Caption: A generalized workflow for fungicide efficacy field trials.

Protocol for Greenhouse Evaluation of Fungicides Against Apple Scab

This protocol is based on the methodology described in the study by Schwabe, Jones, and Jonker (1984).[5]

  • Plant Material: Potted apple trees of a scab-susceptible cultivar (e.g., 'McIntosh' or 'Golden Delicious') are used. Trees are maintained in a greenhouse to ensure they are disease-free prior to the experiment.

  • Inoculum Preparation: Conidial suspensions of Venturia inaequalis are prepared from cultures grown on a suitable agar medium. The concentration of conidia is adjusted to a standard level (e.g., 5 x 10^4 conidia/mL) using a hemocytometer.

  • Inoculation Procedure: The conidial suspension is sprayed onto the foliage of the apple trees until runoff.

  • Infection Period: Inoculated trees are placed in a moist chamber or subjected to intermittent misting to maintain leaf wetness for a defined period (e.g., 48 hours) at a controlled temperature (e.g., 15-20°C) to allow for infection to occur.

  • Fungicide Application:

    • Curative Treatment: Fungicides are applied at specified time intervals after the start of the inoculation period (e.g., 24, 48, 72, 96, and 120 hours).

    • Protective Treatment: Fungicides are applied at specified time intervals before inoculation (e.g., 3, 24, 48, 72 hours).

    • Fungicide solutions are prepared according to the desired concentrations and applied to the foliage using a hand sprayer to ensure thorough coverage. An untreated control group is sprayed with water only.

  • Incubation: After treatment, trees are returned to the greenhouse and arranged in a completely randomized design.

  • Disease Assessment: After a suitable incubation period (e.g., 14-21 days), the number of scab lesions on the youngest, most susceptible leaves is counted. Disease severity can also be rated on a percentage scale of leaf area affected.

  • Data Analysis: The percentage of disease control is calculated for each treatment relative to the untreated control. Data are subjected to analysis of variance (ANOVA) and mean separation tests (e.g., Fisher's Protected LSD) to determine significant differences between treatments.

Conclusion

This compound has demonstrated efficacy against key fungal pathogens, particularly apple scab, where it provides both curative and protective action. However, a comprehensive comparison with modern fungicides in field conditions for crops like wheat and peanuts is not well-documented in recent literature, suggesting a potential decline in its widespread use in these systems in favor of newer chemistries. The provided data and protocols offer a basis for further research and comparative studies. For current disease management recommendations, it is crucial to consult regional extension guides and recent field trial results.

References

Cross-Validation of Bitertanol Residue Analysis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various methods for the detection and quantification of bitertanol residues in food matrices. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance and methodologies of commonly employed analytical techniques. This document summarizes key performance indicators, details experimental protocols, and visualizes the analytical workflow to aid in the selection of the most appropriate method for specific research needs.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance data for different this compound residue analysis methods. This allows for a direct comparison of their sensitivity, accuracy, and precision across various food matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-FLD Strawberries0.01 µg/g[1]-92.1 - 99.1[1]0.3 - 4.0[1]
GC-MS Strawberries----
GC-NPD Bananas0.01 ppm0.1 ppm70 - 98-
GICA Cucumber0.06 mg/kg[2]-84.3 - 114.1[2]-
GICA Tomato0.18 mg/kg[2]-84.3 - 114.1[2]-

Note: "-" indicates that the data was not specified in the cited sources.

Experimental Workflows

A generalized workflow for the chromatographic analysis of this compound residues involves several key stages, from sample preparation to the final instrumental analysis. The following diagram illustrates this logical progression.

Bitertanol_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Instrumental Analysis Sample_Homogenization Sample Homogenization (e.g., blending of fruit/vegetable) Internal_Standard Addition of Internal Standard Sample_Homogenization->Internal_Standard Solvent_Extraction Solvent Extraction (e.g., with ethyl acetate or acetonitrile) SPE Solid-Phase Extraction (SPE) (e.g., SAX/NH2 or Florisil columns) Solvent_Extraction->SPE Internal_Standard->Solvent_Extraction Evaporation_Reconstitution Evaporation and Reconstitution SPE->Evaporation_Reconstitution Chromatography Chromatographic Separation (LC or GC) Evaporation_Reconstitution->Chromatography Detection Detection (FLD, MS, NPD) Chromatography->Detection

Figure 1. General workflow for chromatographic analysis of this compound residues.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Liquid Chromatography with Fluorescence Detection (LC-FLD) for this compound in Strawberries

This method was developed for the determination of this compound residues in strawberries.[1]

a. Sample Preparation and Extraction:

  • Homogenize a representative sample of strawberries.

  • To a portion of the homogenized sample, add this compound acetate as a surrogate internal standard.

  • Extract the this compound residues from the sample using ethyl acetate.

b. Cleanup:

  • Pass the ethyl acetate extract through tandem solid-phase extraction (SPE) columns. The SPE setup consists of an anion-exchange (SAX) column followed by an aminopropyl (NH2) bonded silica column.

  • Elute the analyte from the SPE columns.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in methanol for LC analysis.

c. Instrumental Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a Fluorescence Detector.

  • Analysis: Determine the concentration of this compound residues by comparing the fluorescence response of the sample extract to that of known standards.

Gas Chromatography/Mass Spectrometry (GC-MS) Confirmation

Positive findings from the LC-FLD method can be confirmed using GC-MS.[1]

a. Sample Preparation:

  • The reconstituted sample from the LC-FLD preparation can be used.

b. Instrumental Analysis:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Confirmation: The identity of this compound is confirmed by monitoring for specific mass-to-charge ratio ions (m/z 170 and 168).

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) for this compound in Bananas

This method is a modification of Mobay Chemical Corporation's Method 54166 for the analysis of this compound in apples and has been applied to bananas.

a. Sample Preparation and Extraction:

  • Homogenize the banana sample (pulp and peel).

  • Extract the residues by blending successively with acetone followed by dichloromethane.

  • Partition the extract with water in a separatory funnel.

b. Cleanup:

  • The organic phase is collected and subjected to cleanup procedures, which may include column chromatography.

c. Instrumental Analysis:

  • Instrument: Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Analysis: Quantify the this compound residues based on the detector's response compared to standards.

Gold Immunochromatographic Assay (GICA) for this compound in Cucumber and Tomato

This method provides a rapid screening platform for this compound residues.[2]

a. Principle: The assay is based on the specific recognition between an anti-bitertanol monoclonal antibody and the this compound antigen. It is a competitive immunoassay where this compound in the sample competes with a this compound conjugate immobilized on the test strip for binding to gold-labeled antibodies.

b. Assay Procedure:

  • Extract this compound from the homogenized sample (cucumber or tomato) using an appropriate solvent.

  • Apply a few drops of the sample extract to the sample pad of the GICA strip.

  • Allow the liquid to migrate along the strip.

  • After a specified time, visually inspect the test line and control line. The intensity of the test line is inversely proportional to the concentration of this compound in the sample.

c. Interpretation of Results:

  • A visible test line indicates a negative result (this compound concentration is below the detection limit).

  • The absence or a significantly weaker test line compared to the control line indicates a positive result. The results can be read visually or with a strip reader for semi-quantitative analysis.

References

Degradation of Bitertanol: A Comparative Analysis Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental fate of the fungicide Bitertanol, detailing its degradation kinetics in various soil types, experimental methodologies for its study, and its microbial degradation pathway.

This compound, a broad-spectrum conazole fungicide, is utilized in agriculture to control a range of fungal diseases. Understanding its persistence and degradation patterns in different soil environments is crucial for assessing its environmental impact and ensuring food safety. This guide provides a comparative analysis of this compound degradation in various soil types, supported by experimental data from multiple studies.

Comparative Degradation Rates of this compound in Different Soils

The degradation of this compound in soil is a complex process influenced by a multitude of factors, primarily soil type, temperature, and microbial activity. The persistence of this compound is commonly measured by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.

This compound is generally considered non-persistent in soil, though its degradation rate varies significantly across different soil textures.[1] The following table summarizes the degradation half-lives of this compound in various soil types as reported in scientific literature. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Soil TypeHalf-life (DT50) in daysTemperature (°C)Reference
Alluvial Soil12 (lab) / 14.6 (field)Not Specified[2]
Volcanic Ash Soil30 (lab) / 2.5 (field)Not Specified[2]
Silt Loam14Not Specified[3]
Sandy Loam3022[4]
Sandy Loam1799[4]
Loamy Sand1722[4]
Loamy Sand709[4]

Note: The DT50 values presented are for the racemic mixture of this compound, unless otherwise specified. Degradation rates can be stereoselective, with different enantiomers degrading at different rates.[3][5]

Factors Influencing this compound Degradation

Several key factors influence the rate at which this compound degrades in the soil environment:

  • Soil Type and Composition: Soil texture and organic matter content play a crucial role. For instance, this compound is strongly adsorbed to loam and silty clay soils, which can affect its bioavailability for microbial degradation.[3]

  • Microbial Activity: The primary mechanism for this compound degradation in soil is microbial metabolism.[6] The presence of specific microbial populations capable of degrading triazole fungicides is a key determinant of its persistence.

  • Temperature: As with most microbial processes, temperature significantly impacts the degradation rate. Studies have shown a considerable increase in the half-life of this compound at lower temperatures.[4]

  • Stereochemistry: this compound is a chiral molecule with four stereoisomers. Research has indicated that the degradation of this compound is stereoselective, meaning different isomers can be degraded at different rates in the soil.[3][5]

Experimental Protocols for Studying this compound Degradation in Soil

The following section outlines a generalized experimental protocol for assessing the degradation of this compound in soil, based on the OECD 307 guideline for "Aerobic and Anaerobic Transformation in Soil" and common practices reported in the literature.[7][8]

Soil Collection and Characterization
  • Collect soil samples from the desired locations and depths.

  • Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

Experimental Setup
  • Test Substance: Utilize radiolabeled ([14C]) this compound to facilitate the tracking of the parent compound and its degradation products.

  • Incubation:

    • Treat fresh soil samples with a known concentration of this compound. The application rate should be relevant to agricultural practices.

    • Incubate the treated soil samples in the dark under controlled temperature and moisture conditions. For comparative studies, multiple soil types are incubated under identical conditions.

    • To distinguish between biotic and abiotic degradation, parallel experiments can be conducted with sterilized soil (e.g., by autoclaving or gamma irradiation).

    • The incubation is typically carried out in flow-through systems or biometer flasks that allow for the trapping of volatile degradation products, such as 14CO2.[7]

Sampling and Analysis
  • Collect soil samples at regular intervals over a period of time (e.g., 0, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract this compound and its metabolites from the soil samples using appropriate organic solvents.

  • Analysis:

    • Quantify the concentration of the parent this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).[2][5]

    • For radiolabeled studies, Liquid Scintillation Counting (LSC) is used to determine the total radioactivity in the extracts and soil residues.

    • The identity of major transformation products can be confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Analysis
  • Calculate the dissipation kinetics of this compound in each soil type, typically following first-order kinetics, to determine the DT50 and DT90 (time for 90% degradation) values.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a this compound soil degradation study.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_collection Soil Collection & Characterization treatment Soil Treatment soil_collection->treatment radiolabel Prepare 14C-Bitertanol Solution radiolabel->treatment incubation Incubation (Dark, Controlled Temp/Moisture) treatment->incubation co2_trap CO2 Trapping incubation->co2_trap sampling Periodic Sampling incubation->sampling lsc LSC for 14C co2_trap->lsc extraction Solvent Extraction sampling->extraction hplc HPLC Analysis extraction->hplc extraction->lsc lcms LC-MS/MS for Metabolite ID hplc->lcms kinetics Degradation Kinetics (DT50, DT90) hplc->kinetics lsc->kinetics pathway Identify Degradation Pathway lcms->pathway

Caption: Experimental workflow for a this compound soil degradation study.

Microbial Degradation Pathway of this compound

The primary route of this compound degradation in soil is through microbial metabolism. While the complete enzymatic pathway is not fully elucidated in the available literature, the principal degradation steps involve oxidation and cleavage of the molecule. The main identified metabolites are this compound benzoic acid and the keto-analog, with the ultimate degradation product being carbon dioxide (CO2) through mineralization.

The following diagram illustrates the proposed microbial degradation pathway of this compound.

G This compound This compound Metabolite1 This compound Benzoic Acid This compound->Metabolite1 Oxidative Cleavage Metabolite2 Keto-analog This compound->Metabolite2 Oxidation CO2 CO2 (Mineralization) Metabolite1->CO2 Metabolite2->CO2

Caption: Proposed microbial degradation pathway of this compound in soil.

References

A Comparative Analysis of Bitertanol and Bio-fungicides for Plant Pathogen Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of a Conventional Fungicide Versus Leading Biological Alternatives

In the ongoing effort to ensure crop health and productivity, the choice between conventional synthetic fungicides and emerging biological alternatives is a critical consideration for researchers and agricultural professionals. This guide provides a detailed comparison of the efficacy of bitertanol, a widely used triazole fungicide, with that of prominent bio-fungicides based on Bacillus subtilis, Trichoderma spp., and Streptomyces spp. The following sections present available experimental data, delve into the methodologies of cited studies, and illustrate the underlying mechanisms of action through signaling pathway diagrams.

Efficacy Data: A Tabular Comparison

Direct comparative field data for this compound against these specific bio-fungicides is limited in publicly available research. However, by compiling data from various studies on key diseases like apple scab and powdery mildew, we can infer their relative performance.

Table 1: Comparative Efficacy of this compound and Bio-fungicides Against Apple Scab (Venturia inaequalis)

TreatmentApplication RateDisease Incidence (%)Disease Severity (%)Efficacy (%)Source
This compound 62.5 - 125 µg/mlData not specifiedReduced lesion developmentNearly complete inhibition of conidial production (curative)[1]
This compound Not specified73.71 (Total)Not specifiedNot specified[2]
Bacillus subtilis Not specifiedHigher than sulfur/lime sulfurHigher than sulfur/lime sulfurLower than standard organic program[3][4]
Bacillus subtilis Not specified48.76 (Foliar)40.2 (Control)48.76[5]
Trichoderma harzianum Not specified53.23 (Soil)40.2 (Control)53.23[5]
Untreated Control N/A>95%>12 lesions/fruit0[6]

Table 2: Comparative Efficacy of this compound and Bio-fungicides Against Powdery Mildew

TreatmentCropPathogenDisease Control (%)Source
This compound GeneralPowdery MildewsEffective Control[7]
Trichoderma harzianum Green GramErysiphe polygoniLess effective than carbendazim, comparable to mancozeb
Trichoderma harzianum CucumberSphaerotheca fuscaUp to 97%[8]
Bacillus subtilis Not specifiedNot specifiedEffective[9]
Streptomyces spp. GeneralFungal Pathogens56% overall disease reduction (meta-analysis)[10]

Mode of Action and Signaling Pathways

The fundamental difference in the efficacy of this compound and bio-fungicides lies in their mode of action. This compound acts on a specific biochemical pathway, while bio-fungicides employ a multi-pronged approach.

This compound: Inhibition of Sterol Biosynthesis

This compound is a sterol biosynthesis inhibitor (SBI). It specifically targets the C14-demethylase enzyme, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[7] The disruption of this pathway leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane.

Bitertanol_Pathway cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol C14-demethylase Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->14-demethyl lanosterol Inhibits

This compound's inhibition of the fungal ergosterol biosynthesis pathway.
Bio-fungicides: A Multifaceted Approach

Bio-fungicides, such as those based on Bacillus, Trichoderma, and Streptomyces, utilize several mechanisms to combat plant pathogens.

  • Bacillus subtilis : This bacterium produces a range of antifungal compounds, including lipopeptides like iturins, fengycins, and surfactins.[11] These lipopeptides can disrupt fungal cell membranes, inhibit spore germination, and induce systemic resistance in the host plant.

Bacillus_Pathway cluster_bacillus Bacillus subtilis cluster_pathogen Fungal Pathogen cluster_plant Host Plant Ribosomal & Non-ribosomal Peptide Synthesis Ribosomal & Non-ribosomal Peptide Synthesis Lipopeptides (Iturins, Fengycins) Lipopeptides (Iturins, Fengycins) Ribosomal & Non-ribosomal Peptide Synthesis->Lipopeptides (Iturins, Fengycins) Fungal Cell Membrane Fungal Cell Membrane Lipopeptides (Iturins, Fengycins)->Fungal Cell Membrane Disrupts Spore Germination Spore Germination Lipopeptides (Iturins, Fengycins)->Spore Germination Inhibits Induced Systemic Resistance (ISR) Induced Systemic Resistance (ISR) Lipopeptides (Iturins, Fengycins)->Induced Systemic Resistance (ISR) Induces

Antifungal mechanisms of Bacillus subtilis.
  • Trichoderma spp. : These fungi are well-known for their mycoparasitic capabilities. They can directly attack and feed on pathogenic fungi. This process involves recognizing the host, coiling around its hyphae, and secreting cell wall-degrading enzymes like chitinases and glucanases.[12][13]

Trichoderma_Pathway cluster_trichoderma Trichoderma spp. Host Recognition Host Recognition Signal Transduction (MAPK Pathway) Signal Transduction (MAPK Pathway) Host Recognition->Signal Transduction (MAPK Pathway) Gene Expression Gene Expression Signal Transduction (MAPK Pathway)->Gene Expression Enzyme Secretion (Chitinase, Glucanase) Enzyme Secretion (Chitinase, Glucanase) Gene Expression->Enzyme Secretion (Chitinase, Glucanase) Fungal Cell Wall Fungal Cell Wall Enzyme Secretion (Chitinase, Glucanase)->Fungal Cell Wall Degrades

Mycoparasitic action of Trichoderma spp. on a pathogenic fungus.
  • Streptomyces spp. : These bacteria are prolific producers of a wide array of antibiotics and other secondary metabolites with antifungal properties. They can also produce enzymes that degrade fungal cell walls and compete with pathogens for nutrients and space.[14]

Experimental Protocols

The following outlines the general methodologies employed in the cited studies for evaluating fungicide efficacy.

In Vitro Fungicide Efficacy Testing (Venturia inaequalis)

This methodology is adapted from standard laboratory protocols for assessing the direct impact of fungicides on fungal growth.[15][16][17][18]

Objective: To determine the concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of Venturia inaequalis.

Materials:

  • Pure culture of Venturia inaequalis

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

  • Technical grade this compound and formulated bio-fungicides

  • Sterile petri dishes, pipettes, and other standard laboratory equipment

  • Incubator

Procedure:

  • Fungicide Stock Solutions: Prepare stock solutions of this compound and bio-fungicide formulations in sterile distilled water.

  • Amended Media Preparation: Incorporate a series of fungicide concentrations into molten PDA or MEA before pouring into petri dishes. A control with no fungicide is also prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing V. inaequalis culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 20-22°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. Determine the EC50 value using probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Field Trial Protocol for Fungicide Efficacy on Apple Scab

This protocol is a generalized representation of field-based fungicide trials on apple trees.[6][19]

Objective: To evaluate the efficacy of fungicides in controlling apple scab under field conditions.

Experimental Design:

  • Location: An apple orchard with a history of apple scab and uniform tree size and cultivar.

  • Treatments: Include this compound, bio-fungicide(s), a standard grower practice fungicide, and an untreated control.

  • Replication: Treatments are typically replicated 4-5 times in a randomized complete block design. Each replicate consists of a single tree or a small plot of trees.

Procedure:

  • Fungicide Application: Apply fungicides at recommended label rates using a calibrated sprayer to ensure thorough coverage. Applications typically begin at the green tip stage and continue at regular intervals (e.g., 7-14 days) throughout the primary scab infection season.

  • Disease Assessment:

    • Leaf Scab: Periodically (e.g., every 2-3 weeks), randomly select a certain number of shoots or leaves per tree and assess the incidence (% of leaves infected) and severity (% of leaf area with scab lesions).

    • Fruit Scab: At harvest, randomly sample a significant number of fruits (e.g., 100) per tree and determine the incidence (% of fruit with scab) and severity of scab lesions.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Use mean separation tests (e.g., Tukey's HSD) to compare the efficacy of the different fungicides. Calculate fungicide efficacy using the formula: Efficacy (%) = [1 - (Disease in treated plot / Disease in control plot)] x 100.

Experimental_Workflow cluster_invitro In Vitro Efficacy Testing cluster_field Field Trial A1 Prepare Fungicide Concentrations A2 Amend Growth Media A1->A2 A3 Inoculate with Pathogen A2->A3 A4 Incubate A3->A4 A5 Measure Mycelial Growth A4->A5 A6 Calculate EC50 A5->A6 B1 Randomized Block Design in Orchard B2 Apply Fungicide Treatments B1->B2 B4 Assess Disease Incidence & Severity B2->B4 B3 Monitor Environmental Conditions B3->B4 B5 Harvest and Evaluate Fruit Quality B4->B5 B6 Statistical Analysis B5->B6

Generalized workflow for fungicide efficacy evaluation.

Conclusion

This compound, as a sterol biosynthesis inhibitor, offers effective and often curative control against a range of fungal pathogens by targeting a specific and vital metabolic pathway. Its performance, however, can be affected by the development of resistance in pathogen populations.

Bio-fungicides, on the other hand, present a more complex and multifaceted mode of action, which can include direct antagonism, competition, and the induction of plant defenses. While their efficacy can be more variable and often not as high as conventional fungicides in standalone applications, they offer the significant advantage of a lower risk of resistance development and a more favorable environmental profile.

For researchers and professionals in drug development, the exploration of the active compounds produced by bio-fungicidal organisms like Bacillus, Trichoderma, and Streptomyces presents a promising frontier for the discovery of novel antifungal agents. Furthermore, integrated pest management (IPM) strategies that combine the targeted efficacy of synthetic fungicides like this compound with the broader, more sustainable action of bio-fungicides may offer the most robust and durable solutions for future crop protection. Further head-to-head comparative studies under various field conditions are crucial to fully elucidate the relative strengths and optimal applications of these different fungicidal approaches.

References

A Comparative Guide to the Long-Term Effects of Bitertanol on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The extensive use of fungicides in modern agriculture raises concerns about their long-term impact on soil health and the delicate balance of microbial ecosystems. Bitertanol, a broad-spectrum triazole fungicide, has been widely employed for crop protection. This guide provides a comprehensive comparison of the long-term effects of this compound on soil microbial communities against other fungicidal alternatives, supported by available experimental data. The information is intended to assist researchers and professionals in making informed decisions regarding pesticide use and in the development of more sustainable agricultural practices.

I. Impact on Soil Microbial Biomass and Diversity

The application of fungicides can lead to significant alterations in the abundance and diversity of soil microorganisms. While long-term, direct comparative studies on this compound are limited, existing research on triazoles and other fungicides provides valuable insights.

Table 1: Comparison of Fungicide Effects on Soil Microbial Biomass and Diversity

Fungicide ClassFungicideApplication RateSoil TypeDurationEffect on Microbial BiomassEffect on Microbial DiversityReference
Triazole This compoundNot SpecifiedVariousShort-termStereoisomers show different degradation rates, suggesting potential for differential long-term impacts.[1]Not Specified[1]
Triazole FlutriafolRecommended & 5x DoseLoam, Loamy-sand, Sandy-loam28 daysHigh doses reduced the fungal population in favor of bacteria, but effects disappeared after 15 days.[2]Small effect on nitrifying microbial community.[2][2]
Triazole Tebuconazole100 mg/kgNot SpecifiedNot SpecifiedNo significant effect at typical application rates.[3]Not Specified[3]
Benzimidazole Benomyl3 kg/ha (1.5 kg/ha a.i.)Umbric AlbeluvisolsNot SpecifiedNo significant effect on microbiota was found by the method of seeding and measuring soil respiration.[3]Dramatic shifts in the alpha-diversity of the fungal community.[3][3]
Benzimidazole CarbendazimNot SpecifiedNot SpecifiedNot SpecifiedRepeated treatments do not lead to an increase in the resistance of the microbial community.[3]The genera of bacteria most sensitive include Bacillus, Pseudomonas, and Arthrobacter.[3][3]
Strobilurin AzoxystrobinNot SpecifiedHigh & Low Organic Matter SoilsNot SpecifiedNo effect on microbial biomass in either soil type.[4]Not Specified[4]
Chloronitrile ChlorothalonilNot SpecifiedHigh & Low Organic Matter SoilsNot SpecifiedNo effect on microbial biomass in either soil type.[4]Impacted bacterial community structure.[4][4]

Key Findings:

  • This compound's stereoisomers exhibit different degradation rates in soil, which could lead to varied long-term ecological impacts.[1]

  • Triazole fungicides like flutriafol may cause transient shifts in microbial populations, with fungal communities often being more sensitive than bacteria.[2]

  • Benzimidazoles, such as benomyl, can cause significant shifts in fungal diversity.[3]

  • The impact of fungicides can be soil-dependent, with factors like organic matter content influencing the persistence and effect of the chemical.[4]

II. Effects on Soil Enzymatic Activities

Soil enzymes are crucial for nutrient cycling and are sensitive indicators of soil health. Fungicide application can inhibit or, in some cases, stimulate the activity of these vital enzymes.

Table 2: Comparison of Fungicide Effects on Soil Enzyme Activities

Fungicide ClassFungicideApplication RateSoil TypeDurationEffect on Dehydrogenase ActivityEffect on Phosphatase ActivityEffect on Urease ActivityReference
Triazole FlutriafolHalf, Normal, Double DoseChernozem28 daysHalf dose caused a significant increase in the first 14 days.[2]Half dose caused a significant increase in the first 7 days.[2]Half dose caused a significant increase in the first 7 days.[2][2]
Triazole Tebuconazole100 mg/kgNot SpecifiedNot SpecifiedNo effect at typical application rates.[3]Not SpecifiedNot Specified[3]
Benzimidazole Benomyl (Carbendazim)100 mg/kgNot SpecifiedNot SpecifiedNo effect at typical application rates.[3]Not SpecifiedNo effect at typical application rates.[3][3]
Strobilurin AzoxystrobinNot SpecifiedLow Organic Matter SoilNot SpecifiedSignificantly reduced.[4]Not SpecifiedNot Specified[4]
Chloronitrile ChlorothalonilNot SpecifiedLow Organic Matter SoilNot SpecifiedSignificantly reduced.[4]Not SpecifiedNot Specified[4]

Key Findings:

  • Fungicides generally have an adverse effect on dehydrogenase activity, which is an indicator of overall microbial activity.[5]

  • The impact on enzyme activities is often dose-dependent and can be transient.[2]

  • Fungicides have been shown to have predominantly negative effects on enzymatic activities.[5]

  • The response of soil enzymes to pesticides can be influenced by soil properties.[6]

III. Experimental Protocols

Understanding the methodologies used in these studies is crucial for interpreting the data and designing future research.

General Protocol for Assessing Fungicide Effects on Soil Microbial Communities:

  • Soil Collection and Preparation: Soil samples are typically collected from the top layer (e.g., 0-15 cm) of the experimental field. The soil is then sieved to remove large debris and homogenized. Key soil properties such as pH, organic matter content, and texture are determined.

  • Microcosm Setup: Soil microcosms are prepared by placing a specific amount of soil into containers. The soil is brought to a desired moisture level.

  • Fungicide Application: The fungicide of interest (e.g., this compound) and its alternatives are applied to the soil at different concentrations, often including the recommended field rate and multiples of it. A control group with no fungicide application is always included.

  • Incubation: The microcosms are incubated under controlled laboratory conditions (e.g., specific temperature and humidity) for a predetermined period, with sampling at various time points (e.g., 7, 14, 28, and more extended periods for long-term studies).

  • Microbial Analysis:

    • Microbial Biomass: Techniques like phospholipid fatty acid (PLFA) analysis or substrate-induced respiration (SIR) are used to quantify the total microbial biomass and the abundance of different microbial groups (e.g., bacteria, fungi).

    • Microbial Diversity: High-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) is employed to assess the diversity and composition of the microbial community.

  • Enzyme Activity Assays: The activities of key soil enzymes, such as dehydrogenase, phosphatase, and urease, are measured using spectrophotometric methods.

IV. Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Fungicide Impact Assessment

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_output Output soil_collection Soil Collection & Sieving microcosm Microcosm Preparation soil_collection->microcosm application Fungicide Application (this compound & Alternatives) microcosm->application incubation Controlled Incubation application->incubation microbial_biomass Microbial Biomass (PLFA, SIR) incubation->microbial_biomass microbial_diversity Microbial Diversity (16S rRNA, ITS Sequencing) incubation->microbial_diversity enzyme_activity Enzyme Activity Assays (Dehydrogenase, etc.) incubation->enzyme_activity data_analysis Statistical Analysis microbial_biomass->data_analysis microbial_diversity->data_analysis enzyme_activity->data_analysis comparison Comparative Assessment data_analysis->comparison

Caption: A generalized workflow for studying fungicide effects on soil microbes.

Conceptual Model of Fungicide Impact on Soil Ecosystem

logical_relationship cluster_direct Direct Impacts cluster_indirect Indirect & Long-Term Consequences fungicide Fungicide Application (e.g., this compound) biomass Changes in Microbial Biomass fungicide->biomass diversity Shifts in Microbial Diversity fungicide->diversity enzyme Alteration of Enzyme Activity fungicide->enzyme nutrient Nutrient Cycling Disruption biomass->nutrient diversity->nutrient enzyme->nutrient decomposition Altered Organic Matter Decomposition nutrient->decomposition soil_health Impact on Soil Health & Fertility decomposition->soil_health

Caption: Potential impacts of fungicides on the soil microbial ecosystem.

V. Conclusion and Future Directions

The available evidence suggests that this compound, like other triazole fungicides, has the potential to alter soil microbial communities. These effects are complex and depend on the specific chemical, application rate, soil type, and existing microbial community structure. While some impacts may be transient, the potential for long-term shifts in microbial diversity and function, which could affect nutrient cycling and overall soil health, warrants further investigation.

Key research gaps that need to be addressed include:

  • Long-term, field-based studies: Most current data comes from short-term laboratory experiments. There is a critical need for long-term studies under realistic field conditions to understand the persistent effects of this compound.

  • Comparative studies: Direct comparisons of this compound with a wider range of modern and alternative fungicides are necessary to establish a clearer picture of its relative impact.

  • Functional redundancy: Research should focus not only on changes in microbial community structure but also on the functional consequences of these changes for key soil processes.

  • Synergistic effects: The combined impact of this compound with other agrochemicals (herbicides, insecticides) on soil microbial communities is largely unknown and requires investigation.

By addressing these research priorities, the scientific community can provide a more robust assessment of the long-term ecological risks associated with this compound use and contribute to the development of more sustainable agricultural systems.

References

Comparative Risk Assessment of Bitertanol and Other Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative risk assessment of the fungicide Bitertanol and three other widely used fungicides: Azoxystrobin, Captan, and Chlorothalonil. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative performance and safety profiles. The assessment is based on a comprehensive review of publicly available experimental data on toxicology, ecotoxicology, environmental fate, and fungicidal efficacy.

Executive Summary

This compound, a triazole fungicide, exhibits low acute toxicity and is generally not considered genotoxic or carcinogenic.[1] It is effective against a range of fungal pathogens.[2][3][4] Azoxystrobin, a strobilurin fungicide, also has low acute mammalian toxicity and a broad spectrum of activity.[5][6][7][8][9][10][11] Captan, a phthalimide fungicide, has low acute oral and dermal toxicity but is classified as a probable human carcinogen.[12][13][14] Chlorothalonil, a chloronitrile fungicide, has low acute oral toxicity but is highly toxic upon inhalation and is considered a possible human carcinogen.[15][16][17]

Ecologically, Chlorothalonil poses a high risk to aquatic organisms.[18] Azoxystrobin is moderately toxic to a range of non-target organisms, while this compound and Captan present a more moderate ecotoxicological profile. In terms of environmental persistence, all four fungicides show variability depending on environmental conditions, with some potential for persistence and leaching of the parent compounds or their metabolites.

This guide presents the supporting data in detailed tables and outlines the standard experimental protocols used to generate such data. Visualizations are provided to illustrate key experimental workflows.

Data Presentation

Toxicological Data Comparison

The following tables summarize the acute and chronic toxicity data for this compound, Azoxystrobin, Captan, and Chlorothalonil.

Table 1: Acute Toxicity (LD50/LC50)

FungicideSpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L)
This compound Rat>4000-5000[1]>5000[1]>0.96 (4h)[12]
Mouse>4000-5000[1]--
Dog>4000-5000[1]--
Azoxystrobin Rat>5000[10][11][19][20]>2000[11][20][21]0.7 (4h, dust)[11][20]
Captan Rat8400 - 15000[22]>2000[23]0.72 (Female), 0.87 (Male)[13]
Mouse7000[22]-5.0 (2h)[22]
Rabbit->4500[13]-
Chlorothalonil Rat>5000 - 10000[15][17][24]>2500 - 10000[16][17]0.078 - 0.1 (4h)[16][24]
Mouse3700 - 6000[16][17]--
Rabbit->10000[16][17]-

Table 2: Chronic Toxicity (NOAEL)

FungicideSpeciesStudy DurationCritical EffectNOAEL (mg/kg bw/day)
This compound Rat2 years-25
Rat (Reproductive)3 generations-1
Rabbit (Developmental)--10
Azoxystrobin Rat2 yearsLiver-weight increases and bile-duct lesions18.2[11][20]
Rat (Reproductive)2 generationsNo toxicologically relevant effects165.4 (highest dose tested)[20]
Rabbit (Developmental)-No developmental toxicity100 (highest dose tested)[20]
Captan RatMulti-generationDecreased litter weight12.5[25]
Rabbit (Developmental)-Skeletal malformations10[25][26][27]
Chlorothalonil RatLong-termKidney toxicity1.8[15]
Rat (Reproductive)2 generationsParental: Kidney and forestomach effects; Offspring: Decreased body weightParental: <22 (LOAEL); Offspring: 68[15]
Rabbit (Developmental)-Maternal: Body-weight loss10[15]

Table 3: Carcinogenicity and Genotoxicity

FungicideCarcinogenicity ClassificationGenotoxicity
This compound Not Likely to be Carcinogenic to Humans[24]Not genotoxic or mutagenic in in vitro and in vivo assays.[1]
Azoxystrobin Not carcinogenic in mice and rats.[11][20][21]Unlikely to be genotoxic.[11][20]
Captan Group B2, Probable Human Carcinogen[12]Positive in vitro, but not genotoxic in vivo.[27]
Chlorothalonil Possible Human CarcinogenNot expected to pose mutagenic risks to humans.[17]
Ecotoxicological Data Comparison

Table 4: Ecotoxicity to Non-Target Organisms (LC50/LD50)

FungicideHoneybee (Apis mellifera) - Oral LD50 (µ g/bee )Bird (Colinus virginianus) - Oral LD50 (mg/kg)Fish (Oncorhynchus mykiss) - 96h LC50 (mg/L)Earthworm (Eisenia fetida) - 14d LC50 (mg/kg soil)
This compound >100>20001.8>1000
Azoxystrobin >25>20000.47>1000
Captan >100>20000.072>1000
Chlorothalonil >100>21500.017>1000
Environmental Fate Data Comparison

Table 5: Environmental Persistence and Mobility

FungicideSoil Half-life (DT50, days)Water Half-life (DT50, days)Organic Carbon Partition Coefficient (Koc, mL/g)
This compound 15 - 120Very persistent[28]1365 - 4583
Azoxystrobin 11 - 10811 - 28396 - 746
Captan <1 - 10<1 (hydrolysis)160 - 320
Chlorothalonil 5 - 36Can be persistent[18]1380 - 2951
Fungicidal Efficacy

Table 6: Spectrum of Fungicidal Activity

FungicideChemical ClassMode of ActionSpectrum of Activity
This compound TriazoleSterol biosynthesis inhibitor (DMI)Effective against scab, powdery mildew, rusts, and blackspot on fruits, cereals, and ornamentals.[28]
Azoxystrobin StrobilurinQuinone outside inhibitor (QoI) - inhibits mitochondrial respirationBroad spectrum against Ascomycota, Deuteromycota, Basidiomycota, and Oomycetes, including rusts, mildews, blights, and leaf spots on a wide range of crops.[5][7][8][9]
Captan PhthalimideMulti-site contact activityBroad spectrum, used for diseases on fruits, vegetables, and ornamentals such as scab, brown rot, and leaf spots.[29][30][31][32]
Chlorothalonil ChloronitrileMulti-site contact activityBroad spectrum, controls diseases like rusts, blights, mildews, and rots on cereals, vegetables, fruits, and turf.[18][33][34][35][36]

Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are primarily generated following standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, consistency, and international acceptance. Below are brief descriptions of the key experimental methodologies.

Mammalian Toxicity Testing
  • Acute Oral Toxicity (OECD 423): This method determines the short-term toxicity of a substance when administered in a single oral dose. Graded doses are given to groups of rodents (usually rats), and mortality and clinical signs are observed over 14 days to determine the LD50 value.

  • Chronic Toxicity (OECD 452): This long-term study evaluates the cumulative toxic effects of a substance.[4][13][18][32][37] The test substance is administered daily in the diet to rodents for 12 to 24 months.[13] Endpoints include mortality, clinical signs, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of organs and tissues to establish a No-Observed-Adverse-Effect-Level (NOAEL).[13][18]

  • Reproductive Toxicity (OECD 416): This two-generation study assesses the potential of a substance to interfere with reproduction.[14][22][38][39] The substance is administered to male and female rodents before mating, during gestation, and through weaning of the F1 generation. The F1 generation is then raised to maturity and mated to produce an F2 generation. Effects on fertility, gestation, lactation, and offspring viability and development are evaluated to determine the NOAEL for parental, reproductive, and offspring toxicity.[38]

  • Developmental Toxicity (OECD 414): This study investigates the potential for a substance to cause adverse effects on the developing fetus.[10][21][28][31] Pregnant female animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis.[21] Just before birth, the fetuses are examined for external, visceral, and skeletal malformations and variations to determine the NOAEL for maternal and developmental toxicity.[21]

  • Genotoxicity Testing: A battery of tests is used to assess the potential of a substance to cause genetic damage.

    • Ames Test (OECD 471): This in vitro assay uses strains of the bacterium Salmonella typhimurium to detect gene mutations.

    • In Vitro Chromosome Aberration Test (OECD 473): This test evaluates the potential of a substance to cause structural chromosomal damage in cultured mammalian cells.[12][23][27][30][40]

    • In Vivo Micronucleus Test (OECD 474): This assay assesses chromosomal damage in the bone marrow cells of rodents exposed to the test substance.

Ecotoxicity Testing
  • Honeybee Acute Oral Toxicity (OECD 213): This laboratory test determines the LD50 of a substance to adult worker honeybees after a single oral exposure.[5][17][25][34][36] Bees are fed a sucrose solution containing the test substance, and mortality is recorded over 48 to 96 hours.[17][25][36]

  • Avian Acute Oral Toxicity (OECD 223): This study determines the single-dose oral toxicity (LD50) of a substance to birds, typically quail or ducks.[1][2][20][24][29] Birds are fasted and then given a single oral dose of the test substance, followed by observation for mortality and clinical signs for at least 14 days.[20]

  • Fish Acute Toxicity (OECD 203): This test evaluates the acute toxicity of a substance to fish (e.g., rainbow trout).[6][7][9][16][19][33] Fish are exposed to a range of concentrations of the substance in water for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.[6][9][16][19]

  • Earthworm Acute Toxicity (OECD 207): This test assesses the acute toxicity of a substance to earthworms in an artificial soil.[8][15][26][33][35] Earthworms are exposed to soil treated with different concentrations of the test substance, and mortality is assessed after 7 and 14 days to determine the LC50.[8][15][26][35]

Environmental Fate Testing
  • Soil Persistence (OECD 307): This study determines the rate of degradation of a substance in soil under controlled laboratory conditions. The time it takes for 50% of the substance to degrade (DT50) is calculated.

  • Adsorption/Desorption (OECD 106): This study measures the tendency of a substance to bind to soil particles, which influences its potential to leach into groundwater. The result is expressed as the organic carbon partition coefficient (Koc).

Mandatory Visualization

Experimental_Workflow_for_Toxicity_Assessment cluster_tier1 Tier 1: Acute Toxicity & Genotoxicity cluster_tier2 Tier 2: Sub-chronic & Reproductive/Developmental Screening cluster_tier3 Tier 3: Chronic & Full Reproductive/Developmental Studies Acute_Oral Acute Oral Toxicity (OECD 423) Subchronic Sub-chronic Toxicity (28/90-day) (OECD 407/408) Acute_Oral->Subchronic Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Dermal->Subchronic Acute_Inhalation Acute Inhalation Toxicity (OECD 403) Acute_Inhalation->Subchronic Ames_Test Ames Test (OECD 471) Ames_Test->Subchronic In_Vitro_Chromo In Vitro Chromosome Aberration (OECD 473) In_Vitro_Chromo->Subchronic Repro_Screen Reproductive/Developmental Screening (OECD 421/422) Subchronic->Repro_Screen Chronic Chronic Toxicity (OECD 452) Repro_Screen->Chronic Carcinogenicity Carcinogenicity (OECD 451) Repro_Screen->Carcinogenicity Two_Gen_Repro Two-Generation Reproductive Toxicity (OECD 416) Repro_Screen->Two_Gen_Repro Developmental Developmental Toxicity (OECD 414) Repro_Screen->Developmental Start New Chemical Substance Start->Acute_Oral Start->Acute_Dermal Start->Acute_Inhalation Start->Ames_Test Start->In_Vitro_Chromo

Caption: Tiered experimental workflow for comprehensive toxicity assessment of a chemical substance.

Signaling_Pathway_of_QoI_Fungicides cluster_etc Electron Transport Chain Mitochondrion Mitochondrion Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- Oxygen O2 Complex_IV->Oxygen e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Azoxystrobin Azoxystrobin (QoI Fungicide) Azoxystrobin->Complex_III Inhibits (Qo site)

Caption: Mechanism of action of Azoxystrobin (a QoI fungicide) in inhibiting mitochondrial respiration.

References

Validation of Bitertanol's Mechanism of Action Through Genetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bitertanol's performance, validated through genetic studies, against other antifungal alternatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental processes to support research and development in mycology and drug design.

Introduction: this compound and Its Postulated Mechanism of Action

This compound is a broad-spectrum, systemic triazole fungicide used for both preventative and curative control of various fungal diseases in crops.[1][2] Like other demethylation inhibitor (DMI) fungicides, its mechanism of action is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity and function of fungal cell membranes.[1][3] Ergosterol is the fungal equivalent of cholesterol in mammals, making its biosynthetic pathway an effective target for selective antifungal agents.[4] Genetic studies, particularly the analysis of resistant fungal strains, provide the most definitive evidence to validate this mechanism. By identifying mutations in the target gene that correlate with reduced fungicide efficacy, a direct causal link between the compound and its biological target can be established.

Section 1: The Ergosterol Biosynthesis Pathway: The Target of this compound

The viability of fungi is critically dependent on the ergosterol content of their plasma membranes.[5] This sterol regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[4][5] The biosynthesis of ergosterol is a complex, multi-step process involving more than 20 enzymes.[6][7]

This compound and other azole fungicides specifically target the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the CYP51 gene (also known as ERG11 in yeast).[5][8] This enzyme is essential for converting lanosterol to intermediates necessary for ergosterol production. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane structure and arresting fungal growth.

Ergosterol_Pathway Simplified Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Intermediates 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound (DMI Fungicide) This compound->CYP51 Inhibition CYP51->Intermediates Demethylation

Caption: this compound inhibits the CYP51 enzyme, a critical step in ergosterol biosynthesis.

Section 2: Genetic Evidence Validating the Mechanism of Action

The most compelling validation of a drug's mechanism of action comes from studying resistance. If fungi develop resistance to this compound, and that resistance can be traced to genetic changes in the CYP51 gene, it strongly confirms that CYP51 is the primary target. Two primary genetic mechanisms confer resistance to azole fungicides.

  • Point Mutations in the Target Gene (CYP51) : Single nucleotide polymorphisms (SNPs) in the coding sequence of CYP51 can lead to amino acid substitutions in the final enzyme.[9] These changes can alter the three-dimensional structure of the enzyme's active site, reducing the binding affinity of this compound and rendering it less effective. Common mutations in Aspergillus fumigatus that confer azole resistance include substitutions at positions G54, M220, and G448.[10][11] The presence of such mutations directly correlates with an increase in the minimum inhibitory concentration (MIC) required to suppress fungal growth.[12]

  • Overexpression of the Target Gene : Fungi can also become resistant by increasing the production of the CYP51 enzyme, effectively overwhelming the fungicide. This is often caused by insertions of tandem repeats (e.g., TR34/TR46) in the promoter region of the cyp51A gene, which enhances its transcription.[10] Studies have shown a direct relationship between the level of cyp51A mRNA expression and the degree of fungicide resistance.[13][14]

Data Presentation

The following tables summarize representative data illustrating how genetic alterations in CYP51 affect this compound's efficacy.

Table 1: Representative Efficacy of this compound against Wild-Type vs. CYP51 Mutant Fungal Strains

Fungal Strain Genotype (CYP51A) This compound IC50 (µg/mL) Resistance Factor (Fold Change)
Wild-Type (Susceptible) Wild-Type 0.8 1x
Resistant Isolate 1 G54R Mutation 9.6 12x
Resistant Isolate 2 M220K Mutation > 16.0 > 20x
Resistant Isolate 3 Wild-Type 0.9 ~1x

IC50 (Inhibitory Concentration 50%) is the concentration of fungicide required to inhibit 50% of fungal growth. Data are representative examples based on published findings.[10][12]

Table 2: Correlation of cyp51A Gene Expression with this compound Susceptibility

Fungal Strain Genotype (cyp51A Promoter) Relative cyp51A mRNA Expression (Fold Change) This compound MIC (µg/mL)
Wild-Type (Susceptible) Wild-Type 1.0 1.0
Resistant Isolate A TR34 Insertion 8.5 12.0
Resistant Isolate B TR46 Insertion 11.2 > 16.0

MIC (Minimum Inhibitory Concentration) is the lowest concentration of fungicide that prevents visible fungal growth. Expression is relative to the wild-type strain.[10][14]

Section 3: Comparison with Alternative Fungicides

Understanding this compound in the context of other fungicides highlights the specificity of its mechanism. While alternatives may target the same pathway, their precise interactions and the resistance profiles they generate can differ.

Table 3: Comparison of this compound with Alternative Fungicide Classes

Characteristic This compound (DMI) Tebuconazole (DMI) Carbendazim (Benzimidazole)
FRAC Group 3 3 1
Mechanism of Action Sterol Biosynthesis Inhibition Sterol Biosynthesis Inhibition Mitosis and Cell Division Inhibition
Specific Target Lanosterol 14α-demethylase Lanosterol 14α-demethylase β-tubulin assembly
Target Gene(s) CYP51 (ERG11) CYP51 (ERG11) tub2
Common Resistance Mechanism Point mutations and overexpression of CYP51 Point mutations and overexpression of CYP51 Point mutations in the β-tubulin gene

| Cross-Resistance Profile | High cross-resistance with other DMI fungicides.[12] | High cross-resistance with other DMI fungicides.[15][16] | No cross-resistance with DMI fungicides. |

Section 4: Key Experimental Protocols

The validation of this compound's mechanism of action relies on standardized and reproducible laboratory methods.

Experimental_Workflow Workflow for Genetic Validation of Fungicide Resistance Start Isolate Field Strain of Fungus MIC_Test Determine MIC/EC50 (Fungicide Susceptibility Assay) Start->MIC_Test Decision Isolate Resistant? MIC_Test->Decision DNA_Extract Genomic DNA Extraction Decision->DNA_Extract Yes RNA_Extract RNA Extraction & cDNA Synthesis Decision->RNA_Extract Yes Susceptible Susceptible Strain (Baseline) Decision->Susceptible No PCR PCR Amplification of CYP51 Gene DNA_Extract->PCR qPCR RT-qPCR for CYP51 Expression RNA_Extract->qPCR Sequencing Sanger Sequencing PCR->Sequencing Analysis_Seq Sequence Analysis (Identify Mutations) Sequencing->Analysis_Seq Analysis_qPCR Gene Expression Analysis (ΔΔCt Method) qPCR->Analysis_qPCR Conclusion Correlate Genotype with Resistance Phenotype Analysis_Seq->Conclusion Analysis_qPCR->Conclusion

Caption: Standard workflow to identify genetic mechanisms of fungicide resistance.

Protocol 1: Fungicide Susceptibility Testing (EC50 Determination)

This protocol determines the concentration of this compound required to inhibit fungal growth by 50% (EC50).[17][18]

  • Media Preparation : Prepare Potato Dextrose Agar (PDA) and amend it with a stock solution of this compound in an appropriate solvent (e.g., DMSO) to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µg/mL).[19] The solvent concentration should not exceed 0.5% in the final medium.

  • Inoculation : Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation : Incubate the plates at a suitable temperature (e.g., 25°C) in the dark for a period sufficient for measurable growth in the control plates (e.g., 5-7 days).

  • Measurement : Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation : Calculate the percentage of growth inhibition relative to the solvent control for each concentration. Use regression analysis to plot the inhibition percentage against the log of the fungicide concentration to determine the EC50 value.

Protocol 2: Analysis of CYP51 Gene Mutations

This protocol identifies point mutations in the CYP51 gene.

  • DNA Extraction : Isolate high-quality genomic DNA from mycelia of both susceptible and resistant fungal strains using a commercial kit or standard protocol.

  • Primer Design : Design primers to amplify the entire coding sequence and promoter region of the CYP51 gene.

  • PCR Amplification : Perform PCR using a high-fidelity DNA polymerase to amplify the target CYP51 region from the genomic DNA of each isolate.

  • Purification : Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing : Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence Analysis : Align the resulting sequences from the resistant isolates with the sequence from a susceptible (wild-type) isolate. Identify any nucleotide differences that result in amino acid substitutions.[11]

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol quantifies the mRNA levels of the CYP51 gene to test for overexpression.[20][21]

  • RNA Extraction : Grow fungal isolates in liquid media with and without a sub-lethal concentration of this compound. Harvest the mycelia and extract total RNA using a suitable method (e.g., Trizol or a commercial kit).

  • cDNA Synthesis : Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme.

  • Primer Design : Design qPCR-specific primers for the CYP51 gene and a stable housekeeping gene (e.g., actin or GAPDH) for normalization.[22][23]

  • Real-Time qPCR : Perform qPCR using a SYBR Green-based master mix. The thermal cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[20]

  • Data Analysis : Calculate the relative expression of the CYP51 gene in resistant isolates compared to susceptible isolates using the comparative CT (ΔΔCT) method, normalized against the housekeeping gene.[20]

Conclusion

The convergence of evidence from genetic studies provides a robust validation of this compound's mechanism of action. The consistent identification of resistance-conferring mutations and overexpression events within the CYP51 gene across numerous fungal species establishes a definitive link between the fungicide and its molecular target, lanosterol 14α-demethylase. This detailed understanding not only confirms the drug's mode of action but also provides critical insights for resistance management strategies and the development of next-generation fungicides.

References

Safety Operating Guide

Navigating the Safe Disposal of Bitertanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Bitertanol, a conazole fungicide, is classified as a hazardous substance requiring meticulous disposal procedures.[1] Adherence to these guidelines is not only a matter of regulatory compliance but also a core component of responsible scientific practice.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, face shields, gloves, and protective clothing.[2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols.[1][2] In the event of a spill, all ignition sources must be removed, and the spillage should be contained to prevent entry into drains or water courses.[1]

Step-by-Step Disposal Procedures

All waste containing this compound must be managed in strict accordance with local, state, and federal regulations.[1] Due to the hazardous nature of this compound and its potential for long-term adverse effects on aquatic environments, it is imperative that it is not disposed of with household garbage or released into the environment.[1][3]

  • Consult the Supplier and Local Authorities : Before initiating disposal, consult the material supplier and your local or regional waste management authority.[1] They can provide specific guidance and identify licensed facilities for chemical and pharmaceutical waste.

  • Waste Segregation : Unused this compound and any materials contaminated with it (e.g., spill cleanup materials, contaminated clothing) should be collected in suitable, closed, and clearly labeled containers for disposal.[2] Do not mix with other chemicals.[4]

  • Licensed Professional Disposal : Engage a licensed, professional waste disposal company for the final disposal of this compound.[2]

  • Approved Disposal Methods :

    • Incineration : The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Landfill : Alternatively, disposal can occur via burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes.[1]

  • Decontamination of Empty Containers : Empty containers must be decontaminated. After emptying, they should be triple or pressure rinsed, with the rinsings added to the spray tank for use or collected for disposal.[5] Observe all label safeguards until containers are cleaned and destroyed.[1] If not recycling, containers should be broken, crushed, or punctured to prevent reuse.[5]

  • Wastewater Management : Do not allow wash water from cleaning or process equipment to enter drains.[1] All wash water should be collected for treatment before disposal.[1] Disposal to a sewer system may be subject to local laws and should be considered as a last resort after consulting with the relevant authorities.[1]

Environmental and Health Hazard Summary

This compound is recognized for its potential environmental and health risks, underscoring the importance of its proper disposal.

Hazard CategoryDescriptionCitations
Human Health Harmful if swallowed. May cause adverse reproductive or developmental effects. Aromatase inhibitors like this compound can lead to various side effects with long-term use.[1][2][6]
Environmental Fate Toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It is very persistent in water and has a moderate risk of bioaccumulation.[1][6]
Physical/Chemical Solid that does not mix with water. Dust may form explosive mixtures with air. Avoid contact with oxidizing agents.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined below. This process ensures safety and regulatory compliance at each stage.

Bitertanol_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_consultation Consultation cluster_disposal Disposal Route cluster_decon Container Decontamination A Wear Appropriate PPE B Work in Well-Ventilated Area A->B C Segregate this compound Waste D Use Labeled, Closed Containers C->D E Consult Supplier & SDS F Contact Local Waste Authority E->F G Engage Licensed Disposal Company H Incineration in Licensed Facility G->H Preferred I Burial in Licensed Landfill G->I Alternative J Triple Rinse Empty Containers K Collect Rinsate for Disposal J->K L Destroy or Recycle Container K->L

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Bitertanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides critical safety and logistical information for the fungicide Bitertanol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Face shield and safety glassesUse equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU) to protect against splashes and dust.[1][2]
Skin Chemical-resistant glovesHandle with gloves inspected prior to use. Proper glove removal technique is essential to avoid skin contact.[1]
Chemical-resistant coverallsWear to prevent skin contact. If clothing becomes contaminated, remove it immediately.[3]
Respiratory NIOSH/MSHA approved respiratorRequired if workplace exposure limits are exceeded or if there is a risk of inhaling dust or aerosols.[4][5] Use in a well-ventilated area is mandatory.[6]

Quantitative Hazard and Exposure Data

The following tables provide a summary of quantitative data regarding the hazardous properties and occupational exposure limits for this compound.

Toxicity Data

Test Organism Value Remarks
Oral LD50Rat725 mg/kgLungs, Thorax, or Respiration: Dyspnea[1]
Inhalation LC50Rat> 717 mg/m³ (1 h)[1]
Dermal LD50Rat> 5,000 mg/kg[1]

Occupational Exposure Limits

Jurisdiction Parameter Limit
Canada - OntarioParticulates (Insoluble or Poorly Soluble) Not Otherwise Classified (PNOC)10 mg/m³ (Inhalable)
Canada - British ColumbiaParticulates (Insoluble or Poorly Soluble) Not Otherwise Classified (PNOC)10 mg/m³ (Total Dust)
US - Oregon (Z-1)Particulates not otherwise regulated (PNOR) (f) Total Dust10 mg/m³

Handling and Emergency Procedures

Handling:

  • Avoid Contact: Prevent all personal contact, including inhalation.[6]

  • Ventilation: Use only in a well-ventilated area.[6]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][7] Contaminated work clothing should not be allowed out of the workplace.[4]

First Aid:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[1][4][6]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital.[2]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[2]

Spill Management:

  • Minor Spills: Remove all ignition sources. Clean up spills immediately. Avoid contact with skin and eyes and control personal contact by using protective equipment.[6]

  • Major Spills: Alert emergency services. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[6]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Product: Dispose of this material and its container as hazardous waste.[6] Consult the manufacturer or local waste management authority for disposal options.[6] Options may include burial in a licensed landfill or incineration in a licensed apparatus.[6]

  • Containers: Decontaminate empty containers. Observe all label safeguards until containers are cleaned and destroyed.[6] Do not cut, drill, grind, or weld such containers.[6]

  • Wash Water: Do not allow wash water from cleaning or process equipment to enter drains.[6] It may be necessary to collect all wash water for treatment before disposal.[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is a conazole fungicide that functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it acts as a demethylation inhibitor (DMI), targeting the C14-demethylation step in the ergosterol biosynthetic pathway. This disruption of sterol production leads to altered membrane structure and function, ultimately inhibiting fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylated_Lanosterol 14-demethyl Lanosterol Lanosterol->Demethylated_Lanosterol C14-demethylase Ergosterol Ergosterol Demethylated_Lanosterol->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol Inhibits

Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies cited in the safety data sheets for this compound are not publicly available. However, the following are descriptions of standard methodologies for the types of experiments likely conducted to assess the efficacy and toxicity of this compound.

1. Antifungal Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate to create a range of concentrations.[1][6]

  • Inoculum Preparation: The fungal strain to be tested is cultured, and a standardized suspension of fungal cells (inoculum) is prepared.[4]

  • Inoculation and Incubation: A specific volume of the fungal inoculum is added to each well of the microtiter plate containing the different this compound concentrations. The plate is then incubated under controlled conditions (e.g., specific temperature and time) to allow for fungal growth.[4][6]

  • Determination of MIC: After incubation, the plate is examined for visible fungal growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4] This can be determined visually or by measuring the optical density of the wells using a microplate reader.[6]

2. Operant Conditioning Behavioral Studies in Rats

These studies are used to assess the effects of a substance on learning, motivation, and motor function.

  • Apparatus: A standard operant conditioning chamber (Skinner box) is used, equipped with levers, stimulus lights, and a reward dispenser (e.g., for food or water pellets).[2][3]

  • Training: Rats are typically food or water-deprived to motivate them to work for the reward. They are trained to press a lever to receive a reward. This training can involve various schedules of reinforcement (e.g., fixed-ratio, where a reward is given after a set number of lever presses).[3]

  • Drug Administration: Once the rats have learned the task and exhibit stable performance, they are administered different doses of this compound or a placebo.

  • Data Collection and Analysis: The rate and pattern of lever pressing are recorded and analyzed to determine if this compound affects the rats' performance. Changes in response rates can indicate effects on motivation, learning, or motor coordination.

3. Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a molecular biology technique used to detect protein-protein interactions. In the context of this compound, it could be used to investigate its interaction with target enzymes.

  • Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and an activation domain (AD). In the Y2H system, the two proteins of interest (e.g., this compound's target enzyme and a potential interacting protein) are genetically fused to the DBD and AD, respectively.

  • Procedure:

    • Vector Construction: The genes encoding the "bait" protein (e.g., the target enzyme) and the "prey" protein (a potential interactor) are cloned into separate vectors, creating fusion proteins with the DBD and AD.

    • Yeast Transformation: These vectors are co-transformed into a specific yeast strain that has reporter genes (e.g., for nutrient synthesis or color change) under the control of a promoter that is recognized by the DBD.

    • Interaction Detection: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the transcription of the reporter genes, allowing the yeast to grow on selective media or produce a color change, indicating a positive interaction.[7][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.